Wiskostatin
Beschreibung
induces folding of N-WASP's GTPase-binding domain into its autoinhibited conformation; structure in first source
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
1-(3,6-dibromocarbazol-9-yl)-3-(dimethylamino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Br2N2O/c1-20(2)9-13(22)10-21-16-5-3-11(18)7-14(16)15-8-12(19)4-6-17(15)21/h3-8,13,22H,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBJEDZHBUPBKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(CN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Br2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80893518 | |
| Record name | Wiskostatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80893518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
253449-04-6 | |
| Record name | 3,6-Dibromo-α-[(dimethylamino)methyl]-9H-carbazole-9-ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=253449-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Wiskostatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0253449046 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Wiskostatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80893518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Wiskostatin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Wiskostatin's Mechanism of Action on the Actin Cytoskeleton: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Wiskostatin is a potent, cell-permeable small molecule inhibitor of Neural Wiskott-Aldrich Syndrome Protein (N-WASP). It allosterically stabilizes the autoinhibited conformation of N-WASP, thereby preventing its activation and subsequent initiation of actin polymerization via the Arp2/3 complex. This inhibitory action makes this compound a valuable tool for studying actin dynamics in various cellular processes. However, its utility is nuanced by significant off-target effects, most notably the depletion of cellular ATP levels, which can induce a broad range of non-specific cellular responses. This guide provides a comprehensive overview of this compound's mechanism of action, its off-target effects, quantitative data on its activity, and detailed experimental protocols for its use in research.
Introduction
The actin cytoskeleton is a dynamic and intricate network of filaments that plays a pivotal role in a multitude of cellular functions, including cell motility, morphogenesis, endocytosis, and cytokinesis. The precise spatial and temporal regulation of actin polymerization is therefore critical for cellular homeostasis. A key orchestrator of branched actin filament nucleation is the Arp2/3 complex, which is activated by Nucleation Promoting Factors (NPFs) of the Wiskott-Aldrich Syndrome Protein (WASP) family. Neural WASP (N-WASP) is a ubiquitously expressed member of this family that integrates upstream signals, such as those from the Rho GTPase Cdc42 and the phosphoinositide PIP2, to trigger Arp2/3-mediated actin polymerization.
This compound has emerged as a widely used chemical probe to investigate the roles of N-WASP in these processes. This technical guide delves into the core mechanism of this compound's action, presents its known off-target effects, summarizes key quantitative data, and provides detailed protocols for its application in experimental settings.
Core Mechanism of Action: Stabilization of N-WASP Autoinhibition
The primary mechanism of this compound's action is its ability to bind to and stabilize the autoinhibited conformation of N-WASP.[1][2][3] In its inactive state, N-WASP exists in a closed conformation where the C-terminal VCA (Verprolin homology, Central, and Acidic) domain, responsible for binding and activating the Arp2/3 complex, is masked by an intramolecular interaction with the N-terminal GTPase-binding domain (GBD).[3]
This compound interacts with a cleft in the regulatory GBD of N-WASP.[3] This binding event enhances the affinity between the GBD and the VCA domain, effectively locking N-WASP in its autoinhibited state.[3] By stabilizing this closed conformation, this compound prevents the conformational changes that are necessary for N-WASP activation by its upstream regulators, Cdc42 and PIP2.[2] Consequently, the VCA domain remains inaccessible to the Arp2/3 complex, leading to the inhibition of actin nucleation and polymerization.[1][2]
Below is a diagram illustrating the signaling pathway of this compound's inhibitory action on N-WASP.
Off-Target Effects and Cellular Consequences
While this compound is a valuable tool for studying N-WASP, it is crucial to consider its off-target effects, which can significantly impact experimental outcomes and their interpretation.
Depletion of Cellular ATP
A major off-target effect of this compound is the rapid, profound, and irreversible decrease in cellular ATP levels.[4][5][6] This effect is dose-dependent and can lead to global disruption of ATP-dependent cellular processes, including membrane trafficking, protein synthesis, and maintenance of ion gradients.[4][5][6] The depletion of ATP is not a consequence of N-WASP inhibition but rather a separate, non-specific effect of the compound.[4][5]
The following diagram illustrates the impact of this compound on cellular ATP and its downstream consequences.
Inhibition of Dynamin and Endocytosis
This compound has also been shown to inhibit dynamin, a GTPase essential for scission of endocytic vesicles, with an IC50 of 20.7 µM.[1] This leads to the potent inhibition of clathrin-mediated endocytosis, with a reported IC50 of 6.9 µM.[1] These effects are independent of its action on N-WASP.
Other Reported Cellular Effects
Studies have reported various other cellular effects of this compound, including disassembly of podosomes, inhibition of phagocytosis, and disruption of cytokinesis.[1][7] While some of these effects may be linked to the inhibition of N-WASP-mediated actin dynamics, the contribution of off-target effects, particularly ATP depletion, must be carefully considered. For instance, the inhibition of cytokinesis by this compound could not be fully replicated by N-WASP knockdown, suggesting the involvement of other targets or pathways.[7]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity and effects of this compound.
| Target/Process | IC50 Value | Notes | Reference(s) |
| N-WASP Inhibition | < 10 µM | Inhibition of N-WASP-mediated actin polymerization. | [2] |
| Direct Actin Polymerization | 140 µM | High concentration required, indicating it is not a direct actin polymerization inhibitor. | [8] |
| Dynamin Inhibition | 20.7 µM | Off-target effect. | [1] |
| Clathrin-Mediated Endocytosis | 6.9 µM | Off-target effect, likely downstream of dynamin inhibition. | [1] |
Table 1: IC50 Values of this compound
| This compound Concentration | Effect on Cellular ATP Levels in MDCK cells (after 1 hour) | Reference(s) |
| 10 µM | ~20% decrease | [5] |
| 25 µM | ~80% decrease | [5] |
| 50 µM | >90% decrease | [5] |
Table 2: Effect of this compound on Cellular ATP Levels
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Pyrene-Actin Polymerization Assay
This in vitro assay is used to measure the effect of this compound on N-WASP-mediated actin polymerization.
Materials:
-
Purified N-WASP protein
-
Purified Arp2/3 complex
-
Monomeric actin (a fraction of which is pyrene-labeled)
-
This compound (dissolved in DMSO)
-
Activators (e.g., GTPγS-loaded Cdc42, PIP2-containing liposomes)
-
Polymerization buffer (e.g., 10 mM HEPES pH 7.5, 50 mM KCl, 1 mM MgCl2, 1 mM EGTA, 0.2 mM ATP)
-
Fluorometer
Procedure:
-
Prepare a master mix of monomeric actin (e.g., 2 µM final concentration) with 5-10% pyrene-labeled actin in G-buffer (e.g., 5 mM Tris-HCl pH 8.0, 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT).
-
In a multi-well plate or cuvette, combine N-WASP (e.g., 50-100 nM), Arp2/3 complex (e.g., 20-50 nM), and activators (e.g., 200 nM Cdc42, 10 µM PIP2) in polymerization buffer.
-
Add this compound at various concentrations (or DMSO as a vehicle control) to the protein mixture and incubate for a short period (e.g., 10 minutes) at room temperature.
-
Initiate the polymerization reaction by adding the actin master mix.
-
Immediately begin monitoring the increase in pyrene fluorescence over time using a fluorometer (Excitation: ~365 nm, Emission: ~407 nm).
-
The rate of actin polymerization is determined from the slope of the fluorescence curve in the linear phase.
Experimental Workflow Diagram:
Cellular ATP Level Measurement
This protocol describes how to measure the effect of this compound on cellular ATP levels.
Materials:
-
Cell line of interest (e.g., MDCK, HeLa)
-
Cell culture medium
-
This compound (dissolved in DMSO)
-
ATP measurement kit (e.g., luciferase-based assay)
-
Luminometer
-
Cell lysis buffer
Procedure:
-
Plate cells in a multi-well plate and grow to the desired confluency.
-
Treat the cells with various concentrations of this compound (or DMSO as a control) for the desired time periods (e.g., 15, 30, 60 minutes).
-
After treatment, wash the cells with PBS and then lyse the cells according to the ATP measurement kit protocol.
-
Transfer the cell lysates to a luminometer-compatible plate.
-
Add the luciferase-based ATP detection reagent to each well.
-
Immediately measure the luminescence using a luminometer.
-
Generate a standard curve with known ATP concentrations to quantify the ATP levels in the cell lysates.
-
Normalize the ATP levels to the total protein concentration of each sample.
Immunofluorescence Staining of the Actin Cytoskeleton
This protocol allows for the visualization of changes in the actin cytoskeleton in response to this compound treatment.
Materials:
-
Cells grown on coverslips
-
This compound (dissolved in DMSO)
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Fluorescently labeled phalloidin (e.g., Phalloidin-iFluor 488)
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells grown on coverslips with this compound at the desired concentration and for the desired time. Include a DMSO-treated control.
-
Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific binding by incubating the cells in blocking buffer for 30 minutes.
-
Incubate the cells with fluorescently labeled phalloidin (diluted in blocking buffer) for 20-30 minutes at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides using mounting medium.
-
Visualize the actin cytoskeleton and nuclei using a fluorescence microscope.
Conclusion
This compound is a powerful chemical inhibitor that has significantly contributed to our understanding of the role of N-WASP in regulating the actin cytoskeleton. Its primary mechanism of action involves the allosteric stabilization of the autoinhibited conformation of N-WASP, thereby preventing Arp2/3 complex activation and subsequent actin polymerization. However, researchers and drug development professionals must exercise caution when using this compound, particularly in cellular and in vivo studies, due to its significant off-target effects, most notably the depletion of cellular ATP. A thorough understanding of both its on-target mechanism and its off-target liabilities, coupled with the use of appropriate controls and complementary experimental approaches such as genetic knockdowns, is essential for the rigorous interpretation of data generated using this compound. This guide provides the necessary technical information to facilitate the informed and effective use of this compound in the study of actin cytoskeletal dynamics.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Measurement and Analysis of in vitro Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Immunofluorescence of the Cytoskeleton [u-lab.my-pharm.ac.jp]
- 6. advancedbiomatrix.com [advancedbiomatrix.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Wiskostatin: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Wiskostatin is a potent small molecule inhibitor of the Neural Wiskott-Aldrich Syndrome Protein (N-WASP), a key regulator of actin polymerization. This technical guide provides an in-depth overview of the discovery, chemical synthesis, and mechanism of action of this compound. It is intended for researchers, scientists, and drug development professionals working in the fields of cell biology, signal transduction, and cancer research. This document details the experimental protocols used to identify and characterize this compound, presents quantitative data on its biological activity, and illustrates the signaling pathways it modulates.
Discovery of this compound
This compound was identified through a high-throughput chemical screen utilizing Xenopus laevis egg extracts. This cell-free system recapitulates many complex biological processes, including signal transduction pathways that regulate actin polymerization. The screen was designed to identify compounds that could inhibit actin assembly induced by phosphatidylinositol 4,5-bisphosphate (PIP2), a known activator of N-WASP.
High-Throughput Screening Workflow
The screening process involved the following key steps:
-
Preparation of Xenopus Egg Extract: A crude, low-speed supernatant of Xenopus eggs was prepared, which is rich in the cellular machinery required for actin polymerization.
-
Assay Setup: The extract was aliquoted into multi-well plates.
-
Compound Addition: A library of diverse small molecules was added to the wells.
-
Initiation of Actin Polymerization: PIP2 was added to stimulate N-WASP-mediated actin polymerization.
-
Detection: Actin polymerization was monitored by measuring the increase in fluorescence of pyrene-labeled actin.
-
Hit Identification: Compounds that significantly inhibited the fluorescence increase were selected as primary hits.
This compound emerged from this screen as a potent inhibitor of PIP2-induced actin polymerization.
subgraph "cluster_Screening" { label="High-Throughput Screen"; bgcolor="#FFFFFF";
} }
Figure 1: Workflow for the discovery of this compound.
Chemical Synthesis of this compound
The chemical name for this compound is 3,6-Dibromo-α-[(dimethylamino)methyl]-9H-carbazole-9-ethanol. Its synthesis is a multi-step process starting from carbazole.
Synthesis Protocol
Step 1: Synthesis of 3,6-Dibromo-9H-carbazole
-
Dissolve carbazole in dimethylformamide (DMF).
-
Cool the solution to 0°C.
-
Add N-bromosuccinimide (NBS) in DMF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Precipitate the product by adding water, then filter and dry.
Step 2: Synthesis of 3,6-Dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole
-
Dissolve 3,6-Dibromo-9H-carbazole in an appropriate solvent such as acetone.
-
Add a base, for example, sodium hydroxide pellets.
-
Add (R)-glycidyl-3-nitrobenzenesulfonate or a similar epichlorohydrin derivative dropwise at room temperature.
-
Stir the reaction for several hours.
-
Work up the reaction by removing the solvent, dissolving the residue in an organic solvent like ethyl acetate, and washing with aqueous solutions to purify the product.
Step 3: Synthesis of this compound (3,6-Dibromo-α-[(dimethylamino)methyl]-9H-carbazole-9-ethanol)
-
Dissolve 3,6-Dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole in a suitable solvent.
-
Add an excess of dimethylamine (as a solution in a solvent like THF or as a gas).
-
Heat the reaction mixture to facilitate the nucleophilic ring-opening of the epoxide.
-
Monitor the reaction by thin-layer chromatography (TLC) until completion.
-
Purify the final product using column chromatography.
Carbazole [label="Carbazole"]; Dibromocarbazole [label="3,6-Dibromo-9H-carbazole"]; Epoxide_Intermediate [label="3,6-Dibromo-9-(oxiran-2-ylmethyl)\n-9H-carbazole"]; this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Carbazole -> Dibromocarbazole [label="NBS, DMF"]; Dibromocarbazole -> Epoxide_Intermediate [label="Epichlorohydrin derivative,\nBase"]; Epoxide_Intermediate -> this compound [label="Dimethylamine"]; }
Figure 2: Synthetic scheme for this compound.
Mechanism of Action
This compound inhibits N-WASP by stabilizing its autoinhibited conformation.[1] In its inactive state, the C-terminal VCA (verprolin-homology, cofilin-homology, and acidic) domain of N-WASP, which is responsible for activating the Arp2/3 complex, is masked by an intramolecular interaction with the N-terminal GTPase-binding domain (GBD).[1] this compound binds to a cleft in the GBD, enhancing this autoinhibitory interaction and preventing the release of the VCA domain.[1] This, in turn, prevents the activation of the Arp2/3 complex and subsequent actin polymerization.
N-WASP Activation Signaling Pathway
N-WASP is activated by various upstream signals, most notably the Rho GTPase Cdc42 and PIP2. The binding of activated (GTP-bound) Cdc42 and PIP2 to the GBD of N-WASP induces a conformational change that disrupts the autoinhibitory interaction, exposing the VCA domain. The VCA domain can then recruit and activate the Arp2/3 complex, which nucleates new actin filaments. This compound's mechanism of action directly counteracts this activation process.
subgraph "cluster_Activation" { label="N-WASP Activation"; bgcolor="#FFFFFF";
} }
Figure 3: N-WASP activation pathway and the inhibitory action of this compound.
Quantitative Data
The biological activity of this compound has been quantified in various assays. The following tables summarize key quantitative data.
| Parameter | Value | Cell/System | Reference |
| N-WASP Inhibition | |||
| IC50 (N-WASP-mediated actin polymerization) | ~5 µM | In vitro | [2] |
| Off-Target Effects | |||
| IC50 (Dynamin inhibition) | 20.7 µM | In vitro | |
| IC50 (Clathrin-mediated endocytosis) | 6.9 µM | Cellular | |
| Cellular Effects | |||
| Inhibition of podosome disassembly | 5 µM | Murine monocyte cell line | |
| Decrease in cellular ATP levels | Dose-dependent | MDCK cells | [3] |
Table 1: Quantitative Activity of this compound
Key Experimental Protocols
Pyrene-Actin Polymerization Assay
This assay is used to measure the effect of this compound on N-WASP-mediated actin polymerization in vitro.
Materials:
-
Monomeric pyrene-labeled actin
-
Unlabeled actin
-
Recombinant N-WASP protein
-
Arp2/3 complex
-
Cdc42 (pre-loaded with GTPγS)
-
PIP2 vesicles
-
This compound (dissolved in DMSO)
-
Polymerization buffer (e.g., 10 mM HEPES pH 7.5, 50 mM KCl, 1 mM MgCl2, 1 mM EGTA, 0.2 mM ATP)
-
Fluorometer
Protocol:
-
Prepare a master mix of actin (typically 5-10% pyrene-labeled) in polymerization buffer on ice.
-
In a fluorometer cuvette, combine N-WASP, Arp2/3 complex, and the activators (Cdc42-GTPγS and PIP2).
-
Add this compound or DMSO (vehicle control) to the cuvette and incubate for a few minutes.
-
Initiate the polymerization reaction by adding the actin master mix to the cuvette.
-
Immediately begin recording the fluorescence intensity (excitation ~365 nm, emission ~407 nm) over time.
-
The rate of actin polymerization is determined from the slope of the fluorescence curve.
Cellular ATP Level Measurement
This protocol is used to assess the off-target effect of this compound on cellular energy metabolism.
Materials:
-
Madin-Darby canine kidney (MDCK) cells or other suitable cell line
-
This compound
-
Cell lysis buffer
-
ATP measurement kit (e.g., luciferase-based)
-
Luminometer
Protocol:
-
Plate cells in a multi-well plate and grow to confluence.
-
Treat the cells with varying concentrations of this compound or DMSO for the desired time periods.
-
Lyse the cells according to the ATP measurement kit protocol.
-
Measure the luminescence of the cell lysates using a luminometer.
-
Calculate the ATP concentration relative to the protein concentration in each sample and normalize to the vehicle-treated control.
Conclusion
This compound is a valuable chemical tool for studying the role of N-WASP in various cellular processes. Its discovery through a cell-free high-throughput screen highlights the power of this approach for identifying modulators of complex biological pathways. While its off-target effect on cellular ATP levels necessitates careful experimental design and interpretation of results, this compound remains a widely used inhibitor for dissecting the intricacies of actin cytoskeleton regulation. This technical guide provides a comprehensive resource for researchers utilizing or interested in the synthesis and application of this compound.
References
Wiskostatin as an N-WASP Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Wiskostatin is a cell-permeable small molecule that has been identified as an inhibitor of the Neural Wiskott-Aldrich Syndrome Protein (N-WASP). It functions by stabilizing the autoinhibited conformation of N-WASP, thereby preventing its activation and subsequent promotion of actin polymerization through the Arp2/3 complex.[1][2] While it has been utilized as a tool to probe N-WASP function in various cellular processes, it is crucial for researchers to be aware of its significant off-target effects, most notably the induction of cellular ATP depletion and inhibition of dynamin.[1][3] This guide provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and a critical discussion of its specificity.
Mechanism of Action
N-WASP is a key regulator of actin dynamics, integrating upstream signals to control the formation of actin filaments. In its inactive state, N-WASP exists in an autoinhibited conformation where the C-terminal VCA (Verprolin-homology, Central, and Acidic) domain, responsible for activating the Arp2/3 complex, is masked by an intramolecular interaction with the N-terminal GTPase-binding domain (GBD).[4]
This compound exerts its inhibitory effect by binding to a cleft in the GBD of N-WASP.[2] This binding stabilizes the closed, autoinhibited conformation, preventing the conformational changes required for activation by upstream signals such as Cdc42 and PIP2.[2][4] By locking N-WASP in this inactive state, this compound effectively blocks its ability to engage and activate the Arp2/3 complex, thus inhibiting actin polymerization.[1][2]
Quantitative Inhibitory Data
The following tables summarize the known quantitative data for this compound's inhibitory activities against its primary target and key off-targets.
| Target/Process | Parameter | Value | Reference |
| PIP2-induced Actin Polymerization | EC50 | ~4 µM | [5] |
| Direct Actin Polymerization | IC50 | 140 µM | [2] |
| Dynamin I GTPase Activity | IC50 | 20.7 µM | [1] |
| Clathrin-Mediated Endocytosis | IC50 | 6.9 µM | [1] |
Table 1: this compound Inhibitory Activity
| Cell Line | Treatment | Effect | Reference |
| Madin-Darby canine kidney (MDCK) cells | 25 µM, 1 hour | ~82% decrease in cellular ATP | [3][6] |
| Madin-Darby canine kidney (MDCK) cells | 50 µM, 1 hour | ~90.6% decrease in cellular ATP | [3][6] |
Table 2: Effect of this compound on Cellular ATP Levels
Signaling Pathway and Experimental Workflow
N-WASP Signaling Pathway
The following diagram illustrates the canonical N-WASP activation pathway and the inhibitory action of this compound.
Caption: N-WASP activation pathway and this compound inhibition.
Experimental Workflow: Testing this compound Efficacy
The following diagram outlines a typical workflow for assessing the inhibitory effect of this compound on N-WASP-mediated actin polymerization.
Caption: Workflow for N-WASP actin polymerization assay.
Experimental Protocols
In Vitro N-WASP-Mediated Actin Polymerization Assay
This protocol is adapted from methodologies described in the literature and is designed to quantify the inhibitory effect of this compound on N-WASP-dependent actin polymerization.
Materials:
-
Purified recombinant N-WASP
-
Purified Arp2/3 complex
-
Pyrene-labeled G-actin
-
G-actin
-
GTPγS-loaded Cdc42 (or other N-WASP activator)
-
PIP2-containing liposomes (optional, for co-activation)
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Polymerization buffer (e.g., 10 mM HEPES pH 7.5, 50 mM KCl, 1 mM MgCl2, 1 mM EGTA, 0.2 mM ATP)
-
96-well black microplate
-
Fluorescence plate reader capable of excitation at ~365 nm and emission at ~407 nm
Procedure:
-
Prepare Reagent Mix: In a microcentrifuge tube, prepare a master mix containing all components except for pyrene-actin. This should include N-WASP, Arp2/3 complex, and activators (Cdc42/PIP2) at their final desired concentrations in polymerization buffer.
-
This compound Incubation: Aliquot the reagent mix into separate tubes. To each tube, add the desired concentration of this compound or an equivalent volume of DMSO for the control. Incubate at room temperature for 10-15 minutes to allow for this compound to bind to N-WASP.
-
Initiate Polymerization: Add pyrene-labeled G-actin (typically 5-10% of the total actin concentration) to unlabeled G-actin. Add this actin mix to each of the tubes from step 2 to initiate the polymerization reaction. The final concentration of actin is typically in the low micromolar range.
-
Fluorescence Measurement: Immediately transfer the reaction mixtures to the wells of a 96-well black microplate. Place the plate in a fluorescence plate reader pre-warmed to the desired temperature (e.g., 25°C or 37°C).
-
Data Acquisition: Measure the increase in pyrene fluorescence over time. Readings should be taken at regular intervals (e.g., every 15-30 seconds) for a duration sufficient to observe the full polymerization curve (typically 10-30 minutes).
-
Data Analysis: The rate of actin polymerization can be determined from the slope of the linear portion of the fluorescence curve. Plot the polymerization rates against the corresponding this compound concentrations to determine the IC50 value.
Cellular ATP Depletion Assay
This protocol provides a method to assess the off-target effect of this compound on cellular energy levels.
Materials:
-
Cultured cells of interest (e.g., MDCK, HeLa)
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
ATP determination kit (luciferase-based)
-
Lysis buffer compatible with the ATP assay
-
Luminometer
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
This compound Treatment: On the day of the experiment, remove the culture medium and replace it with fresh medium containing the desired concentrations of this compound or DMSO (vehicle control). Incubate the cells for the desired time period (e.g., 15, 30, 60 minutes) at 37°C.
-
Cell Lysis: After the incubation period, wash the cells with ice-cold PBS. Add the appropriate lysis buffer to each well and lyse the cells according to the ATP determination kit manufacturer's instructions.
-
ATP Measurement: Transfer the cell lysates to luminometer-compatible tubes or plates. Add the luciferase-containing reagent from the ATP kit to each sample.
-
Luminometry: Immediately measure the luminescence using a luminometer. The light output is proportional to the ATP concentration.
-
Data Analysis: Normalize the luminescence readings of the this compound-treated samples to the vehicle-treated control to determine the percentage of ATP depletion.
Critical Considerations and Off-Target Effects
While this compound can be a useful tool for studying N-WASP, its off-target effects must be carefully considered, particularly in cell-based assays.
-
ATP Depletion: this compound has been shown to cause a rapid and significant decrease in cellular ATP levels.[3][7] This can have widespread and non-specific effects on numerous cellular processes that are ATP-dependent, potentially confounding the interpretation of results attributed solely to N-WASP inhibition. It is highly recommended to perform control experiments to measure cellular ATP levels under the same conditions used to assess N-WASP-dependent phenotypes.
-
Dynamin Inhibition: this compound is also an inhibitor of dynamin, a GTPase involved in endocytosis and membrane trafficking.[1] This inhibitory activity occurs at concentrations similar to those used to inhibit N-WASP in cells. Therefore, phenotypes observed following this compound treatment could be due to the inhibition of dynamin-dependent processes rather than, or in addition to, N-WASP inhibition.
-
Specificity in Cellular Context: Due to these off-target effects, data obtained from cell-based experiments using this compound should be interpreted with caution. It is advisable to complement this compound studies with other approaches, such as siRNA/shRNA-mediated knockdown or genetic knockout of N-WASP, to confirm the specific involvement of N-WASP in the process under investigation.
Conclusion
This compound is a valuable chemical probe for investigating the role of N-WASP in actin dynamics. Its mechanism of action, involving the stabilization of the autoinhibited conformation of N-WASP, provides a clear molecular basis for its inhibitory activity. However, researchers must remain vigilant of its significant off-target effects, particularly the depletion of cellular ATP and inhibition of dynamin. By employing appropriate controls and complementary experimental approaches, this compound can continue to be a useful tool for dissecting the complex signaling pathways that regulate the actin cytoskeleton.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. journals.physiology.org [journals.physiology.org]
- 4. rupress.org [rupress.org]
- 5. tribioscience.com [tribioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. N-WASP inhibitor this compound nonselectively perturbs membrane transport by decreasing cellular ATP levels - PubMed [pubmed.ncbi.nlm.nih.gov]
Wiskostatin's Impact on Cellular ATP Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wiskostatin, a potent inhibitor of Neural Wiskott-Aldrich Syndrome Protein (N-WASP), is a valuable tool for studying actin dynamics. However, emerging evidence reveals its significant off-target effect of rapidly depleting cellular Adenosine Triphosphate (ATP), the primary energy currency of the cell. This technical guide provides an in-depth analysis of this compound's effect on cellular ATP levels, consolidating quantitative data, detailing experimental protocols, and visualizing the pertinent signaling pathways. Understanding this crucial side effect is paramount for the accurate interpretation of experimental results and for guiding future drug development endeavors.
The N-WASP Signaling Pathway and its Inhibition by this compound
N-WASP is a key regulator of actin polymerization, a fundamental process in numerous cellular functions such as cell motility, endocytosis, and vesicle trafficking.[1][2] It acts as a scaffold protein, integrating upstream signals to activate the Arp2/3 complex, which in turn nucleates the formation of branched actin filaments.[1][2]
The activity of N-WASP is tightly regulated by an autoinhibitory conformation. This compound exerts its inhibitory effect by binding to N-WASP and stabilizing this closed, inactive state.[3] This prevents the conformational changes required for N-WASP to engage with and activate the Arp2/3 complex, thereby blocking downstream actin polymerization.[3]
The Effect of this compound on Cellular ATP Levels
Contrary to its intended specific mechanism of action, multiple studies have demonstrated that this compound induces a rapid, profound, and irreversible decrease in cellular ATP levels.[1][2][4][5] This effect appears to be dose-dependent and occurs within minutes of treatment.[4][5]
Quantitative Data Summary
The following table summarizes the quantitative data on the reduction of cellular ATP levels in Madin-Darby canine kidney (MDCK) cells upon treatment with this compound, as reported by Guerriero and Weisz (2007).[4][5]
| This compound Concentration (µM) | Treatment Time (minutes) | Cellular ATP Level (% of Control) |
| 10 | 15 | 84%[4][5] |
| 10 | 60 | 81%[4][5] |
| 25 | 15 | 57%[4][5] |
| 25 | 60 | 18%[4][5] |
| 50 | 15 | 30%[4][5] |
| 50 | 60 | 9.4%[4][5] |
Table 1: Dose- and time-dependent effect of this compound on cellular ATP levels in MDCK cells.
Notably, washout of the drug after a 1-hour treatment did not lead to the recovery of ATP levels, indicating an irreversible effect on cellular energy metabolism within this timeframe.[4][5]
Speculative Mechanisms of ATP Depletion
The precise mechanism by which this compound depletes cellular ATP remains to be fully elucidated.[4] Researchers have speculated that this compound may act as a metabolic poison.[4] Due to its aromatic structure, it is hypothesized that this compound could function as an uncoupler of oxidative phosphorylation, similar to compounds like 2,4-dinitrophenol (DNP).[6] This would involve dissipating the proton gradient across the inner mitochondrial membrane, thereby disrupting ATP synthesis.
However, it is important to note that a study investigating the effect of 10 µM this compound on cytokinesis found that the observed defects were independent of ATP depletion, suggesting the relationship between this compound and cellular energy is complex and may be concentration-dependent.[7]
Experimental Protocols
The following section details a generalized protocol for measuring cellular ATP levels using a luminometry-based assay, a common method cited in the literature for quantifying this compound's effect.[4][5]
Protocol: Measurement of Cellular ATP using a Luminometry-Based Assay
1. Principle: This assay relies on the ATP-dependent oxidation of luciferin by the enzyme luciferase, which results in the emission of light. The amount of light produced is directly proportional to the concentration of ATP in the sample.[8][9]
2. Materials:
-
Cells of interest (e.g., MDCK cells)
-
This compound (and vehicle control, e.g., DMSO)
-
96-well white, opaque-bottom plates
-
Cell lysis buffer
-
ATP assay buffer
-
Luciferin substrate
-
Luciferase enzyme
-
ATP standard for calibration curve
-
Luminometer
3. Experimental Workflow:
4. Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well white, opaque-bottom plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired time periods.
-
-
Cell Lysis:
-
After treatment, remove the culture medium.
-
Add cell lysis buffer to each well and incubate according to the manufacturer's instructions to release intracellular ATP.
-
-
ATP Measurement:
-
Prepare the ATP assay working solution by mixing the ATP assay buffer, luciferin substrate, and luciferase enzyme according to the kit's protocol.
-
Add the ATP assay working solution to each well containing the cell lysate.
-
Immediately measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of ATP.
-
Determine the ATP concentration in the experimental samples by interpolating their luminescence values from the standard curve.
-
Normalize the ATP levels of this compound-treated cells to the vehicle-treated control cells to express the results as a percentage of the control.
-
Conclusion and Recommendations
The available evidence strongly indicates that this compound's utility as a specific N-WASP inhibitor is compromised by its potent and rapid depletion of cellular ATP.[1][2] This off-target effect has profound implications for a wide range of cellular processes that are ATP-dependent, including but not limited to membrane trafficking, protein synthesis, and cell division.
For researchers utilizing this compound, it is imperative to:
-
Acknowledge and control for the ATP depletion effect. Concurrent measurement of cellular ATP levels is highly recommended.
-
Use the lowest effective concentration of this compound for the shortest possible duration.
-
Consider alternative methods for inhibiting N-WASP function, such as genetic approaches (e.g., siRNA, CRISPR/Cas9) or other small molecule inhibitors with a more favorable off-target profile.
For drug development professionals, the case of this compound serves as a critical reminder of the importance of comprehensive off-target effect profiling, particularly concerning fundamental cellular processes like energy metabolism. Future development of N-WASP inhibitors should prioritize selectivity to avoid the confounding and detrimental effects of ATP depletion. Further research is warranted to definitively elucidate the mechanism by which this compound disrupts cellular energy homeostasis.
References
- 1. N-WASP inhibitor this compound nonselectively perturbs membrane transport by decreasing cellular ATP levels [ouci.dntb.gov.ua]
- 2. N-WASP inhibitor this compound nonselectively perturbs membrane transport by decreasing cellular ATP levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. researchgate.net [researchgate.net]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Inhibition of cytokinesis by this compound does not rely on N-WASP/Arp2/3 complex pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. ATP Assays | What is an ATP Assay? [promega.sg]
Wiskostatin: A Technical Guide to its Inhibition of the Arp2/3 Complex via N-WASP
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Wiskostatin, a small molecule inhibitor widely utilized in cell biology to probe the function of the actin cytoskeleton. The focus of this document is to detail its mechanism of action, specifically its role in the indirect inhibition of the Actin-related protein 2/3 (Arp2/3) complex through its primary target, the Neural Wiskott-Aldrich Syndrome Protein (N-WASP). This guide will cover quantitative inhibitory data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Core Mechanism: Indirect Inhibition of the Arp2/3 Complex
This compound is not a direct inhibitor of the Arp2/3 complex. Instead, it functions by targeting N-WASP, a key Nucleation Promoting Factor (NPF) that activates the Arp2/3 complex to initiate the formation of branched actin networks.[1][2] N-WASP exists in an autoinhibited state through an intramolecular interaction between its GTPase-binding domain (GBD) and its C-terminal VCA (Verprolin-homology, Central, and Acidic) domain.[3] The VCA domain is responsible for binding to actin monomers and the Arp2/3 complex, and in the autoinhibited conformation, this domain is masked.[3][4][5]
Activation of N-WASP occurs upon the binding of upstream signaling molecules, such as Cdc42 and phosphatidylinositol 4,5-bisphosphate (PIP2), to the regulatory domains of N-WASP.[3][6] This binding event induces a conformational change that releases the VCA domain, allowing it to interact with and activate the Arp2/3 complex.[3] The activated Arp2/3 complex then nucleates a new actin filament from the side of an existing filament, leading to the formation of a branched, dendritic actin network.[7]
This compound's inhibitory action stems from its ability to bind to a cleft within the GBD of N-WASP.[8] This binding stabilizes the autoinhibited conformation of N-WASP, effectively locking the VCA domain in its masked state.[1][8][9][10] By preventing the activation of N-WASP, this compound indirectly blocks the subsequent activation of the Arp2/3 complex and the formation of branched actin filaments.[1][9][10]
Quantitative Data on this compound Inhibition
The inhibitory effects of this compound have been quantified in various in vitro and cellular assays. It is important to note that this compound has also been shown to have off-target effects, which should be considered when interpreting experimental results.
| Target/Process | Inhibitor | IC50 / EC50 Value | Assay Conditions | Reference |
| N-WASP-mediated actin polymerization | This compound | ~5 µM | In vitro pyrene-actin polymerization assay with N-WASP and Arp2/3 complex | [1] |
| PIP2-induced actin polymerization | This compound | EC50 = 4 µM | In vitro assay | [11] |
| Direct actin polymerization | This compound | IC50 = 140 µM | In vitro pyrene-actin polymerization assay without N-WASP/Arp2/3 | [9] |
| Dynamin | This compound | IC50 = 20.7 µM | In vitro assay | [1][2] |
| Clathrin-mediated endocytosis | This compound | IC50 = 6.9 µM | Cellular assay | [1][2] |
| Cytotoxicity (rat L6 cells) | This compound | IC50 = 3657 nM | Alamar blue assay after 72 hrs | [1] |
Note: The high IC50 for direct actin polymerization highlights this compound's selectivity for the N-WASP-mediated pathway at lower concentrations.[9] However, its activity against dynamin and endocytosis, along with its reported effects on cellular ATP levels, indicates a lack of absolute specificity in cellular contexts.[1][10][12]
Visualizing the Molecular Interactions and Workflows
Signaling Pathway of Arp2/3 Activation and this compound Inhibition
Caption: this compound stabilizes the autoinhibited state of N-WASP, preventing its activation.
Logical Flow of this compound's Inhibitory Mechanism
Caption: Logical cascade of events from this compound binding to inhibition of actin polymerization.
Experimental Workflow: Pyrene-Actin Polymerization Assay
Caption: Workflow for assessing this compound's inhibitory effect using a pyrene-actin assay.
Experimental Protocols
Pyrene-Actin Polymerization Assay for N-WASP/Arp2/3 Inhibition
This protocol is a standard method to measure the kinetics of actin polymerization in vitro and is well-suited for determining the inhibitory activity of compounds like this compound. The fluorescence of pyrene-labeled actin increases significantly when it incorporates into a polymer, providing a real-time readout of filament formation.[9][13][14]
Materials:
-
Pyrene-labeled G-actin (typically 5-10% of total actin)
-
Unlabeled G-actin
-
Purified N-WASP protein
-
Purified Arp2/3 complex
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
G-buffer (e.g., 2 mM Tris pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT)[13]
-
10x Polymerization Buffer (KMEI: 500 mM KCl, 10 mM MgCl2, 10 mM EGTA, 100 mM Imidazole pH 7.0)[13]
-
Fluorometer with excitation at ~365 nm and emission at ~407 nm[13][15]
-
Low-volume cuvettes
Procedure:
-
Preparation of Monomeric Actin:
-
Thaw aliquots of pyrene-labeled and unlabeled G-actin on ice.
-
Mix to achieve the desired percentage of labeling (e.g., 10%).
-
Keep the actin in G-buffer on ice to prevent spontaneous polymerization. The final concentration in the assay is typically 2-4 µM.[16]
-
-
Reaction Mix Preparation:
-
In a microcentrifuge tube on ice, prepare the reaction mix. For a 100 µL final volume, combine:
-
-
Initiation of Polymerization:
-
Transfer the reaction mix to a fluorometer cuvette.
-
Place the cuvette in the fluorometer and record a baseline fluorescence for 1-2 minutes.
-
Initiate polymerization by adding 1/10th the volume of 10x KMEI buffer and mix quickly but gently to avoid bubbles.[13]
-
-
Data Acquisition:
-
Immediately begin recording the fluorescence intensity over time.
-
Continue recording until the fluorescence signal reaches a plateau, indicating the reaction has reached steady state.
-
-
Data Analysis:
-
Plot fluorescence intensity (in arbitrary units) versus time (in seconds).
-
The maximum rate of polymerization is determined by finding the steepest slope of the polymerization curve.
-
Compare the maximum polymerization rates of reactions containing this compound to the DMSO control to determine the extent of inhibition.
-
An IC50 value can be calculated by plotting the percent inhibition against the log of this compound concentration and fitting the data to a dose-response curve.
-
Caveats and Off-Target Effects
Conclusion
This compound serves as a potent chemical inhibitor of N-WASP-mediated actin polymerization. Its mechanism of action, which involves the stabilization of N-WASP's autoinhibited conformation, provides an effective means to indirectly inhibit the Arp2/3 complex. This makes it a useful tool for dissecting the roles of the N-WASP/Arp2/3 pathway in various cellular processes like cell migration, endocytosis, and pathogen motility. However, researchers and drug development professionals must remain cognizant of its significant off-target effects, especially the depletion of cellular ATP, which can complicate the interpretation of in vivo data. When used with appropriate controls and complementary approaches, this compound remains a valuable compound in the arsenal of tools available to study the dynamic regulation of the actin cytoskeleton.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. N-WASP and the Arp2/3 Complex Are Critical Regulators of Actin in the Development of Dendritic Spines and Synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of another actin-related protein (Arp) 2/3 complex binding site in neural Wiskott-Aldrich syndrome protein (N-WASP) that complements actin polymerization induced by the Arp2/3 complex activating (VCA) domain of N-WASP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pollardlab.yale.edu [pollardlab.yale.edu]
- 7. Cellular and pathophysiological consequences of Arp2/3 complex inhibition: role of inhibitory proteins and pharmacological compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical inhibition of N-WASP by stabilization of a native autoinhibited conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tribioscience.com [tribioscience.com]
- 12. N-WASP inhibitor this compound nonselectively perturbs membrane transport by decreasing cellular ATP levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mullinslab.ucsf.edu [mullinslab.ucsf.edu]
- 14. Pyrene actin prep [maciverlab.bms.ed.ac.uk]
- 15. Actin polymerisation assay [wwwuser.gwdguser.de]
- 16. pollardlab.yale.edu [pollardlab.yale.edu]
- 17. Inhibition of cytokinesis by this compound does not rely on N-WASP/Arp2/3 complex pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of cytokinesis by this compound does not rely on N-WASP/Arp2/3 complex pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Wiskostatin's Impact on Dynamin Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Wiskostatin, initially identified as a potent inhibitor of the Neural Wiskott-Aldrich Syndrome Protein (N-WASP), has emerged as a significant modulator of dynamin function. This technical guide provides an in-depth analysis of this compound's effects on the large GTPase dynamin, a key protein in endocytosis and membrane fission. While this compound's primary target is the regulation of actin polymerization via N-WASP, it exhibits a notable off-target activity by directly inhibiting dynamin's GTPase activity. This inhibition has profound consequences for clathrin-mediated endocytosis. However, a critical consideration in cellular studies is this compound's potent and irreversible depletion of cellular ATP, which can indirectly affect numerous cellular processes, including dynamin function. This guide dissects the direct, ATP-independent effects of this compound on purified dynamin from its indirect, ATP-dependent effects observed in cellular assays. We present quantitative data, detailed experimental protocols, and signaling pathway visualizations to offer a comprehensive resource for researchers investigating dynamin-related cellular processes and for professionals in drug development exploring dynamin as a therapeutic target.
Introduction
Dynamin is a large GTPase renowned for its essential role in scissoring nascent vesicles from the plasma membrane during endocytosis. Its function is intrinsically linked to its ability to oligomerize into helical collars at the necks of budding vesicles and utilize the energy from GTP hydrolysis to drive membrane fission.[1][2] The intricate regulation of dynamin activity is crucial for a myriad of cellular processes, including nutrient uptake, synaptic vesicle recycling, and signal transduction.
This compound is a small molecule that was first characterized as a specific inhibitor of N-WASP, a key activator of the Arp2/3 complex which promotes actin nucleation.[3] It functions by stabilizing the autoinhibited conformation of N-WASP.[3] Subsequent research, however, has revealed that this compound also acts as a direct inhibitor of dynamin.[3][4] This dual activity, coupled with its profound impact on cellular energy homeostasis, necessitates a careful and nuanced interpretation of experimental results obtained using this compound.
This guide aims to provide a detailed technical overview of this compound's impact on dynamin function, with a clear distinction between its direct and indirect effects.
Quantitative Data on this compound's Efficacy
The inhibitory effects of this compound on both its primary target, N-WASP, and its off-target, dynamin, have been quantified through various in vitro and in-cell assays. The following tables summarize the key quantitative data.
Table 1: this compound's Inhibitory Activity
| Target/Process | IC50/EC50 | Assay Type | Reference |
| Dynamin I GTPase Activity | 20.7 µM | In vitro GTPase assay | [4] |
| Clathrin-Mediated Endocytosis | 6.9 µM | Transferrin uptake assay | [3] |
| N-WASP-mediated actin polymerization | ~4 µM | PIP2-induced actin polymerization |
Table 2: this compound's Effect on Cellular ATP Levels
| This compound Concentration | Time of Treatment | Cell Type | % of Control ATP Levels | Reference |
| 10 µM | 15 min | MDCK | 84% | [5] |
| 10 µM | 1 h | MDCK | 81% | [5] |
| 25 µM | 15 min | MDCK | 57% | [5] |
| 25 µM | 1 h | MDCK | 18% | [5] |
| 50 µM | 15 min | MDCK | 30% | [5] |
| 50 µM | 1 h | MDCK | 9.4% | [5] |
Signaling and Mechanistic Pathways
To visualize the complex interplay of molecules involved in dynamin-mediated endocytosis and the points of intervention by this compound, the following diagrams are provided in the DOT language for use with Graphviz.
Dynamin-Mediated Clathrin-Dependent Endocytosis
This pathway illustrates the key steps and molecular players in the formation of a clathrin-coated vesicle, a process critically dependent on dynamin's function.
Caption: Dynamin-mediated endocytosis pathway.
This compound's Dual Impact on Cellular Processes
This diagram illustrates the two primary mechanisms by which this compound affects cellular functions: direct inhibition of N-WASP and dynamin, and the indirect consequences of ATP depletion.
Caption: this compound's dual mechanism of action.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
In Vitro Dynamin GTPase Activity Assay (Malachite Green Assay)
This assay measures the GTPase activity of purified dynamin by detecting the release of inorganic phosphate (Pi).
Materials:
-
Purified dynamin I
-
GTP solution (1 mM)
-
Assay Buffer: 20 mM HEPES (pH 7.5), 150 mM KCl, 1 mM MgCl2
-
Malachite Green Reagent: Prepare fresh by mixing 3 volumes of 0.045% Malachite Green in water with 1 volume of 4.2% ammonium molybdate in 4 N HCl. Add Tween-20 to a final concentration of 0.01%.
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer and purified dynamin (e.g., 0.5 µM final concentration).
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture in the wells of a 96-well plate.
-
Initiate the reaction by adding GTP to a final concentration of 100 µM.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding an equal volume of Malachite Green Reagent to each well.
-
Incubate at room temperature for 15 minutes to allow color development.
-
Measure the absorbance at 620 nm using a microplate reader.
-
Generate a standard curve using known concentrations of inorganic phosphate to determine the amount of Pi released in each reaction.
-
Calculate the GTPase activity and determine the IC50 value for this compound.
Clathrin-Mediated Endocytosis Assay (Transferrin Uptake Assay)
This assay quantifies the rate of clathrin-mediated endocytosis by measuring the internalization of fluorescently labeled transferrin.
Materials:
-
Adherent cells cultured on coverslips
-
Serum-free cell culture medium
-
Fluorescently labeled transferrin (e.g., Alexa Fluor 488-transferrin)
-
This compound stock solution (in DMSO)
-
Paraformaldehyde (PFA) solution (4% in PBS)
-
Phosphate-buffered saline (PBS)
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a multi-well plate and grow to sub-confluency.
-
Wash the cells with PBS and starve them in serum-free medium for 1 hour at 37°C to deplete endogenous transferrin.
-
Pre-treat the cells with varying concentrations of this compound or DMSO for a specified time (e.g., 30 minutes) at 37°C.
-
Add fluorescently labeled transferrin (e.g., 25 µg/mL) to the medium and incubate for a short period (e.g., 5-15 minutes) at 37°C to allow for internalization.
-
To stop endocytosis, place the plate on ice and wash the cells three times with ice-cold PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides using mounting medium containing DAPI to stain the nuclei.
-
Acquire images using a fluorescence microscope.
-
Quantify the intracellular fluorescence intensity of transferrin per cell using image analysis software.
Cellular ATP Level Measurement (Bioluminescence Assay)
This assay determines the intracellular ATP concentration using a luciferase-based reaction that produces light in proportion to the amount of ATP present.
Materials:
-
Cultured cells in a multi-well plate
-
This compound stock solution (in DMSO)
-
ATP bioluminescence assay kit (containing cell lysis reagent and luciferase/luciferin substrate)
-
Luminometer
Procedure:
-
Seed cells in a white-walled, clear-bottom 96-well plate and culture overnight.
-
Treat the cells with varying concentrations of this compound or DMSO for the desired time points.
-
Equilibrate the plate and the ATP assay reagents to room temperature.
-
Add the cell lysis reagent provided in the kit to each well and incubate according to the manufacturer's instructions to release intracellular ATP.
-
Add the luciferase/luciferin substrate solution to each well.
-
Immediately measure the luminescence using a luminometer.
-
Generate a standard curve using known concentrations of ATP to determine the ATP concentration in the cell lysates.
-
Normalize the ATP levels to the number of cells or total protein concentration.
Discussion and Conclusion
This compound presents a complex pharmacological profile with significant implications for the study of dynamin. The available data strongly indicate that this compound directly inhibits dynamin's GTPase activity, as evidenced by an IC50 of 20.7 µM in in vitro assays using purified protein.[3][4] This direct inhibition likely contributes to the observed potent blockade of clathrin-mediated endocytosis in cellular contexts (IC50 = 6.9 µM).[3]
However, the profound and irreversible depletion of cellular ATP by this compound at concentrations overlapping with those required for dynamin inhibition complicates the interpretation of in-cell experiments.[5] ATP is essential for numerous cellular functions, including the maintenance of membrane potential, kinase activities that regulate endocytic components, and the overall cellular machinery that supports endocytosis. Therefore, attributing the entire inhibitory effect of this compound on endocytosis in living cells solely to direct dynamin inhibition is challenging. It is plausible that the potent inhibition of endocytosis at a lower concentration (6.9 µM) compared to the in vitro dynamin GTPase inhibition (20.7 µM) reflects a synergistic effect of direct dynamin inhibition and cellular energy depletion.
For researchers and drug development professionals, these findings underscore the critical importance of careful experimental design and data interpretation when using this compound as a chemical probe. To specifically investigate the role of dynamin, it is advisable to:
-
Utilize in vitro reconstituted systems with purified dynamin to study the direct effects of this compound in an ATP-independent manner.
-
Employ this compound analogues that may inhibit dynamin without affecting cellular ATP levels, should such compounds become available.[4]
-
Concurrently measure cellular ATP levels in any in-cell experiment using this compound to assess the contribution of energy depletion to the observed phenotype.
-
Corroborate findings from this compound treatment with other, more specific methods of dynamin inhibition, such as siRNA-mediated knockdown or the use of other dynamin inhibitors with different off-target profiles.
References
Wiskostatin: A Technical Guide to its Chemical Properties and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical and biological properties of Wiskostatin, a potent inhibitor of the Neural Wiskott-Aldrich Syndrome Protein (N-WASP). This document details its mechanism of action, off-target effects, and provides methodologies for key experiments, aiming to serve as a valuable resource for researchers in cell biology and drug development.
Chemical Properties of this compound
This compound is a cell-permeable, N-alkylated carbazole derivative.[1] Its key chemical identifiers and properties are summarized in the table below.
| Property | Value | Citations |
| Molecular Formula | C₁₇H₁₈Br₂N₂O | [1][2] |
| Molecular Weight | 426.15 g/mol | [1][2][3] |
| CAS Number | 253449-04-6 | [1][2] |
| Appearance | White to off-white solid | [1][4] |
| Purity | ≥95% - ≥99% (by HPLC) | [1][2] |
| Solubility | Soluble in DMSO (up to 100 mM) | [2][5] |
| Storage | Store at -20°C | [1][3] |
| SMILES String | Brc1cc2c(--INVALID-LINK--CC(O)CN(C)C)cc1 | [1] |
| InChI Key | XUBJEDZHBUPBKL-UHFFFAOYSA-N | [1] |
Mechanism of Action
Primary Target: N-WASP Inhibition
This compound is a selective inhibitor of N-WASP, a key regulator of actin polymerization.[2][3] It functions by binding to a cleft in the regulatory GTPase-binding domain (GBD) of N-WASP.[3][6] This interaction stabilizes the autoinhibited conformation of N-WASP, preventing its activation by upstream signals such as Cdc42 and PIP₂.[3] By locking N-WASP in this inactive state, this compound effectively blocks the activation of the Arp2/3 complex, which is essential for the nucleation of new actin filaments.[2]
Off-Target Effects
While a potent N-WASP inhibitor, this compound has been documented to have significant off-target effects, which are crucial to consider in experimental design and data interpretation.
-
ATP Depletion : this compound treatment can cause a rapid, profound, and irreversible decrease in cellular ATP levels.[7] This effect appears to be dose-dependent and can globally impact cellular functions, including membrane transport.[7][8]
-
Dynamin Inhibition : It has been identified as an inhibitor of dynamin, with an IC₅₀ value of 20.7 µM.
-
Clathrin-Mediated Endocytosis Inhibition : this compound is also a potent inhibitor of clathrin-mediated endocytosis, with an IC₅₀ of 6.9 µM.
Biological Activity
The biological activity of this compound has been quantified in various assays, highlighting its potency against both its primary target and off-target cellular processes.
| Activity | IC₅₀ / EC₅₀ Value | Citations |
| N-WASP Inhibition (PIP₂-induced actin polymerization) | EC₅₀ ~ 4 µM | [2] |
| Dynamin Inhibition | IC₅₀ = 20.7 µM | |
| Clathrin-Mediated Endocytosis Inhibition | IC₅₀ = 6.9 µM | |
| Actin Polymerization (direct) | IC₅₀ = 140 µM |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the activity of this compound.
Pyrene-Actin Polymerization Assay
This assay is used to measure the effect of this compound on N-WASP-mediated actin polymerization. The fluorescence of pyrene-labeled actin increases significantly upon its incorporation into actin filaments.
Methodology:
-
Protein Preparation : Purify recombinant N-WASP, Arp2/3 complex, and actin. Label a fraction of the actin with pyrene iodoacetamide.
-
Reaction Mixture : Prepare a reaction buffer (e.g., 10 mM imidazole, pH 7.0, 50 mM KCl, 1 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT, 0.2 mM ATP).
-
Assay :
-
In a fluorometer cuvette, combine N-WASP, Arp2/3 complex, and pyrene-labeled actin in the reaction buffer.
-
Add this compound (dissolved in DMSO) or DMSO as a vehicle control to the reaction mixture.
-
Initiate polymerization by adding ATP.
-
Monitor the increase in pyrene fluorescence over time (Excitation: 365 nm, Emission: 407 nm).
-
-
Data Analysis : The rate of polymerization is determined from the slope of the fluorescence curve.
Cellular ATP Level Measurement
This protocol details a method to quantify the effect of this compound on cellular ATP levels using a luciferase-based assay.
Methodology:
-
Cell Culture : Plate cells (e.g., HeLa or MDCK) in multi-well plates and grow to the desired confluency.
-
Treatment : Treat the cells with varying concentrations of this compound or a vehicle control (DMSO) for the desired time periods. A positive control for ATP depletion (e.g., sodium azide and 2-deoxyglucose) should be included.
-
Cell Lysis :
-
Harvest the cells and wash with PBS.
-
Lyse the cells in boiling distilled water for 10 minutes to inactivate ATPases.
-
Clarify the lysates by centrifugation.
-
-
ATP Quantification :
-
Use a commercial ATP determination kit (e.g., luciferase-based).
-
Measure the luminescence using a luminometer.
-
-
Data Analysis : Normalize the ATP levels of treated cells to those of the vehicle-treated control cells.
Logical Relationship of this compound's Effects
The following diagram illustrates the relationship between this compound's intended inhibitory action and its observed off-target effects, which can lead to broader cellular consequences.
Conclusion
This compound is an invaluable tool for studying the roles of N-WASP and the Arp2/3 complex in actin-dependent cellular processes. However, its significant off-target effects, particularly the induction of cellular ATP depletion, necessitate careful experimental design and the inclusion of appropriate controls. Researchers utilizing this compound should be mindful of these polypharmacological effects to ensure accurate interpretation of their results. This guide provides a foundational understanding of this compound's chemical properties and biological activities to aid in its effective and responsible use in a research setting.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. N-WASP inhibitor this compound nonselectively perturbs membrane transport by decreasing cellular ATP levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical inhibition of N-WASP by stabilization of a native autoinhibited conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. molbiolcell.org [molbiolcell.org]
- 8. medchemexpress.com [medchemexpress.com]
early studies on Wiskostatin's biological activity
An In-depth Technical Guide to the Early Biological Activity of Wiskostatin
Introduction
This compound is a small molecule inhibitor that was first identified as a potent and selective inhibitor of the Neural Wiskott-Aldrich Syndrome Protein (N-WASP).[1] Early research on this compound focused on its ability to modulate the actin cytoskeleton by targeting N-WASP, a key regulator of actin polymerization through the Arp2/3 complex. These initial studies were pivotal in understanding the role of N-WASP in various cellular processes, including cell motility, membrane trafficking, and the formation of specialized actin structures. This guide provides a technical overview of the early studies that characterized the biological activity of this compound, with a focus on its mechanism of action, quantitative data from key experiments, and the experimental protocols used.
Mechanism of Action: Stabilization of Autoinhibited N-WASP
The primary mechanism of action of this compound is the stabilization of the autoinhibited conformation of N-WASP.[2] In its inactive state, N-WASP exists in a closed conformation where the C-terminal VCA (verprolin homology, cofilin homology, and acidic) domain, responsible for activating the Arp2/3 complex, is masked by an intramolecular interaction with the GTPase-binding domain (GBD).[2] this compound was found to interact with a cleft in the GBD, which enhances the stability of this autoinhibited state.[2] By locking N-WASP in its inactive conformation, this compound prevents its activation by upstream signals such as Cdc42 and PIP2 (phosphatidylinositol 4,5-bisphosphate), thereby inhibiting the subsequent activation of the Arp2/3 complex and actin polymerization.[3][4]
Caption: this compound's mechanism of action on the N-WASP signaling pathway.
Quantitative Data from Early Studies
The initial characterization of this compound's biological activity yielded quantitative data on its potency and selectivity. The following tables summarize these key findings.
| Parameter | Value | Cell/System | Notes | Reference |
| IC₅₀ (N-WASP Inhibition) | ~5-10 µM | In vitro | Inhibition of N-WASP-mediated Arp2/3 activation. | [4] |
| IC₅₀ (Clathrin-mediated endocytosis) | 6.9 µM | Cellular assay | Potent inhibition of this cellular process. | |
| IC₅₀ (Dynamin Inhibition) | 20.7 µM | In vitro | Indicates some off-target activity at higher concentrations. | [1] |
| IC₅₀ (Actin Polymerization) | 140 µM | In vitro | Direct inhibition of actin polymerization only at high concentrations, suggesting specificity for N-WASP at lower concentrations. | [3] |
| EC₅₀ (PIP₂-induced actin polymerization) | ~4 µM | In vitro | Effective inhibition of PIP₂-mediated N-WASP activation leading to actin polymerization. |
Table 1: In Vitro and Cellular Inhibitory Concentrations of this compound
| Cellular Process | This compound Concentration | Incubation Time | Effect | Cell Line | Reference |
| Apical Biosynthetic Traffic | 10-50 µM | 2 hours | Dose-dependent decrease in accumulation of sialylated HA. | Madin-Darby canine kidney (MDCK) | [1] |
| Podosome Disassembly | 5 µM | 5-15 minutes | Reduction in the number of cells with podosomes. | RAW/LR5 (murine monocyte) | [1] |
| Phagocytosis of EIgG | 5 µM | 5 minutes | Inhibition of phagocytosis. | Bone marrow-derived macrophages (BMM) and RAW/LR5 | [1] |
| Dendritic Spine and Synapse Formation | 2 or 5 µM | Not specified | Dose-dependent decrease in the number of dendritic spines and excitatory synapses. | Hippocampal neurons | [4] |
Table 2: Effects of this compound on Various Cellular Processes
Caveat: Off-Target Effects
Later studies revealed that this compound has significant off-target effects, most notably causing a rapid, profound, and irreversible decrease in cellular ATP levels.[5][6] This effect is dose-dependent and can globally perturb cellular functions that are not directly related to N-WASP, such as membrane transport.[5][7] This finding necessitates careful interpretation of in vivo data and the use of appropriate controls.
| This compound Concentration | Incubation Time | ATP Level Reduction | Cell Line | Reference |
| 10 µM | 1 hour | ~20% | MDCK | [7] |
| 25 µM | 1 hour | ~80% | MDCK | [7] |
Table 3: Dose-Dependent Effect of this compound on Cellular ATP Levels
Caption: Experimental workflow for assessing on-target versus off-target effects of this compound.
Experimental Protocols
Pyrene-Actin Polymerization Assay
This assay was used to determine the effect of this compound on N-WASP-mediated actin polymerization.
-
Objective: To measure the rate of actin polymerization in the presence of N-WASP, Arp2/3 complex, and this compound.
-
Principle: The fluorescence of pyrene-labeled actin monomers increases significantly upon their incorporation into actin filaments. This change in fluorescence is monitored over time to determine the kinetics of polymerization.
-
Reagents:
-
G-actin (monomeric actin), with a percentage labeled with pyrene.
-
Recombinant full-length N-WASP.
-
Purified Arp2/3 complex.
-
This compound or DMSO (vehicle control).
-
Polymerization buffer (e.g., containing KCl, MgCl₂, EGTA, and Tris-HCl).
-
-
Protocol:
-
Prepare a reaction mixture containing actin (e.g., 1.5 µM), Arp2/3 complex (e.g., 60 nM), and full-length N-WASP (e.g., 400 nM) in polymerization buffer.[3]
-
Add this compound at various concentrations (e.g., 10 µM) or an equivalent volume of DMSO to the reaction mixtures.[3]
-
Initiate polymerization by adding ATP.
-
Immediately measure the fluorescence intensity over time using a fluorometer, with excitation and emission wavelengths appropriate for pyrene (e.g., ~365 nm and ~407 nm, respectively).
-
The maximum rate of polymerization is calculated from the slope of the fluorescence curve.
-
Cellular ATP Level Measurement
This assay was employed to investigate the off-target effects of this compound on cellular energy homeostasis.
-
Objective: To quantify the total cellular ATP concentration following treatment with this compound.
-
Principle: A luciferase-based assay is commonly used, where the light produced by the reaction of luciferase with ATP and luciferin is proportional to the ATP concentration.
-
Reagents:
-
Cell line (e.g., MDCK cells).
-
This compound at various concentrations (e.g., 10, 25, 50 µM) and vehicle control (DMSO).[7]
-
ATP extraction buffer (e.g., containing trichloroacetic acid).
-
Luciferase-based ATP assay kit.
-
-
Protocol:
-
Plate cells in a multi-well dish and allow them to adhere.
-
Treat the cells with different concentrations of this compound or vehicle for specified time periods (e.g., 0-60 minutes).[7]
-
For washout experiments, remove the drug-containing medium, wash the cells extensively, and incubate in fresh medium for a further period (e.g., 30 minutes).[7]
-
Lyse the cells and extract the ATP according to the assay kit protocol.
-
Measure the luminescence of the samples using a luminometer.
-
Calculate the ATP concentration based on a standard curve generated with known ATP concentrations.
-
Conclusion
The early investigations into this compound's biological activity established it as a valuable chemical tool for probing the function of N-WASP in actin dynamics. These studies demonstrated its ability to stabilize the autoinhibited conformation of N-WASP, thereby preventing Arp2/3-mediated actin polymerization. However, subsequent findings of its significant off-target effect on cellular ATP levels have highlighted the importance of careful experimental design and data interpretation. For researchers, scientists, and drug development professionals, this compound remains an important compound, not only for its specific on-target activity at low concentrations but also as a case study in the complexities of small molecule inhibitors in cellular systems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chemical inhibition of N-WASP by stabilization of a native autoinhibited conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. apexbt.com [apexbt.com]
- 5. N-WASP inhibitor this compound nonselectively perturbs membrane transport by decreasing cellular ATP levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-WASP inhibitor this compound nonselectively perturbs membrane transport by decreasing cellular ATP levels [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Wiskostatin Treatment for Cultured Cells
Introduction
Wiskostatin is a potent, cell-permeable small molecule that acts as a selective inhibitor of the Neural Wiskott-Aldrich Syndrome Protein (N-WASP).[1][2] It functions by stabilizing the autoinhibited conformation of N-WASP, thereby preventing its activation and subsequent stimulation of the Arp2/3 complex-mediated actin polymerization.[1][2] This inhibitory action makes this compound a valuable tool for studying the roles of N-WASP and the Arp2/3 complex in various cellular processes, including cytoskeletal organization, cell motility, endocytosis, and pathogenesis.[1][3] However, researchers should be aware of potential off-target effects, most notably a rapid and significant decrease in cellular ATP levels at higher concentrations.[1][4][5][6]
Mechanism of Action
N-WASP is a key regulator of actin dynamics, acting as a scaffold protein that integrates upstream signals to control the nucleation of new actin filaments.[7][8] In its inactive state, N-WASP exists in an autoinhibited conformation.[2] Upon activation by signaling molecules such as Cdc42 and PI(4,5)P2, N-WASP undergoes a conformational change that exposes its C-terminal VCA (verprolin-homology, cofilin-homology, and acidic) domain.[7][9] The VCA domain then binds to and activates the Arp2/3 complex, which in turn nucleates the formation of new actin filaments branching off existing filaments.[3][10][11] this compound binds to a cleft in the GTPase-binding domain (GBD) of N-WASP, locking it in its inactive, closed conformation and thus preventing the activation of the Arp2/3 complex.[2][12]
Applications in Cell Biology
This compound has been utilized in a variety of cell culture-based assays to investigate the role of N-WASP-mediated actin polymerization in:
-
Cell Migration and Invasion: Studies have shown that this compound treatment can impair the motility and invasive capacity of various cell types, including cancer cells.[13]
-
Cytoskeletal Dynamics: It has been demonstrated to cause the disassembly of podosomes and a reduction in actin stress fibers.[1][14]
-
Endocytosis: this compound can inhibit clathrin-mediated endocytosis.[1]
-
Intracellular Trafficking: The inhibitor has been shown to affect apical biosynthetic traffic in polarized epithelial cells.[1]
-
Phagocytosis: this compound treatment can decrease phagocytosis by macrophages.[1]
Cautionary Note on Off-Target Effects
It is crucial to note that several studies have reported that this compound can induce a rapid, profound, and irreversible decrease in cellular ATP levels, particularly at concentrations of 25 µM and higher.[4][5][6][15] This depletion of ATP can lead to global and nonspecific effects on various cellular functions, including membrane transport and protein synthesis.[4][5][6] Therefore, it is recommended to use the lowest effective concentration of this compound and to include appropriate controls to account for potential ATP-related artifacts. Some studies suggest that at 10 µM, the effect on ATP levels is less dramatic.[6]
Quantitative Data Summary
The effective concentration and incubation time for this compound can vary depending on the cell type and the specific biological process being investigated. The following table summarizes concentrations and treatment times from various studies.
| Cell Type | Application | Concentration | Incubation Time | Observed Effect | Reference |
| Madin-Darby canine kidney (MDCK) cells | Inhibition of apical biosynthetic traffic | 10-50 µM | 2 hours | Dose-dependent decrease in the accumulation of sialylated HA. | [1] |
| RAW/LR5 murine monocyte cells | Inhibition of podosome formation | 5 µM | 5-15 minutes | Reduction in the number of cells displaying podosomes. | [1] |
| Bone marrow-derived macrophages (BMM) | Inhibition of phagocytosis | 5 µM | 5 minutes | Decreased phagocytosis of EIgG. | [1] |
| Porcine trabecular meshwork (PTM) cells | Alteration of cell morphology and cytoskeleton | 5, 15, and 30 µM | 1 hour | Dose-dependent increase in cytosolic vacuoles and decrease in actin stress fibers and focal adhesions. | [14] |
| A-549 and SK-MES-1 lung cancer cells | Reduction of motility and migration | 10 µM | Not specified | Significantly reduced motility and migration in A-549 cells. | [13] |
| HECV endothelial cells | Delay in monolayer formation | 10 µM | Not specified | Significantly delayed the formation of a HECV monolayer. | [16] |
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a lyophilized powder. To prepare a stock solution, reconstitute the powder in sterile, anhydrous DMSO to a final concentration of 10 mM.
-
Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]
2. General Protocol for this compound Treatment of Cultured Cells
This protocol provides a general guideline. Optimal conditions (cell density, this compound concentration, and incubation time) should be determined empirically for each cell line and experimental setup.
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., multi-well plates, petri dishes, or chamber slides) and allow them to adhere and reach the desired confluency (typically 50-80%).
-
Serum Starvation (Optional): Depending on the experiment, cells may be serum-starved for a period (e.g., 12-24 hours) prior to treatment to reduce baseline signaling activity.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute the stock solution in pre-warmed, serum-free or complete cell culture medium to the desired final concentration. It is important to vortex the diluted solution gently to ensure it is well-mixed. A vehicle control (e.g., DMSO at the same final concentration as in the this compound-treated samples) should always be prepared and run in parallel.
-
Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the appropriate concentration of this compound or the vehicle control.
-
Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO2 for the desired period. Incubation times can range from a few minutes to several hours, depending on the specific assay.
-
Downstream Analysis: Following incubation, the cells can be processed for various downstream analyses, such as:
-
Immunofluorescence Staining: To visualize changes in the actin cytoskeleton and cellular morphology.
-
Western Blotting: To assess changes in protein expression or phosphorylation status.
-
Cell Migration/Invasion Assays: To quantify the effect on cell motility.
-
ATP Measurement Assays: To monitor potential off-target effects on cellular energy levels.
-
Visualizations
Caption: this compound inhibits N-WASP by stabilizing its autoinhibited state.
Caption: A generalized workflow for treating cultured cells with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. Arp2/3 complex - Wikipedia [en.wikipedia.org]
- 4. N-WASP inhibitor this compound nonselectively perturbs membrane transport by decreasing cellular ATP levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. researchgate.net [researchgate.net]
- 7. rupress.org [rupress.org]
- 8. N-WASP promotes invasion and migration of cervical cancer cells through regulating p38 MAPKs signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. pnas.org [pnas.org]
- 11. Regulation of actin filament network formation through ARP2/3 complex: activation by a diverse array of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of cytokinesis by this compound does not rely on N-WASP/Arp2/3 complex pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effects of Chemical Inhibition of N-WASP, a Critical Regulator of Actin Polymerization on Aqueous Humor Outflow through the Conventional Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. nWASP Inhibition Increases Wound Healing via TrKb/PLCγ Signalling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Wiskostatin in Actin Inhibition Research
These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Wiskostatin as a potent inhibitor of actin polymerization. This document outlines the mechanism of action, effective concentrations in various systems, and detailed protocols for key experimental procedures.
Introduction
This compound is a cell-permeable small molecule that acts as a potent and selective inhibitor of the Neural Wiskott-Aldrich Syndrome Protein (N-WASP).[1][2][3] By binding to N-WASP, this compound stabilizes its autoinhibited conformation, thereby preventing the activation of the Arp2/3 complex.[1][4] This inhibition of the Arp2/3 complex subsequently blocks the nucleation of new actin filaments and disrupts actin-dependent cellular processes.[1][5] It is important to note that some studies have reported off-target effects, including a decrease in cellular ATP levels at higher concentrations, which should be considered when designing experiments.[2][3][6]
Data Presentation
The effective concentration of this compound for actin inhibition can vary depending on the cell type, experimental conditions, and the specific process being investigated. The following table summarizes reported effective concentrations from various studies.
| Application | Cell Type/System | Effective Concentration | Incubation Time | Observed Effect | Reference |
| In vitro Actin Polymerization | Purified proteins | IC50: 140 µM | Not Applicable | Direct inhibition of actin polymerization. | [7] |
| In vitro Actin Polymerization | Pyrene-actin assay with N-WASP and Arp2/3 | ~10 µM | Not Applicable | Inhibition of N-WASP-mediated actin polymerization. | [7] |
| In vitro Dynamin Inhibition | Purified dynamin | IC50: 20.7 µM | Not Applicable | Inhibition of dynamin GTPase activity. | [4] |
| In vitro Endocytosis Inhibition | Cell-free system | IC50: 6.9 µM | Not Applicable | Inhibition of clathrin-mediated endocytosis. | [4] |
| Cell Culture | Madin-Darby canine kidney (MDCK) cells | 10-50 µM | 2 hours | Inhibition of Arp2/3-dependent apical biosynthetic traffic. | [4][8] |
| Cell Culture | RAW/LR5 murine monocyte cells | 5 µM | 5-15 minutes | Inhibition of WASp biosensor activation and reduction in podosomes. | [4] |
| Cell Culture | Bone marrow-derived macrophages (BMM) | 5 µM | 5 minutes | Inhibition of phagocytosis. | [4] |
| Cell Culture | Porcine trabecular meshwork (PTM) cells | 5, 15, 30 µM | 1 hour | Dose-dependent decrease in actin stress fibers and focal adhesions. | [9] |
| Cell Culture | A-549 and SK-MES-1 lung cancer cells | 10 µM | Not Specified | Reduced cell motility, migration, and adhesion. | [10] |
| Cell Culture | HeLa cells | 1-10 µM | Up to 300 minutes | Inhibition of cytokinesis. | [11] |
| Cell Culture | Splenic B-cells | 10 µM | 10 minutes | Perturbation of N-WASP activity. | [7] |
Experimental Protocols
Protocol 1: General Cell Treatment with this compound for Actin Inhibition Studies
This protocol provides a general guideline for treating cultured cells with this compound to observe its effects on the actin cytoskeleton.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Cell culture medium appropriate for the cell line
-
Cultured cells on coverslips or in culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -20°C for up to 3 months.[7] Avoid repeated freeze-thaw cycles.
-
Cell Seeding: Seed cells onto appropriate culture vessels (e.g., glass coverslips for imaging or multi-well plates for biochemical assays) and allow them to adhere and grow to the desired confluency.
-
Working Solution Preparation: On the day of the experiment, dilute the this compound stock solution to the desired final concentration in pre-warmed cell culture medium. It is recommended to perform a dose-response experiment (e.g., 1, 5, 10, 25, 50 µM) to determine the optimal concentration for your specific cell type and experimental endpoint. A vehicle control (DMSO alone) should always be included.
-
Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 5 minutes to 2 hours), depending on the specific cellular process being investigated.[4]
-
Downstream Analysis: Following incubation, proceed with the intended downstream analysis, such as immunofluorescence staining for actin, cell lysis for biochemical assays, or live-cell imaging.
Protocol 2: In Vitro Pyrene-Actin Polymerization Assay
This assay measures the effect of this compound on the kinetics of actin polymerization in a cell-free system. The fluorescence of pyrene-labeled actin increases significantly upon its incorporation into a polymer.
Materials:
-
Monomeric pyrene-labeled actin
-
Unlabeled monomeric actin
-
N-WASP protein
-
Arp2/3 complex
-
This compound
-
DMSO (vehicle control)
-
General Actin Buffer (G-buffer): 5 mM Tris-HCl (pH 8.0), 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT
-
Polymerization Induction Buffer (10x): 500 mM KCl, 20 mM MgCl2, 10 mM ATP
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~365 nm, Emission: ~407 nm)
Procedure:
-
Prepare Monomeric Actin: Prepare a working solution of actin monomers by mixing unlabeled and pyrene-labeled actin to achieve 5-10% labeling in G-buffer. Keep on ice to prevent spontaneous polymerization.
-
Prepare this compound Dilutions: Prepare a series of this compound dilutions in DMSO or the appropriate assay buffer.
-
Reaction Mixture Preparation: In a microcentrifuge tube on ice, prepare the reaction mixture containing G-buffer, N-WASP, and the Arp2/3 complex at their final desired concentrations.
-
Add this compound: Add the diluted this compound or DMSO vehicle to the reaction mixture and incubate for a short period (e.g., 10 minutes) on ice to allow for binding to N-WASP.
-
Initiate Polymerization: Transfer the reaction mixture to the wells of a pre-chilled 96-well black microplate. To initiate polymerization, add the monomeric actin solution followed immediately by the 10x Polymerization Induction Buffer. Mix gently.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 25°C or 37°C). Measure the fluorescence intensity at regular intervals (e.g., every 15-30 seconds) for a period sufficient to observe the full polymerization curve (e.g., 30-60 minutes).
-
Data Analysis: Plot fluorescence intensity versus time. The rate of polymerization can be determined from the slope of the linear phase of the curve. Compare the polymerization rates of this compound-treated samples to the vehicle control.
Protocol 3: Immunofluorescence Staining of F-actin
This protocol allows for the visualization of changes in the actin cytoskeleton in cells treated with this compound.
Materials:
-
Cells grown on glass coverslips
-
This compound
-
PBS
-
4% Paraformaldehyde (PFA) in PBS (methanol-free)
-
0.1% Triton X-100 in PBS
-
Fluorescently-labeled phalloidin (e.g., Alexa Fluor 488 phalloidin)
-
DAPI (for nuclear counterstaining)
-
Mounting medium
Procedure:
-
Cell Treatment: Treat cells with this compound or vehicle control as described in Protocol 1.
-
Fixation: After treatment, gently wash the cells twice with pre-warmed PBS. Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.
-
Blocking (Optional): Wash the cells three times with PBS. To reduce non-specific background staining, you can incubate the cells with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes at room temperature.
-
F-actin Staining: Dilute the fluorescently-labeled phalloidin in PBS (or blocking buffer) according to the manufacturer's instructions. Incubate the cells with the phalloidin solution for 20-30 minutes at room temperature, protected from light.
-
Nuclear Staining: Wash the cells three times with PBS. Incubate the cells with a DAPI solution for 5 minutes at room temperature to stain the nuclei.
-
Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using a suitable mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope equipped with the appropriate filters for the chosen fluorophores.
Mandatory Visualization
Caption: this compound's mechanism of actin inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. N-WASP inhibitor this compound nonselectively perturbs membrane transport by decreasing cellular ATP levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Signalling to actin assembly via the WASP (Wiskott-Aldrich syndrome protein)-family proteins and the Arp2/3 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kirchhausen.hms.harvard.edu [kirchhausen.hms.harvard.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effects of Chemical Inhibition of N-WASP, a Critical Regulator of Actin Polymerization on Aqueous Humor Outflow through the Conventional Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of cytokinesis by this compound does not rely on N-WASP/Arp2/3 complex pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Wiskostatin in Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using Wiskostatin, a potent inhibitor of Neural Wiskott-Aldrich Syndrome Protein (N-WASP), for studying actin dynamics in live-cell imaging applications. Detailed protocols, data interpretation guidelines, and important considerations are outlined to ensure successful and reproducible experiments.
Introduction to this compound
This compound is a cell-permeable small molecule that selectively inhibits N-WASP-mediated actin polymerization. It functions by stabilizing the autoinhibited conformation of N-WASP, thereby preventing its activation and subsequent stimulation of the Arp2/3 complex.[1][2] This targeted inhibition makes this compound a valuable tool for dissecting the roles of N-WASP in various cellular processes, including cell motility, invasion, and the formation of actin-based structures like podosomes and invadopodia.
However, it is crucial to note that this compound has been shown to have off-target effects, most significantly a rapid, dose-dependent, and irreversible decrease in cellular ATP levels.[3][4] This can globally impact cellular functions, and researchers must carefully design experiments and interpret data in light of this effect.
Quantitative Data Summary
The following tables summarize key quantitative data related to the use and effects of this compound.
Table 1: this compound Inhibitory Concentrations
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ for N-WASP-mediated actin polymerization | ~5 µM | In vitro | [5] |
| IC₅₀ for Dynamin inhibition | 20.7 µM | In vitro | [3] |
| IC₅₀ for Clathrin-mediated endocytosis | 6.9 µM | In vitro | [3] |
Table 2: Effects of this compound on Cellular ATP Levels in MDCK Cells (1-hour treatment)
| This compound Concentration | ATP Level (% of Control) | Reference |
| 10 µM | ~80% | [4] |
| 25 µM | ~20% | [4] |
| 50 µM | <10% | [4] |
Table 3: Experimentally Determined Effective Concentrations of this compound in Live Cells
| Concentration | Incubation Time | Cell Type | Observed Effect | Reference |
| 5 µM | 5-15 min | RAW/LR5 cells | Inhibition of WASp biosensor activation and reduction in podosomes. | [3] |
| 5, 15, 30 µM | 1 hour | Porcine Trabecular Meshwork (PTM) cells | Dose-dependent decrease in actin stress fibers and focal adhesions. | [1] |
| 10-50 µM | 2 hours | Madin-Darby canine kidney (MDCK) cells | Inhibition of Arp2/3-dependent apical biosynthetic traffic. | [3] |
Signaling Pathway
This compound directly targets the N-WASP signaling pathway, which is a crucial regulator of actin cytoskeleton dynamics.
Caption: N-WASP signaling pathway and the inhibitory action of this compound.
Experimental Protocols
General Guidelines for Live-Cell Imaging with this compound
-
Cell Culture: Plate cells on glass-bottom dishes or chamber slides suitable for high-resolution microscopy. Ensure cells are healthy and sub-confluent at the time of the experiment.
-
Actin Labeling: To visualize the actin cytoskeleton, transfect cells with a fluorescently tagged actin-binding protein (e.g., LifeAct-GFP or LifeAct-RFP) 24-48 hours prior to imaging. Alternatively, use cell-permeable, live-cell actin stains, but be mindful of potential effects on actin dynamics.
-
Imaging Medium: Use an appropriate imaging medium that maintains cell health (e.g., CO₂-independent medium or a complete medium buffered with HEPES).
-
Environmental Control: Maintain physiological conditions (37°C, 5% CO₂) throughout the imaging experiment using a stage-top incubator.
-
Phototoxicity: Minimize phototoxicity by using the lowest possible laser power and exposure times that still provide an adequate signal-to-noise ratio. Consider using spinning disk confocal or TIRF microscopy to reduce phototoxicity.
Protocol for Visualizing this compound's Effect on Actin Dynamics
This protocol provides a step-by-step guide for observing the acute effects of this compound on the actin cytoskeleton in live cells.
Materials:
-
Cells expressing a fluorescent actin marker (e.g., LifeAct-GFP)
-
This compound (stock solution in DMSO)
-
Live-cell imaging medium
-
Confocal or TIRF microscope with environmental control
Procedure:
-
Cell Preparation:
-
Plate cells on a glass-bottom dish and allow them to adhere and spread overnight.
-
On the day of the experiment, replace the culture medium with pre-warmed live-cell imaging medium.
-
-
Microscope Setup:
-
Place the dish on the microscope stage and allow the temperature and CO₂ to equilibrate.
-
Locate a field of view with healthy cells exhibiting clear actin structures.
-
-
Baseline Imaging:
-
Acquire a time-lapse series of images of the cells before adding this compound to establish a baseline of normal actin dynamics. Capture images every 30-60 seconds for 5-10 minutes.
-
-
This compound Treatment:
-
Carefully add this compound to the imaging dish to the desired final concentration (e.g., 5-10 µM). Gently mix by pipetting up and down, being careful not to disturb the cells.
-
Immediately start acquiring a new time-lapse series.
-
-
Post-Treatment Imaging:
-
Continue acquiring images at the same frame rate for at least 30-60 minutes to observe the effects of this compound on actin structures.
-
-
Data Analysis:
-
Analyze the time-lapse movies to observe changes in actin-based structures such as stress fibers, lamellipodia, filopodia, or podosomes.
-
Quantify changes in cell morphology, the intensity of actin structures, and the dynamics of their assembly and disassembly.
-
Experimental Workflow and Logic
The following diagram illustrates a typical workflow for a live-cell imaging experiment using this compound.
Caption: A typical experimental workflow for live-cell imaging with this compound.
Troubleshooting and Important Considerations
-
ATP Depletion: Always consider the impact of ATP depletion on the observed cellular effects. At higher concentrations (>10 µM) and longer incubation times, the observed phenotypes may be a secondary consequence of energy depletion rather than direct N-WASP inhibition.[4] It is advisable to use the lowest effective concentration of this compound for the shortest possible time.
-
Control Experiments: Always include a vehicle control (DMSO) to account for any effects of the solvent.
-
Cell Viability: Monitor cell health throughout the experiment. Signs of cytotoxicity, such as membrane blebbing or cell detachment, may indicate that the this compound concentration is too high or the incubation time is too long.
-
Reversibility: While some studies suggest that the effects of this compound on actin structures can be reversible, its impact on ATP levels appears to be irreversible.[1][4]
-
Data Quantification: To obtain robust and unbiased results, quantify changes in actin dynamics from multiple cells and independent experiments. Use appropriate image analysis software to measure parameters such as filament length, polymerization rates, and the number and size of actin-based structures.
By following these guidelines and protocols, researchers can effectively utilize this compound as a powerful tool to investigate the intricate roles of N-WASP in regulating the actin cytoskeleton in living cells.
References
- 1. Effects of Chemical Inhibition of N-WASP, a Critical Regulator of Actin Polymerization on Aqueous Humor Outflow through the Conventional Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imaging Podosome Dynamics and Matrix Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Applying Wiskostatin for the Study of Endocytosis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Wiskostatin, a potent inhibitor of Neural Wiskott-Aldrich Syndrome Protein (N-WASP), to investigate the role of actin dynamics in endocytosis. Detailed protocols for key experiments are provided, along with crucial data and visualizations to aid in experimental design and data interpretation.
Introduction to this compound
This compound is a cell-permeable small molecule that selectively targets N-WASP, a key regulator of actin polymerization.[1] It functions by stabilizing the autoinhibited conformation of N-WASP, thereby preventing its activation and subsequent stimulation of the Arp2/3 complex.[1] The N-WASP-Arp2/3 signaling pathway is crucial for the formation of branched actin networks that provide the mechanical force for various cellular processes, including the invagination and scission of endocytic vesicles.[2][3][4][5]
Mechanism of Action in Endocytosis
Clathrin-mediated endocytosis (CME) is a primary mechanism for the internalization of cell surface receptors and their ligands. This process involves the coordinated assembly of clathrin and adaptor proteins to form a coated pit, which then invaginates and pinches off to form an endocytic vesicle. N-WASP and the Arp2/3 complex are recruited to these sites of active endocytosis, where they are thought to generate the actin-based forces necessary for vesicle formation and movement away from the plasma membrane.[2][3][5][6]
By inhibiting N-WASP, this compound provides a powerful tool to dissect the specific contribution of N-WASP-mediated actin polymerization in the complex sequence of events that constitute endocytosis.
Quantitative Data for this compound
The following tables summarize the key quantitative parameters of this compound's activity.
| Parameter | Value | Description | Reference |
| IC50 for Clathrin-Mediated Endocytosis | 6.9 µM | Concentration for 50% inhibition of CME. | [1] |
| IC50 for Dynamin Inhibition | 20.7 µM | Concentration for 50% inhibition of dynamin GTPase activity. | [1] |
| IC50 for Actin Polymerization Inhibition | 140 µM | High concentration required for direct inhibition of actin polymerization. | [7] |
| This compound Concentration | Treatment Time | Cellular ATP Levels (% of Control) in MDCK cells | Reference |
| 10 µM | 15 min | 84% | [1][8] |
| 10 µM | 1 hour | 81% | [1][8] |
| 25 µM | 15 min | 57% | [1][8] |
| 25 µM | 1 hour | 18% | [1][8] |
| 50 µM | 15 min | 30% | [1][8] |
| 50 µM | 1 hour | 9.4% | [1][8] |
Important Considerations and Off-Target Effects
While this compound is a valuable tool, it is crucial to be aware of its potential off-target effects to ensure accurate data interpretation.
-
ATP Depletion: this compound has been shown to cause a rapid, dose-dependent, and irreversible decrease in cellular ATP levels.[1][8][9][10] This can have global effects on numerous cellular functions that are ATP-dependent. It is therefore essential to monitor cellular ATP levels and use the lowest effective concentration of this compound for the shortest possible time.
-
Dynamin Inhibition: At higher concentrations, this compound can also inhibit dynamin, a GTPase essential for the scission of endocytic vesicles.[1] This could confound the interpretation of results specifically related to N-WASP's role in actin dynamics.
-
Cytokinesis: this compound has been observed to block cytokinesis, though this effect may not be directly mediated through the N-WASP/Arp2/3 pathway.[11]
Experimental Protocols
The following are detailed protocols for studying the effects of this compound on endocytosis.
General Cell Culture and this compound Treatment
This protocol provides a general guideline for treating adherent cell lines with this compound.
Materials:
-
Adherent cell line of interest (e.g., HeLa, A549, Porcine Trabecular Meshwork cells)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound (from a stock solution in DMSO)
-
Cell culture plates or coverslips
Procedure:
-
Seed cells onto appropriate culture vessels (e.g., 6-well plates, 24-well plates with coverslips) and allow them to adhere and reach the desired confluency (typically 60-80%).
-
Prepare the desired concentrations of this compound by diluting the DMSO stock solution in pre-warmed complete culture medium. A vehicle control (DMSO alone) at the same final concentration should always be included.
-
Aspirate the old medium from the cells and wash once with sterile PBS.
-
Add the medium containing this compound or the vehicle control to the cells.
-
Incubate the cells for the desired period (e.g., 10 minutes to 2 hours) at 37°C in a humidified incubator with 5% CO2.[7][12]
-
After incubation, proceed with the desired downstream analysis (e.g., endocytosis assay, immunofluorescence, ATP measurement).
Protocol for Transferrin Uptake Assay (Clathrin-Mediated Endocytosis)
This protocol describes how to assess the effect of this compound on the internalization of transferrin, a classic marker for clathrin-mediated endocytosis.
Materials:
-
Cells grown on coverslips
-
Serum-free medium (SFM)
-
Fluorescently-labeled Transferrin (e.g., Alexa Fluor 647-Transferrin)
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Mounting medium with DAPI
Procedure:
-
Treat cells with the desired concentrations of this compound or vehicle control as described in Protocol 5.1 for the chosen pre-incubation time.
-
During the last 30-60 minutes of this compound treatment, starve the cells by replacing the medium with pre-warmed SFM.[13][14]
-
Add fluorescently-labeled transferrin (e.g., 10-50 µg/mL) to the cells and incubate for a short period (e.g., 1-10 minutes) at 37°C to allow for internalization.[13][14][15]
-
To stop internalization, place the plate on ice and wash the cells three times with ice-cold PBS.
-
Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.[14]
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear staining.
-
Visualize the cells using a fluorescence microscope. The amount of internalized transferrin can be quantified using image analysis software like ImageJ.
Protocol for Immunofluorescence Staining of F-Actin
This protocol allows for the visualization of changes in the actin cytoskeleton organization upon this compound treatment.
Materials:
-
Cells grown on coverslips
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (Permeabilization Buffer)
-
1% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)
-
Fluorescently-labeled Phalloidin (e.g., Phalloidin-iFluor 488)
-
Mounting medium with DAPI
Procedure:
-
Treat cells with this compound or vehicle control as described in Protocol 5.1.
-
Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific binding by incubating the cells with 1% BSA in PBS for 30-60 minutes.
-
Incubate the cells with a fluorescently-labeled phalloidin solution (diluted in blocking buffer) for 20-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI.
-
Visualize the actin cytoskeleton using a fluorescence microscope.
Protocol for Measuring Cellular ATP Levels
This protocol describes a luminescence-based assay to quantify cellular ATP levels, which is crucial for monitoring the off-target effects of this compound.
Materials:
-
Cells grown in a white, opaque 96-well plate
-
This compound
-
ATP measurement kit (e.g., luciferin/luciferase-based)
-
Luminometer
Procedure:
-
Seed cells in a white, opaque-walled 96-well plate and allow them to adhere overnight.
-
Treat the cells with a dose-range of this compound (e.g., 10, 25, 50 µM) and a vehicle control for various time points (e.g., 15, 30, 60 minutes).[1][8]
-
At the end of each time point, lyse the cells and measure the ATP content according to the manufacturer's instructions of the chosen ATP assay kit. This typically involves adding a reagent that lyses the cells and provides the substrates for the luciferase reaction.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the ATP concentration relative to the vehicle-treated control cells.
Visualizations
Signaling Pathway of N-WASP in Endocytosis
Caption: N-WASP signaling cascade in clathrin-mediated endocytosis.
Experimental Workflow for Studying Endocytosis with this compound
Caption: General workflow for investigating the effects of this compound on endocytosis.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Interplay between N-WASP and CK2 optimizes clathrin-mediated endocytosis of EGFR | Semantic Scholar [semanticscholar.org]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Interplay between N-WASP and CK2 optimizes clathrin-mediated endocytosis of EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neural Wiskott Aldrich Syndrome Protein (N-WASP) and the Arp2/3 complex are recruited to sites of clathrin-mediated endocytosis in cultured fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Syndapins integrate N-WASP in receptor-mediated endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.physiology.org [journals.physiology.org]
- 9. N-WASP inhibitor this compound nonselectively perturbs membrane transport by decreasing cellular ATP levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-WASP inhibitor this compound nonselectively perturbs membrane transport by decreasing cellular ATP levels [ouci.dntb.gov.ua]
- 11. Effects of Chemical Inhibition of N-WASP, a Critical Regulator of Actin Polymerization on Aqueous Humor Outflow through the Conventional Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. med.upenn.edu [med.upenn.edu]
- 13. Transferrin uptake assay to measure Clathrin-mediated endocytosis in HIPCS derived neurons. [protocols.io]
- 14. flowcytometry-embl.de [flowcytometry-embl.de]
- 15. Transferrin-Uptake Assay [www2.mrc-lmb.cam.ac.uk]
Application Notes and Protocols: Wiskostatin as a Tool to Study Actin Dynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wiskostatin is a cell-permeable small molecule that has been identified as a potent inhibitor of the Neural Wiskott-Aldrich Syndrome Protein (N-WASP).[1][2] It serves as a valuable chemical tool for investigating the intricate roles of N-WASP-mediated actin polymerization in various cellular processes. N-WASP is a key member of the WASP family of proteins that act as nucleation-promoting factors (NPFs), stimulating the actin-nucleating activity of the Actin-Related Protein 2/3 (Arp2/3) complex.[3][4] This pathway is fundamental to the formation of branched actin networks that drive cellular structures like lamellipodia, filopodia, podosomes, and invadopodia, and is essential for cell motility, invasion, endocytosis, and cytokinesis.[5][6][7]
This compound's primary mechanism involves locking N-WASP in its native, autoinhibited conformation, thereby preventing its activation and subsequent engagement with the Arp2/3 complex.[2] While it is a powerful tool, researchers should be aware of its potential off-target effects, most notably the reduction of cellular ATP levels at higher concentrations, which can non-selectively impact numerous cellular functions.[5][8] These application notes provide an overview of this compound, its mechanism of action, quantitative data, and detailed protocols for its use in studying actin dynamics, with careful consideration of its limitations.
Mechanism of Action
N-WASP exists in an autoinhibited state through an intramolecular interaction between its GTPase-binding domain (GBD) and its C-terminal VCA (verprolin homology, cofilin homology, and acidic) region. Upon activation by upstream signals, such as Cdc42 and PIP2, this autoinhibition is released, allowing the VCA domain to bind to and activate the Arp2/3 complex. The activated Arp2/3 complex then initiates the formation of a new actin filament branching off an existing one.
This compound functions by binding to a cleft in the regulatory GBD of N-WASP.[2] This binding stabilizes the closed, autoinhibited conformation of N-WASP, preventing its activation by upstream signals.[2][3] Consequently, the Arp2/3 complex is not activated, and the formation of branched actin networks is suppressed. It is important to note that this compound does not directly inhibit actin polymerization or the Arp2/3 complex at concentrations typically used to inhibit N-WASP.[9]
Quantitative Data Summary
The following table summarizes the effective concentrations and inhibitory constants for this compound across various targets and cellular processes. It is crucial to use the lowest effective concentration to minimize off-target effects.
| Target/Process | IC50 / Effective Concentration | Cell Type / System | Notes |
| Primary Target | |||
| N-WASP-mediated actin polymerization | IC50 ~5 µM (in vitro) | Purified proteins | Potent inhibition of N-WASP's ability to activate Arp2/3. |
| Off-Target Effects | |||
| Dynamin Inhibition | IC50 = 20.7 µM | In vitro | This compound can act as an off-target inhibitor of dynamin I GTPase activity.[1] |
| Clathrin-Mediated Endocytosis | IC50 = 6.9 µM | Cellular assay | Potent inhibition of endocytosis, likely linked to dynamin inhibition.[1] |
| Direct Actin Polymerization | IC50 = 140 µM | In vitro | Direct inhibition of actin polymerization only occurs at very high concentrations.[9] |
| Cellular ATP Depletion | Dose-dependent (profound effects at 25-50 µM) | MDCK cells | Causes a rapid, irreversible decrease in cellular ATP, affecting many cellular processes.[5][8] |
| Cellular Applications | |||
| Inhibition of Cell Motility | 10 µM | A-549 lung cancer cells | Significantly reduced cell motility and migration.[7] |
| Inhibition of Phagocytosis | 5 µM | Bone marrow-derived macrophages | Inhibited phagocytosis of EIgG.[1] |
| Disassembly of Podosomes | 5 µM (5-15 min) | RAW/LR5 murine monocyte cells | Rapidly induces the disassembly of podosomes.[1] |
| Inhibition of Cytokinesis | 5-10 µM | HeLa cells | Blocks late cytokinesis, leading to binucleated cells.[10] |
Applications in Research
This compound is a versatile tool for dissecting cellular processes that depend on N-WASP/Arp2/3-mediated actin branching.
-
Studying Cell Migration and Invasion: The formation of lamellipodia and invadopodia at the leading edge of migrating cells is critically dependent on Arp2/3-mediated actin polymerization. This compound can be used to inhibit these structures, thereby studying the role of N-WASP in cancer cell invasion and metastasis.[7] For example, treatment of A-549 lung cancer cells with 10 µM this compound significantly impairs their motility, migration, and adhesion.[7]
-
Investigating Podosome and Invadopodia Dynamics: Podosomes are actin-rich adhesion structures involved in cell adhesion, migration, and matrix degradation. This compound treatment (e.g., 5 µM) leads to the rapid disassembly of podosomes in monocytes, demonstrating the essential role of N-WASP in their maintenance.[1]
-
Probing Membrane Trafficking: N-WASP is implicated in various membrane trafficking events, including endocytosis and the propulsion of vesicles. This compound has been used to probe these functions.[1] However, caution is paramount, as this compound also directly inhibits dynamin and clathrin-mediated endocytosis and can deplete cellular ATP, which broadly disrupts membrane transport.[1][5] Researchers must design experiments with controls to distinguish N-WASP-specific effects from these off-target impacts.
-
Dissecting Cytokinesis: Cytokinesis requires the formation and ingression of an actomyosin contractile ring. The Arp2/3 complex is recruited to the cleavage furrow, and this compound (5-10 µM) has been shown to block the final stages of cell division (abscission), leading to cleavage furrow regression and the formation of tetraploid cells.[10][11]
Experimental Protocols
Protocol 1: General Guidelines for this compound Treatment
-
Reconstitution: this compound is typically supplied as a solid. Reconstitute it in DMSO to create a high-concentration stock solution (e.g., 10-20 mM).[12] Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. A 1-month storage at -20°C or 6 months at -80°C is recommended.[1]
-
Working Concentration: The optimal concentration should be determined empirically for each cell type and assay. A starting range of 5-10 µM is common for inhibiting N-WASP-dependent processes in cells.[1][7][10] Higher concentrations (>20 µM) are more likely to cause significant off-target effects, particularly ATP depletion.[5][8]
-
Vehicle Control: Always include a vehicle control in your experiments, treating cells with the same final concentration of DMSO used for the this compound-treated samples.
-
Incubation Time: The effects of this compound can be rapid, occurring within minutes for processes like podosome disassembly (5-15 minutes).[1] For cell migration or longer-term assays, incubation can range from a few hours to overnight, but potential cytotoxicity and ATP depletion should be monitored.
Protocol 2: Immunofluorescence Staining of F-Actin
This protocol describes how to visualize changes in the actin cytoskeleton in adherent cells following this compound treatment.
Materials:
-
Cells cultured on sterile glass coverslips in a multi-well plate.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Complete culture medium.
-
Phosphate-Buffered Saline (PBS).
-
Fixation Solution: 4% paraformaldehyde (PFA) in PBS (methanol-free).
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS.
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.
-
Staining Solution: Fluorescently-conjugated phalloidin (e.g., Alexa Fluor 488 Phalloidin) diluted in Blocking Buffer as per manufacturer's instructions.
-
Nuclear Counterstain (optional): DAPI (4',6-diamidino-2-phenylindole) solution.
-
Mounting Medium.
Procedure:
-
Cell Culture: Seed cells onto sterile glass coverslips in a culture plate and allow them to adhere and grow to the desired confluency (typically 50-70%).
-
This compound Treatment: Prepare the final concentration of this compound and the equivalent DMSO vehicle control in pre-warmed complete culture medium. Aspirate the old medium from the cells and replace it with the this compound or vehicle-containing medium. Incubate for the desired time (e.g., 30 minutes to 2 hours) at 37°C.
-
Fixation: Gently wash the cells twice with pre-warmed PBS. Fix the cells by adding the 4% PFA solution and incubating for 10-15 minutes at room temperature.[13][14]
-
Permeabilization: Wash the fixed cells three times with PBS. Add the Permeabilization Buffer and incubate for 5-10 minutes at room temperature.[14] This step is crucial for allowing the phalloidin to access the intracellular actin filaments.
-
Blocking: Wash the cells three times with PBS. Add Blocking Buffer and incubate for 30-60 minutes at room temperature to reduce non-specific background staining.[13]
-
F-Actin Staining: Aspirate the blocking buffer and add the fluorescent phalloidin staining solution. Incubate for 20-60 minutes at room temperature, protected from light.[13]
-
Washing: Wash the cells three times with PBS, protecting from light.
-
Nuclear Staining (Optional): If desired, incubate with a DAPI solution for 5-10 minutes to stain the nuclei. Wash once with PBS.
-
Mounting: Carefully remove the coverslip from the well and mount it cell-side down onto a glass slide using a drop of mounting medium. Seal the edges with nail polish.
-
Imaging: Visualize the cells using a fluorescence microscope with appropriate filters for the chosen fluorophores. Look for changes in actin structures, such as loss of stress fibers, reduced lamellipodia, or altered cell morphology in the this compound-treated cells compared to the control.[6]
Protocol 3: Cell Migration (Scratch Wound) Assay
This assay assesses the effect of this compound on collective cell migration.
Materials:
-
Cells cultured in a multi-well plate (e.g., 24-well plate).
-
This compound stock solution.
-
Culture medium (can be serum-free or low-serum to minimize proliferation).
-
Sterile p200 pipette tip or a dedicated scratch tool.
-
Microscope with a camera.
Procedure:
-
Create Monolayer: Seed cells in a multi-well plate and grow them until they form a confluent monolayer.
-
Create Scratch: Using a sterile p200 pipette tip, make a straight scratch through the center of the monolayer.
-
Wash and Treat: Gently wash the well with PBS or medium to remove dislodged cells. Replace with fresh medium containing the desired concentration of this compound or a vehicle control.
-
Initial Imaging (T=0): Immediately place the plate on a microscope and capture images of the scratch at defined locations. These will serve as the baseline (T=0).
-
Incubation: Incubate the plate at 37°C for a period sufficient to allow for partial or full closure in the control group (e.g., 12-24 hours).
-
Final Imaging (T=x): At the end of the incubation period, capture images of the same locations imaged at T=0.
-
Analysis: Measure the width of the scratch at multiple points for both T=0 and T=x images. Calculate the percentage of wound closure for both control and this compound-treated samples. A reduction in wound closure in the presence of this compound indicates an inhibition of cell migration.[7]
Considerations and Limitations
-
ATP Depletion: The most significant off-target effect of this compound is the irreversible depletion of cellular ATP.[5][8] This can globally inhibit energy-dependent processes, confounding the interpretation of results. It is advisable to use the lowest effective concentration and shortest incubation time possible. Consider performing an ATP content assay as a control experiment to assess the impact of your treatment conditions.
-
Dynamin Inhibition: this compound is also a known inhibitor of dynamin, which is critical for endocytosis.[1] If studying processes related to membrane trafficking, results must be interpreted with caution. Consider using more specific dynamin inhibitors as controls.
-
Specificity: While this compound is selective for N-WASP over the Arp2/3 complex itself, it may affect other WASP family members.[9]
-
Alternative Approaches: To confirm that the observed phenotype is due to the inhibition of the N-WASP/Arp2/3 pathway, consider complementary approaches such as siRNA-mediated knockdown of N-WASP or Arp3.[10][11] Comparing the results from chemical inhibition with genetic perturbation can provide stronger evidence for the role of the target protein.
By understanding its mechanism and potential pitfalls, researchers can effectively use this compound as a powerful tool to elucidate the critical roles of N-WASP and the Arp2/3 complex in regulating actin dynamics and a wide array of cellular functions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chemical inhibition of N-WASP by stabilization of a native autoinhibited conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Actin Retrograde Flow Regulated by the Wiskott–Aldrich Syndrome Protein Drives the Natural Killer Cell Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-WASP inhibitor this compound nonselectively perturbs membrane transport by decreasing cellular ATP levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of Chemical Inhibition of N-WASP, a Critical Regulator of Actin Polymerization on Aqueous Humor Outflow through the Conventional Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of cytokinesis by this compound does not rely on N-WASP/Arp2/3 complex pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of cytokinesis by this compound does not rely on N-WASP/Arp2/3 complex pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound | TargetMol [targetmol.com]
- 13. Actin Staining Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. A Sample Preparation Protocol for High Throughput Immunofluorescence of Suspension Cells on an Adherent Surface - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of Wiskostatin in Neuronal Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the experimental use of Wiskostatin, a potent inhibitor of the Neural Wiskott-Aldrich Syndrome Protein (N-WASP), in neuronal cell cultures. This document outlines the mechanism of action, provides detailed experimental protocols, and summarizes key quantitative data to facilitate the design and execution of robust experiments investigating actin dynamics in neurons.
Introduction
This compound is a cell-permeable small molecule that selectively targets N-WASP, a key regulator of actin polymerization. By stabilizing the autoinhibited conformation of N-WASP, this compound prevents its activation and subsequent engagement of the Arp2/3 complex.[1][2] This inhibitory action disrupts the formation of branched actin networks, making this compound a valuable tool for studying the role of N-WASP-mediated actin dynamics in various neuronal processes, including neurite outgrowth, dendritic spine formation and plasticity, and axon guidance.[2][3]
It is crucial to note that this compound has been reported to have off-target effects, most notably a dose-dependent and irreversible decrease in cellular ATP levels.[1][4][5] This can globally impact cellular functions, and researchers should design experiments with appropriate controls to account for this potential confound.
Mechanism of Action
This compound functions by binding to a cleft in the GTPase-binding domain (GBD) of N-WASP. This interaction stabilizes the closed, autoinhibited conformation of the protein, preventing the conformational changes required for its activation by upstream signals like Cdc42 and PIP2. In its inhibited state, N-WASP cannot activate the Arp2/3 complex, leading to a reduction in actin nucleation and the formation of branched actin filaments.
References
- 1. Inhibition of cytokinesis by this compound does not rely on N-WASP/Arp2/3 complex pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effects of Chemical Inhibition of N-WASP, a Critical Regulator of Actin Polymerization on Aqueous Humor Outflow through the Conventional Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. N-WASP inhibitor this compound nonselectively perturbs membrane transport by decreasing cellular ATP levels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Wiskostatin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wiskostatin is a potent cell-permeable inhibitor of the Neural Wiskott-Aldrich Syndrome Protein (N-WASP).[1][2] It functions by binding to the GTPase-binding domain (GBD) of N-WASP, stabilizing its autoinhibited conformation.[3] This allosteric inhibition prevents the activation of the Arp2/3 complex, a key mediator of actin nucleation, thereby leading to the disruption of actin polymerization-dependent cellular processes.[1][2] These processes are crucial for cell motility, invasion, and the formation of actin-rich structures such as lamellipodia and filopodia.[4]
This document provides detailed protocols for the in vitro application of this compound, including its preparation, and methods to assess its effects on the actin cytoskeleton and cell migration. It is important to note that this compound can have off-target effects, including the inhibition of dynamin and a reduction in cellular ATP levels, which should be considered when interpreting experimental results.[1][5]
Data Presentation
This compound Properties and In Vitro Concentrations
| Property | Value | Source(s) |
| Molecular Weight | 426.15 g/mol | [5] |
| Solubility | DMSO (up to 25 mg/mL or 58.66 mM), DMF (up to 25 mg/mL), Ethanol (up to 0.25 mg/mL) | [2][5] |
| Storage of Stock Solution | -20°C for up to 1 month, -80°C for up to 6 months | [1] |
| Typical In Vitro Working Concentration | 2 µM - 50 µM | [1][4] |
| Typical Treatment Time | 5 minutes - 24 hours | [1][4] |
Reported IC50 Values for this compound
| Target/Process | IC50 Value | Cell Line/System | Source(s) |
| N-WASP Inhibition | < 10 µM | In vitro biochemical assay | [6] |
| Clathrin-Mediated Endocytosis | 6.9 µM | Not specified | [1] |
| Dynamin Inhibition | 20.7 µM | In vitro biochemical assay | [1] |
| Actin Polymerization (direct) | 140 µM | In vitro biochemical assay | [7] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
Allow the this compound powder to reach room temperature before opening to prevent condensation.
-
Prepare a stock solution by dissolving this compound in DMSO. For example, to prepare a 10 mM stock solution, dissolve 4.26 mg of this compound in 1 mL of DMSO.[5]
-
Vortex or use an ultrasonic bath to ensure complete dissolution.[5]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Protocol for Visualizing Actin Cytoskeleton Changes using Immunofluorescence
Materials:
-
Cells cultured on glass coverslips in a multi-well plate
-
This compound stock solution
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS (methanol-free)
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS (blocking buffer)
-
Fluorescently-labeled phalloidin (e.g., Rhodamine Phalloidin)
-
DAPI (4',6-diamidino-2-phenylindole) solution
-
Mounting medium
Protocol:
-
Seed cells onto glass coverslips in a multi-well plate and culture until they reach the desired confluency.
-
Treat the cells with the desired concentration of this compound (e.g., 2 µM for MDA-MB-231 cells) or vehicle control (DMSO) in complete culture medium for the desired time (e.g., 24 hours).[4]
-
After treatment, gently wash the cells twice with pre-warmed PBS.
-
Fix the cells by incubating with 4% PFA in PBS for 10-15 minutes at room temperature.[8][9]
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 5-15 minutes at room temperature.[8][9]
-
Wash the cells twice with PBS.
-
Block non-specific binding by incubating the cells with 1% BSA in PBS for 30 minutes at room temperature.[10]
-
Dilute the fluorescently-labeled phalloidin in 1% BSA in PBS according to the manufacturer's instructions.
-
Incubate the cells with the phalloidin solution for 20-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstain the nuclei by incubating with DAPI solution for 5 minutes at room temperature, protected from light.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using a mounting medium.
-
Visualize the actin cytoskeleton and nuclei using a fluorescence microscope.
Protocol for Wound Healing (Scratch) Assay
Materials:
-
Cells cultured in a multi-well plate (e.g., 12-well or 24-well)
-
This compound stock solution
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Sterile 200 µL pipette tip or a wound healing insert
-
Microscope with a camera
Protocol:
-
Seed cells in a multi-well plate at a density that will form a confluent monolayer within 24 hours.[11]
-
Once confluent, replace the complete medium with serum-free medium and incubate for 2-4 hours to synchronize the cells.[12]
-
Create a "scratch" or wound in the cell monolayer using a sterile 200 µL pipette tip. Alternatively, use a commercially available wound healing insert to create a more uniform gap.[12][13]
-
Gently wash the wells with PBS to remove detached cells and debris.[14]
-
Replace the PBS with fresh serum-free or low-serum medium containing the desired concentration of this compound or vehicle control.
-
Capture images of the wound at time 0 using a microscope. Mark the position of the image acquisition for subsequent time points.[11]
-
Incubate the plate at 37°C and 5% CO2.
-
Capture images of the same wound area at regular intervals (e.g., every 4-8 hours) until the wound in the control group is nearly closed.[11]
-
Quantify the rate of wound closure by measuring the area or width of the wound at each time point using image analysis software (e.g., ImageJ). The percentage of wound closure can be calculated as: % Wound Closure = [(Area at T0 - Area at Tx) / Area at T0] x 100.[14]
Protocol for Transwell Migration Assay
Materials:
-
Transwell inserts (e.g., 8 µm pore size) for a multi-well plate
-
Cells of interest
-
This compound stock solution
-
Serum-free cell culture medium
-
Complete cell culture medium (as a chemoattractant)
-
Cotton swabs
-
Methanol or 4% PFA for fixation
-
Crystal violet staining solution
Protocol:
-
Culture cells to sub-confluency. The day before the assay, starve the cells by replacing the complete medium with serum-free medium and incubating for 18-24 hours.
-
On the day of the assay, add complete medium (containing a chemoattractant like 10% FBS) to the lower chamber of the multi-well plate.[15]
-
Trypsinize and resuspend the starved cells in serum-free medium containing the desired concentration of this compound or vehicle control.
-
Seed the cell suspension into the upper chamber of the Transwell inserts (e.g., 1 x 10^5 cells in 100 µL).[16]
-
Incubate the plate at 37°C and 5% CO2 for a duration appropriate for the cell type (e.g., 4-24 hours).[16][17]
-
After incubation, carefully remove the Transwell inserts from the wells.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.[17]
-
Fix the migrated cells on the lower surface of the membrane by immersing the inserts in methanol or 4% PFA for 10-20 minutes.[18]
-
Stain the migrated cells by immersing the inserts in crystal violet solution for 15-20 minutes.[18]
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Count the number of migrated cells in several random fields of view under a microscope. Alternatively, the stain can be eluted and the absorbance measured to quantify migration.[18]
Mandatory Visualization
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Effects of Chemical Inhibition of N-WASP, a Critical Regulator of Actin Polymerization on Aqueous Humor Outflow through the Conventional Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. researchgate.net [researchgate.net]
- 8. Actin Staining Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. real-research.com [real-research.com]
- 10. advancedbiomatrix.com [advancedbiomatrix.com]
- 11. med.virginia.edu [med.virginia.edu]
- 12. clyte.tech [clyte.tech]
- 13. researchgate.net [researchgate.net]
- 14. Wound healing assay | Abcam [abcam.com]
- 15. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 16. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. stackscientific.nd.edu [stackscientific.nd.edu]
- 18. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
Wiskostatin Delivery in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wiskostatin is a potent small molecule inhibitor primarily known for its selective inhibition of the Neural Wiskott-Aldrich Syndrome Protein (N-WASP).[1][2][3] By stabilizing the autoinhibited conformation of N-WASP, this compound prevents its activation by upstream signals such as Cdc42 and phosphatidylinositol 4,5-bisphosphate (PIP2), thereby blocking N-WASP-mediated actin polymerization via the Arp2/3 complex.[2][4][5] This targeted disruption of the actin cytoskeleton makes this compound a valuable tool for studying cellular processes reliant on dynamic actin remodeling, including cell motility, invasion, endocytosis, and cytokinesis.[1][5][6][7]
These application notes provide detailed protocols for the delivery of this compound in cell culture, summarize key quantitative data from various studies, and illustrate the associated signaling pathways and experimental workflows.
Mechanism of Action
This compound functions by binding to a cleft in the GTPase-binding domain (GBD) of N-WASP, which maintains the protein in a closed, inactive state.[2][5] This prevents the conformational changes required for N-WASP to activate the Arp2/3 complex, a key nucleator of branched actin filaments.[2][4]
It is crucial for researchers to be aware of this compound's off-target effects. Studies have shown that this compound can also act as a dynamin inhibitor and a potent inhibitor of clathrin-mediated endocytosis.[1] Furthermore, at certain concentrations, it can cause a rapid and irreversible decrease in cellular ATP levels, which can lead to global effects on cell function independent of N-WASP inhibition.[1][3][8][9] Therefore, careful dose-response experiments and appropriate controls are essential for interpreting experimental results.
Data Presentation: Quantitative Summary
The following table summarizes the effective concentrations and observed effects of this compound across various cell lines and experimental contexts.
| Cell Line | Concentration Range | Incubation Time | Observed Effect | Reference(s) |
| Madin-Darby canine kidney (MDCK) | 10-50 µM | 2 hours | Inhibition of Arp2/3-dependent apical biosynthetic traffic.[1] At 25-50 µM, a significant decrease in cellular ATP was observed.[9] | [1][9] |
| RAW/LR5 (murine monocyte) | 5 µM | 5-15 minutes | Inhibition of WASp biosensor activation and disassembly of podosomes.[1] | [1] |
| Bone marrow-derived macrophage (BMM) | 5 µM | 5 minutes | Inhibition of phagocytosis.[1] | [1] |
| HeLa (human cervical cancer) | 1-10 µM | Variable | Inhibition of cytokinesis, leading to cell binucleation.[5] | [5] |
| Porcine Trabecular Meshwork (PTM) | 5-30 µM | 1 hour | Reversible decrease in actin stress fibers and focal adhesions; appearance of cytosolic vacuoles.[10] | [10] |
| A-549 (human lung carcinoma) | 10 µM | Variable | Reduced cell motility, migration, and adhesion.[7] Impaired initial attachment and spreading.[6] | [6][7] |
| SK-MES-1 (human lung carcinoma) | 10 µM | Variable | Impaired cell invasion.[7] Impaired initial attachment and spreading.[6] | [6][7] |
| Rat L6 myoblasts | IC50: 3.657 µM | 72 hours | Cytotoxicity as measured by alamar blue assay.[1] | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Prepare a stock solution of this compound in DMSO. A common stock concentration is 10 mM. For example, to prepare a 10 mM stock solution of this compound (Molecular Weight: 387.49 g/mol ), dissolve 3.875 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1]
Protocol 2: General Method for this compound Treatment of Adherent Cells
Materials:
-
Cultured cells in appropriate multi-well plates or flasks
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
Vehicle control (DMSO)
Procedure:
-
Culture cells to the desired confluency. The optimal confluency should be determined empirically for each cell type and experiment.
-
Prepare the this compound working solution by diluting the stock solution directly into pre-warmed complete cell culture medium to the final desired concentration. For example, to make a 10 µM working solution from a 10 mM stock, dilute the stock solution 1:1000 in culture medium.
-
Prepare a vehicle control by adding the same volume of DMSO to an equivalent volume of culture medium as used for the highest this compound concentration.
-
Remove the existing culture medium from the cells.
-
Add the this compound-containing medium or the vehicle control medium to the respective wells or flasks.
-
Incubate the cells for the desired period (e.g., 5 minutes to 72 hours, depending on the experimental goals and cell type) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Following incubation, proceed with the downstream analysis (e.g., cell imaging, protein extraction, motility assays).
Note on Controls: It is imperative to include a vehicle-only (DMSO) control in all experiments to account for any effects of the solvent on the cells.
Visualizations
This compound's Mechanism of Action
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. N-WASP inhibitor this compound nonselectively perturbs membrane transport by decreasing cellular ATP levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of cytokinesis by this compound does not rely on N-WASP/Arp2/3 complex pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. journals.physiology.org [journals.physiology.org]
- 9. researchgate.net [researchgate.net]
- 10. Effects of Chemical Inhibition of N-WASP, a Critical Regulator of Actin Polymerization on Aqueous Humor Outflow through the Conventional Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Cellular ATP Depletion after Wiskostatin Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and quantifying the effects of Wiskostatin on cellular energy levels. This compound, a potent inhibitor of the Neural Wiskott-Aldrich Syndrome Protein (N-WASP), has been shown to induce a rapid and significant depletion of cellular adenosine triphosphate (ATP).[1][2][3][4] This document outlines the mechanism of action of this compound, presents quantitative data on its effects on ATP levels, and provides detailed protocols for measuring this phenomenon in a laboratory setting.
Introduction
This compound is a small molecule that selectively targets N-WASP, a key regulator of actin polymerization.[1][2] It functions by stabilizing the autoinhibited conformation of N-WASP, thereby preventing its interaction with the Arp2/3 complex and subsequent actin nucleation.[1][5][6] While its primary role is associated with the actin cytoskeleton, a critical secondary effect of this compound treatment is a profound and irreversible decrease in cellular ATP levels.[1][2][3][4] This off-target effect has significant implications for cellular processes and highlights the importance of monitoring cellular energy homeostasis during treatment. The exact mechanism by which this compound causes ATP depletion is not fully elucidated but is thought to be a global effect on cell function.[2][3]
Data Presentation
The following table summarizes the quantitative data on cellular ATP levels in Madin-Darby Canine Kidney (MDCK) cells following treatment with this compound. The data is adapted from a study by Guerriero et al. (2007) and demonstrates a dose- and time-dependent decrease in cellular ATP.[7]
| This compound Concentration (µM) | Treatment Time (minutes) | Mean Cellular ATP (% of Control) |
| 10 | 15 | 84% |
| 10 | 60 | 81% |
| 25 | 15 | 57% |
| 25 | 60 | 18% |
| 50 | 15 | 30% |
| 50 | 60 | 9.4% |
Signaling Pathway and Experimental Workflow
To visually represent the processes involved, the following diagrams illustrate the N-WASP signaling pathway and the experimental workflow for measuring ATP depletion.
Caption: this compound inhibits N-WASP activation and actin polymerization.
Caption: Experimental workflow for measuring cellular ATP levels.
Experimental Protocols
Protocol 1: this compound Treatment of Cultured Cells
This protocol describes the general procedure for treating adherent cells with this compound.
Materials:
-
Adherent cell line of interest (e.g., MDCK, HeLa, A549)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)[1]
-
Vehicle control (DMSO)
-
Sterile multi-well plates (e.g., 96-well, 12-well)
-
Standard cell culture incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells into the appropriate multi-well plate at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere and grow for 24 hours.
-
Preparation of this compound Working Solutions: Prepare fresh serial dilutions of this compound in pre-warmed complete cell culture medium to achieve the desired final concentrations (e.g., 10 µM, 25 µM, 50 µM). Prepare a vehicle control solution containing the same final concentration of DMSO as the highest this compound concentration.
-
Treatment: Carefully remove the existing culture medium from the cells. Add the prepared this compound working solutions and the vehicle control to the respective wells.
-
Incubation: Return the plate to the cell culture incubator and incubate for the desired time points (e.g., 15, 30, 60 minutes).
-
Proceed to ATP Measurement: Following incubation, immediately proceed to the ATP measurement protocol.
Protocol 2: Measurement of Cellular ATP using a Luminescence-Based Assay
This protocol provides a method for quantifying cellular ATP levels using a commercially available luminescence-based ATP assay kit. These kits typically rely on the luciferin-luciferase reaction, where the light output is proportional to the ATP concentration.[8][9][10]
Materials:
-
This compound-treated and control cells in a 96-well plate
-
Luminescence-based ATP assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)[11][12]
-
Luminometer or a microplate reader with luminescence detection capabilities
-
Multichannel pipette
Procedure:
-
Reagent Preparation: Prepare the ATP assay reagent according to the manufacturer's instructions. This typically involves reconstituting a lyophilized substrate with a buffer. Allow the reagent to equilibrate to room temperature before use.
-
Cell Lysis and ATP Measurement:
-
Remove the 96-well plate containing the treated and control cells from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add a volume of the ATP assay reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Mix the contents of the wells on an orbital shaker for 2 minutes at a low speed to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer or a microplate reader.
-
Data Analysis:
-
Subtract the average luminescence value of the background wells (medium only) from all experimental wells.
-
Calculate the percentage of ATP depletion for each this compound treatment group relative to the vehicle-treated control group using the following formula:
% ATP Depletion = (1 - (Luminescence_this compound / Luminescence_Control)) * 100
-
Conclusion
The protocols and data presented in these application notes provide a framework for investigating the impact of this compound on cellular ATP levels. The significant depletion of ATP upon this compound treatment is a critical consideration for researchers using this inhibitor to study N-WASP-mediated processes. Accurate measurement of cellular ATP is essential for interpreting experimental results and understanding the broader cellular consequences of N-WASP inhibition. Researchers should be aware that the effects of this compound on cellular functions may be linked to this ATP depletion and not solely to the inhibition of actin polymerization.[2][3][4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. N-WASP inhibitor this compound nonselectively perturbs membrane transport by decreasing cellular ATP levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. N-WASP inhibitor this compound nonselectively perturbs membrane transport by decreasing cellular ATP levels [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of N-Wasp Activation by Cdc42 and Phosphatidylinositol 4,5-Bisphosphate | Journal of Cell Biology | Rockefeller University Press [rupress.org]
- 7. researchgate.net [researchgate.net]
- 8. ATP Assay Kit, MAK473, 100 Tests, Sigma-Aldrich [sigmaaldrich.com]
- 9. ATP Assay Kit | BioChain Institute Inc. [biochain.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Intracellular ATP Levels are a Pivotal Determinant of Chemoresistance in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drugtargetreview.com [drugtargetreview.com]
Troubleshooting & Optimization
Wiskostatin Experimental Results: A Technical Support Center
Welcome to the technical support center for Wiskostatin, a potent inhibitor of Neural Wiskott-Aldrich Syndrome Protein (N-WASP). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to ensure the successful application of this inhibitor and accurate interpretation of your results.
Troubleshooting Guides and FAQs
This section addresses common issues and questions that may arise during experiments involving this compound.
Frequently Asked Questions
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a cell-permeable small molecule that selectively inhibits N-WASP. It functions by binding to a cleft in the regulatory GTPase-binding domain (GBD) of N-WASP, which stabilizes the protein in its autoinhibited conformation.[1][2] This prevents the activation of the Arp2/3 complex, a key mediator of actin polymerization. Consequently, this compound effectively blocks the formation of branched actin networks that are crucial for cellular processes such as cell migration, invasion, and the formation of structures like lamellipodia and podosomes.[1]
Q2: What are the known off-target effects of this compound?
A2: A significant off-target effect of this compound is the rapid, profound, and often irreversible decrease in cellular ATP levels, particularly at concentrations above 10 µM.[1][3][4][5] This can globally affect numerous cellular functions that are not directly dependent on N-WASP. Additionally, this compound has been shown to inhibit dynamin (IC50 of 20.7 µM) and clathrin-mediated endocytosis (IC50 of 6.9 µM).[1] Some studies have also reported effects on cytokinesis that are independent of its action on N-WASP and ATP levels.[6][7]
Q3: What is the recommended working concentration for this compound in cell-based assays?
A3: The optimal concentration of this compound is highly dependent on the cell type and the specific assay. However, most studies utilize concentrations ranging from 5 µM to 50 µM.[1] It is crucial to perform a dose-response experiment to determine the lowest effective concentration that elicits the desired phenotype while minimizing off-target effects, especially the depletion of cellular ATP.[5]
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is typically dissolved in DMSO to prepare a stock solution.[2][8] For example, a 10 mM stock solution can be prepared. It is recommended to prepare and use solutions on the same day if possible.[2] If storage is necessary, aliquot the stock solution and store it at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.[1][2] Before use, equilibrate the solution to room temperature and ensure any precipitate is fully dissolved.[2]
Troubleshooting Common Experimental Issues
| Observed Problem | Potential Cause | Recommended Solution |
| No effect on cell migration or actin polymerization at expected concentrations. | 1. Degraded this compound: Improper storage or repeated freeze-thaw cycles of the stock solution. 2. Insufficient Concentration: The effective concentration for your specific cell line may be higher than initially tested. 3. Cell Line Insensitivity: The cellular process you are studying may not be heavily dependent on the N-WASP pathway in your chosen cell line. | 1. Prepare fresh this compound stock solution. Ensure proper storage conditions are maintained. 2. Perform a dose-response experiment to determine the optimal concentration (e.g., 1 µM to 50 µM). 3. Use a positive control known to be sensitive to N-WASP inhibition. Consider using an alternative cell line or a different inhibitor targeting the actin cytoskeleton. |
| High levels of cell death or unexpected morphological changes (e.g., cell rounding, vacuolization). | 1. ATP Depletion: this compound can cause a significant drop in cellular ATP, leading to general cellular stress and toxicity, especially at higher concentrations (>10 µM).[1][3][4][5] 2. Off-target Effects: Inhibition of dynamin and endocytosis can disrupt cellular homeostasis.[1] 3. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) may be toxic to cells. | 1. Lower the this compound concentration. Use the lowest effective concentration determined from your dose-response curve. Measure cellular ATP levels in parallel to monitor for this off-target effect. 2. Include appropriate controls. Use a vehicle control (DMSO alone) at the same concentration as in your experimental samples. Consider using other inhibitors with different mechanisms of action to confirm that the observed phenotype is specific to N-WASP inhibition. 3. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%). |
| Inconsistent or variable results between experiments. | 1. Inconsistent this compound Activity: Variability in the preparation of this compound working solutions. 2. Cell Culture Variability: Differences in cell passage number, confluency, or serum starvation can affect cellular responses. 3. Assay Conditions: Minor variations in incubation times, temperature, or reagent concentrations. | 1. Prepare fresh working solutions of this compound for each experiment from a properly stored stock. 2. Standardize your cell culture procedures. Use cells within a consistent passage number range, seed at the same density, and apply consistent serum starvation protocols. 3. Maintain strict consistency in all assay parameters. Use a checklist to ensure all steps are performed identically in each experiment. |
| Unexpected increase in cell migration or invasion. | 1. Hormesis Effect: At very low, sub-inhibitory concentrations, some compounds can elicit a stimulatory response. 2. Experimental Artifact: Issues with the assay setup, such as uneven cell seeding or edge effects in multi-well plates. | 1. Re-evaluate your dose-response curve. Ensure you are working within an inhibitory concentration range. 2. Carefully review your experimental protocol. For migration assays, ensure even cell seeding and consider using inserts to create a uniform starting "wound." |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from various studies. These values can serve as a starting point for designing your experiments.
| Parameter | Value | Assay/Cell Line | Reference |
| IC50 for N-WASP-mediated actin polymerization inhibition | ~4 µM | In vitro PIP2-induced actin polymerization | [2] |
| IC50 for Dynamin Inhibition | 20.7 µM | In vitro assay | [1] |
| IC50 for Clathrin-mediated Endocytosis Inhibition | 6.9 µM | In vitro assay | [1] |
| Effective Concentration for Inhibition of Cell Migration | 10 µM | A-549 and SK-MES-1 lung cancer cells | [9] |
| Concentration causing significant ATP depletion | >10 µM | MDCK cells | [5] |
| Concentration inhibiting cytokinesis | 5-10 µM | HeLa cells | [6] |
Signaling Pathways and Experimental Workflows
N-WASP Activation Signaling Pathway
The following diagram illustrates the signaling pathway leading to the activation of N-WASP and the subsequent Arp2/3 complex-mediated actin polymerization. This compound acts by stabilizing the autoinhibited conformation of N-WASP, thus blocking this pathway.
Caption: N-WASP activation pathway and the inhibitory action of this compound.
General Experimental Workflow for this compound Treatment
This diagram outlines a typical workflow for conducting experiments with this compound, from cell culture to data analysis.
Caption: A generalized workflow for experiments involving this compound.
Detailed Experimental Protocols
1. In Vitro Actin Polymerization Assay (Pyrene-Actin Assay)
This assay measures the effect of this compound on N-WASP-mediated actin polymerization in a cell-free system.
-
Reagents and Materials:
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Pyrene-labeled G-actin
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Unlabeled G-actin
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Recombinant N-WASP protein
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Arp2/3 complex
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This compound stock solution (in DMSO)
-
DMSO (vehicle control)
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Polymerization buffer (e.g., KMEI buffer)
-
Fluorometer
-
-
Protocol:
-
Prepare a master mix of actin monomers containing a percentage (e.g., 5-10%) of pyrene-labeled actin in G-buffer on ice.[10]
-
In a multi-well plate, set up your reactions. A typical reaction might include the actin master mix, Arp2/3 complex, and recombinant N-WASP.
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Add different concentrations of this compound or DMSO (vehicle control) to the respective wells.
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Initiate actin polymerization by adding the polymerization buffer.
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Immediately place the plate in a fluorometer pre-set to the appropriate excitation and emission wavelengths for pyrene (e.g., excitation ~365 nm, emission ~407 nm).
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Monitor the increase in fluorescence over time, which corresponds to the incorporation of pyrene-G-actin into growing filaments.
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Plot fluorescence intensity versus time to generate polymerization curves. The initial slope of the curve represents the rate of polymerization.
-
2. Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of this compound on collective cell migration.
-
Reagents and Materials:
-
Cultured cells of interest
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Complete culture medium
-
Serum-free medium
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Sterile pipette tip or cell culture insert
-
Microscope with live-cell imaging capabilities (optional)
-
-
Protocol:
-
Seed cells in a multi-well plate and grow them to form a confluent monolayer.
-
(Optional but recommended) Serum-starve the cells for 12-24 hours to synchronize them and enhance the migratory response to chemoattractants.[11][12]
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Create a "wound" or gap in the monolayer using a sterile pipette tip or by removing a culture insert.[13]
-
Gently wash the wells with serum-free medium to remove dislodged cells.
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Add fresh culture medium containing different concentrations of this compound or DMSO (vehicle control) to the wells.
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Place the plate in an incubator.
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Capture images of the wound at time zero and at regular intervals (e.g., every 4-8 hours) for 24-48 hours.
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Quantify the rate of wound closure by measuring the area of the gap at each time point.
-
3. Transwell Invasion Assay
This assay measures the ability of cells to invade through a basement membrane matrix in response to a chemoattractant, and the inhibitory effect of this compound.
-
Reagents and Materials:
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Transwell inserts with a porous membrane (e.g., 8 µm pores)
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Matrigel or other basement membrane extract
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Cultured cells of interest
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Serum-free medium
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Complete culture medium (as chemoattractant)
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This compound stock solution (in DMSO)
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DMSO (vehicle control)
-
Cotton swabs
-
Crystal violet stain
-
-
Protocol:
-
Coat the top surface of the transwell membrane with a thin layer of Matrigel and allow it to solidify.[12][13]
-
Serum-starve the cells for 12-24 hours.
-
Harvest and resuspend the cells in serum-free medium containing different concentrations of this compound or DMSO.
-
Add the cell suspension to the upper chamber of the transwell insert.
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Fill the lower chamber with complete culture medium containing a chemoattractant (e.g., 10% FBS).[13]
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Incubate for 12-48 hours, allowing the cells to invade through the Matrigel and the membrane.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
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Fix and stain the invading cells on the lower surface of the membrane with crystal violet.
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Elute the stain and measure the absorbance with a plate reader, or count the stained cells in several microscopic fields to quantify invasion.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | N-WASP inhibitor | Hello Bio [hellobio.com]
- 3. N-WASP inhibitor this compound nonselectively perturbs membrane transport by decreasing cellular ATP levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of cytokinesis by this compound does not rely on N-WASP/Arp2/3 complex pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of cytokinesis by this compound does not rely on N-WASP/Arp2/3 complex pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | TargetMol [targetmol.com]
- 9. researchgate.net [researchgate.net]
- 10. Measurement and Analysis of in vitro Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. yeasenbio.com [yeasenbio.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. N-WASP promotes invasion and migration of cervical cancer cells through regulating p38 MAPKs signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
optimizing Wiskostatin concentration to avoid cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Wiskostatin concentration to avoid cytotoxicity while effectively inhibiting N-WASP-mediated actin polymerization.
Troubleshooting Guides
Issue: Observed Cytotoxicity or Off-Target Effects
Researchers may encounter cellular toxicity or unexpected phenotypic changes when using this compound. These issues often arise from using a concentration that is too high for the specific cell line and experimental duration. It is crucial to distinguish between N-WASP inhibition and general cytotoxicity.
Troubleshooting Steps:
-
Review Concentration: Compare the concentration used in your experiment with the data provided in Table 1. Concentrations exceeding the cytotoxic threshold for your or similar cell lines are likely to cause adverse effects.
-
Optimize Concentration: Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. A detailed protocol is provided below.
-
Monitor ATP Levels: Be aware that this compound can cause a rapid and significant decrease in cellular ATP levels, leading to non-specific effects on cellular functions.[1][2][3] Consider measuring ATP levels in your experimental system. A steep dose-dependent effect on ATP levels is observed between 10 and 25 µM.[4]
-
Consider Off-Target Effects: this compound is also known to inhibit dynamin and clathrin-mediated endocytosis.[1] If your experimental readouts could be influenced by these processes, consider alternative N-WASP inhibitors or control experiments.
-
Reversibility: In some cell types, the morphological changes induced by this compound, such as the formation of vacuoles, can be reversible upon removal of the compound.[5]
Table 1: this compound Concentration Guidelines
| Parameter | Concentration | Cell Line / System | Notes | Reference |
| N-WASP Inhibition | IC50 < 10 µM | In vitro assays | Effective concentration for inhibiting N-WASP mediated actin polymerization. | [6] |
| 5 µM | RAW/LR5 cells, BMM | Inhibition of podosome formation and phagocytosis. | [1] | |
| 10-50 µM | Madin-Darby canine kidney cells | Inhibition of Arp2/3-dependent apical biosynthetic traffic. | [1] | |
| Dynamin Inhibition | IC50 = 20.7 µM | In vitro assay | Off-target effect. | [1] |
| Clathrin-Mediated Endocytosis Inhibition | IC50 = 6.9 µM | In vitro assay | Off-target effect. | [1] |
| Cytotoxicity | IC50 = 3.657 µM | Rat L6 cells (72 hrs) | Measured by alamar blue assay. | [1] |
| > 30 µM | Porcine Trabecular Meshwork (PTM) cells | Extensive vacuole formation, cell-cell separation, and cell rounding. | [5] | |
| ATP Depletion | 10 µM | MDCK cells (1 hr) | ~20% decrease in ATP levels. | [4] |
| 25 µM | MDCK cells (1 hr) | ~80% decrease in ATP levels. | [4] |
Experimental Protocols
Protocol: Determining Optimal this compound Concentration using a Cell Viability Assay
This protocol outlines a method to determine the optimal, non-cytotoxic concentration range of this compound for your specific cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or similar)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Incubate overnight to allow for attachment.
-
Serial Dilution: Prepare a series of this compound dilutions in complete cell culture medium. A common starting range is 0.1 µM to 100 µM. Include a vehicle control (e.g., DMSO) at the same final concentration as in the this compound-treated wells.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis:
-
Normalize the data to the vehicle control to determine the percentage of viable cells at each this compound concentration.
-
Plot the percentage of cell viability against the this compound concentration.
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Determine the IC50 value for cytotoxicity (the concentration at which cell viability is reduced by 50%).
-
Select a concentration for your experiments that is well below the cytotoxic IC50 and effectively inhibits N-WASP, based on the information in Table 1 and your own functional assays.
-
Frequently Asked Questions (FAQs)
Q1: Why am I seeing significant cell death even at low concentrations of this compound?
A1: Different cell lines exhibit varying sensitivities to this compound. A concentration that is well-tolerated by one cell line may be cytotoxic to another. It is essential to perform a dose-response curve to determine the optimal concentration for your specific cell line (see the protocol above). Additionally, the observed cell death could be due to the depletion of cellular ATP, a known off-target effect of this compound.[2][3]
Q2: My cells are showing morphological changes (e.g., rounding, vacuoles), but they are still viable. Is this a sign of cytotoxicity?
A2: These morphological changes can be an early indicator of cellular stress and may precede cell death. In some cell types, such as Porcine Trabecular Meshwork (PTM) cells, this compound can induce the formation of cytosolic vacuoles and cause cell rounding at concentrations of 15 µM and higher.[5] While these effects may be reversible upon withdrawal of the compound, they indicate that the cells are being impacted beyond the specific inhibition of N-WASP.[5] It is advisable to use a lower concentration if possible.
Q3: I am not observing the expected inhibition of actin polymerization. What could be the reason?
A3: There are several potential reasons for a lack of effect:
-
Insufficient Concentration: The concentration of this compound may be too low to effectively inhibit N-WASP in your system. Refer to Table 1 for effective concentration ranges.
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Compound Instability: Ensure that your this compound stock solution has been stored correctly and has not degraded.
-
Cellular Context: The role of N-WASP in actin polymerization can be highly context-dependent. In some cellular processes, other actin nucleation-promoting factors may play a more dominant role.
-
Indirect Measurement: Your assay may be measuring a downstream effect that is not solely dependent on N-WASP-mediated actin polymerization.
Q4: How does this compound inhibit N-WASP?
A4: this compound functions by stabilizing the autoinhibited conformation of N-WASP.[7] It binds to a cleft in the regulatory GTPase-binding domain (GBD), preventing the conformational changes that are necessary for N-WASP to become active and stimulate the Arp2/3 complex to nucleate new actin filaments.[6][7]
Q5: Are there any alternatives to this compound for inhibiting N-WASP?
A5: While this compound is a widely used inhibitor, other small molecules that target N-WASP or the Arp2/3 complex are available. Additionally, molecular biology approaches such as siRNA or CRISPR-Cas9 to knockdown or knockout N-WASP can provide more specific inhibition.
Visual Guides
Caption: this compound's mechanism of action.
Caption: Workflow for optimizing this compound concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. N-WASP inhibitor this compound nonselectively perturbs membrane transport by decreasing cellular ATP levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. researchgate.net [researchgate.net]
- 5. Effects of Chemical Inhibition of N-WASP, a Critical Regulator of Actin Polymerization on Aqueous Humor Outflow through the Conventional Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. Chemical inhibition of N-WASP by stabilization of a native autoinhibited conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
Wiskostatin Off-Target Effects: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of Wiskostatin in cellular assays. This compound is a widely used inhibitor of the Neural Wiskott-Aldrich Syndrome Protein (N-WASP), a key regulator of actin polymerization.[1][2][3] However, its utility as a specific N-WASP inhibitor in cellular contexts is compromised by significant off-target activities. This guide offers troubleshooting advice and frequently asked questions to help researchers interpret their experimental results accurately.
Troubleshooting Guide: Is it an N-WASP-dependent effect or an off-target artifact?
When using this compound, it is crucial to differentiate between effects stemming from the inhibition of N-WASP and those caused by its off-target activities. The most prominent off-target effect of this compound is the rapid and severe depletion of cellular ATP levels.[4][5][6] This can lead to a cascade of non-specific cellular responses, making data interpretation challenging.
Issue: Observed cellular phenotype is more global than anticipated.
-
Possible Cause: this compound is known to cause a rapid, profound, and often irreversible decrease in cellular ATP.[4][6] This energy depletion can globally disrupt cellular functions that are not directly dependent on N-WASP.
-
Troubleshooting Steps:
-
Monitor Cellular ATP Levels: In parallel with your primary assay, measure cellular ATP levels at the same concentrations and time points you are using this compound. A significant drop in ATP suggests that observed effects may be non-specific.
-
Use Lower Concentrations: The dose-dependent effects of this compound on ATP levels can be steep.[6] Test a range of concentrations to find a window where the effect on your target is observed without a dramatic decrease in ATP. However, be aware that even at lower concentrations (e.g., 10 µM), some ATP depletion can occur.[6]
-
Include Positive and Negative Controls for ATP Depletion: Use a known ATP depletion agent (e.g., sodium azide and 2-deoxyglucose) as a positive control to mimic the off-target effect.[7] This can help to determine if the observed phenotype is simply a consequence of low energy status.
-
Employ Alternative N-WASP Inhibition Methods: To confirm that the observed phenotype is genuinely N-WASP-dependent, use alternative methods such as siRNA/shRNA knockdown or CRISPR/Cas9-mediated knockout of N-WASP.[7]
-
Issue: Disruption of membrane trafficking, endocytosis, or protein synthesis.
-
Possible Cause: These processes are highly energy-dependent and are known to be affected by this compound-induced ATP depletion.[4][6] Additionally, this compound has been shown to directly inhibit dynamin and clathrin-mediated endocytosis.[8]
-
Troubleshooting Steps:
-
Assess Endocytic Pathway Integrity: Use established assays to monitor endocytosis (e.g., transferrin uptake) in the presence of this compound.
-
Compare with other N-WASP inhibitors: If available, use other N-WASP inhibitors with different mechanisms of action to see if they replicate the effect.
-
Consult Quantitative Data: Refer to the known IC50 values for this compound's off-target effects (see table below) to assess the likelihood of their occurrence at your experimental concentrations.
-
Issue: Observation of cytosolic vacuoles.
-
Possible Cause: The appearance of cytosolic vacuoles has been reported in cells treated with this compound and may be a unique cellular response to the compound, potentially linked to its broader effects on membrane dynamics beyond N-WASP inhibition.[2]
-
Troubleshooting Steps:
-
Correlate with ATP levels: Determine if the appearance of vacuoles correlates with the drop in cellular ATP.
-
Rule out other stressors: Ensure that the vacuolization is not a general stress response by comparing it to cells treated with other cellular stressors.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of this compound?
A1: this compound is a cell-permeable small molecule that specifically targets the GTPase-binding domain (GBD) of N-WASP.[1][3] It functions by stabilizing the autoinhibited conformation of N-WASP, thereby preventing its activation by upstream signals like Cdc42 and PIP2.[1][3] This ultimately inhibits the N-WASP-mediated activation of the Arp2/3 complex and subsequent actin polymerization.[8]
Q2: What are the major known off-target effects of this compound?
A2: The most significant off-target effect is the rapid and severe depletion of cellular ATP.[4][5][6] This has widespread consequences on cellular function. Other reported off-target effects include the inhibition of dynamin and clathrin-mediated endocytosis.[8] Furthermore, some studies suggest that this compound may have effects on cytokinesis that are independent of both N-WASP and ATP depletion, indicating the potential for other, as-yet-unidentified off-targets.[7]
Q3: At what concentrations are off-target effects typically observed?
A3: Off-target effects, particularly the depletion of ATP, can be seen at concentrations commonly used to inhibit N-WASP (10-50 µM).[6][8] A steep dose-dependent response is often observed between 10 µM and 25 µM, where ATP levels can drop by over 80%.[6]
Q4: Are the effects of this compound reversible?
A4: The ATP depletion caused by this compound has been reported to be irreversible upon washout of the drug over short time frames (e.g., 30 minutes).[6] This lack of reversibility is a critical consideration for experimental design, particularly in washout experiments aimed at studying the recovery of a cellular process.
Q5: How can I be confident that my results are due to N-WASP inhibition and not an off-target effect?
A5: The most rigorous approach is to use orthogonal methods to validate your findings. This includes:
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Genetic approaches: Use siRNA, shRNA, or CRISPR/Cas9 to specifically reduce or eliminate N-WASP expression and see if this phenocopies the effect of this compound.[7]
-
Biochemical add-back experiments: In cell-free systems or permeabilized cells, test if the addition of purified, active N-WASP can rescue the effects of this compound.
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Monitoring ATP levels: Always measure cellular ATP levels in your experimental system when using this compound.[6]
Quantitative Data on this compound's On-Target and Off-Target Activities
| Target/Effect | Reported IC50/Effective Concentration | Cell Type/System | Reference |
| On-Target | |||
| N-WASP-mediated actin polymerization | < 10 µM | In vitro | [3] |
| Off-Target | |||
| Clathrin-mediated endocytosis | 6.9 µM | - | [8] |
| Dynamin inhibition | 20.7 µM | - | [8] |
| Inhibition of cytokinesis | 1-10 µM | HeLa cells | [7] |
| Significant decrease in cellular ATP | 10-50 µM | MDCK cells | [6] |
Signaling Pathways and Experimental Workflows
To aid in experimental design and data interpretation, the following diagrams illustrate the intended on-target pathway of this compound, its major off-target pathway, and a recommended experimental workflow for validating this compound's effects.
Caption: this compound's on-target mechanism of action.
Caption: Major off-target effect of this compound.
Caption: Recommended workflow for validating this compound effects.
References
- 1. Chemical inhibition of N-WASP by stabilization of a native autoinhibited conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Chemical Inhibition of N-WASP, a Critical Regulator of Actin Polymerization on Aqueous Humor Outflow through the Conventional Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. N-WASP inhibitor this compound nonselectively perturbs membrane transport by decreasing cellular ATP levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of cytokinesis by this compound does not rely on N-WASP/Arp2/3 complex pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
issues with Wiskostatin solubility and stability
Welcome to the technical support resource for Wiskostatin. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers and scientists overcome common challenges related to the solubility and stability of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound powder won't dissolve in my aqueous buffer (e.g., PBS). What should I do?
A1: this compound is sparingly soluble in aqueous buffers alone.[1] To achieve the desired concentration in an aqueous medium, you must first prepare a concentrated stock solution in an appropriate organic solvent. We recommend using high-purity, anhydrous DMSO for this purpose.[1][2]
Q2: I dissolved this compound in DMSO, but it precipitated when I diluted it into my cell culture medium or PBS. How can I prevent this?
A2: This is a common issue when diluting a DMSO-concentrated stock of a hydrophobic compound into an aqueous solution.[3][4] The abrupt change in solvent polarity causes the compound to crash out of solution. Here are several troubleshooting steps:
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Use an Intermediate Dilution Step: Instead of diluting directly into the final buffer, try a serial dilution. For example, dilute the DMSO stock 1:10 in your final buffer, vortex well, and then perform the final dilution.
-
Warm the Aqueous Buffer: Gently warming your aqueous buffer to 37°C before adding the this compound stock can help maintain solubility.[4]
-
Increase Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, many cell lines can tolerate up to 0.5% DMSO without significant effects. Increasing the final DMSO concentration in your working solution may help keep this compound dissolved. Always run a vehicle control with the same final DMSO concentration.
-
Vortex/Sonicate: After dilution, immediately vortex the solution vigorously. If a precipitate is still visible, brief sonication can help redissolve it.[4][5]
-
Prepare Fresh: Due to its limited stability in aqueous solutions, it is highly recommended to prepare the final working solution fresh for each experiment and use it immediately.[1]
Q3: How should I prepare and store my this compound stock solution?
A3: For long-term storage, this compound as a crystalline solid is stable for at least four years at -20°C.[1] To prepare a stock solution, dissolve this compound in high-quality, anhydrous DMSO to a concentration of 10-25 mg/mL.[1][2][6] Ultrasonic treatment may be needed to fully dissolve the compound.[6] Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store them at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month).[2][6]
Q4: For how long is this compound stable once diluted in an aqueous buffer or cell culture medium?
A4: Aqueous solutions of this compound are not stable and should be used on the same day they are prepared. It is not recommended to store aqueous solutions for more than one day.[1] For best results, prepare the working solution immediately before adding it to your experimental setup.
Q5: Are there any known off-target effects of this compound I should be aware of?
A5: Yes. Besides its primary role as an N-WASP inhibitor, this compound has been shown to cause a rapid, profound, and irreversible decrease in cellular ATP levels.[2][7][8] This can lead to global, non-specific effects on cellular processes that are ATP-dependent, such as membrane transport.[1][8] Some studies have also reported that certain cellular effects of this compound may be independent of its action on the N-WASP/Arp2/3 pathway.[9][10] Therefore, it is crucial to include appropriate controls to validate that the observed phenotype is a direct result of N-WASP inhibition.
Quantitative Data Summary
The following tables summarize the solubility and stability data for this compound based on information from various suppliers and publications.
Table 1: this compound Solubility
| Solvent | Concentration | Notes |
| DMSO | 20-25 mg/mL (up to 100 mM) | Recommended for stock solutions. Use of newly opened, anhydrous DMSO is advised as hygroscopic DMSO can negatively impact solubility.[1][2][6] |
| Dimethylformamide (DMF) | ~25 mg/mL | An alternative to DMSO for preparing stock solutions.[1] |
| Ethanol | ~0.25 mg/mL | Limited solubility.[1] |
| DMF:PBS (1:9, pH 7.2) | ~0.1 mg/mL | For aqueous working solutions, first dissolve in DMF then dilute.[1] |
Table 2: this compound Storage and Stability
| Format | Storage Temperature | Stability Period |
| Crystalline Solid | -20°C | ≥ 4 years[1] |
| Stock Solution in DMSO | -80°C | Up to 6 months[2][6] |
| Stock Solution in DMSO | -20°C | Up to 1 month[2][6] |
| Aqueous Solution | Room Temp / 4°C | Not recommended for more than one day.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
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Warm to Room Temperature: Before opening, allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes to prevent condensation.
-
Calculate Solvent Volume: this compound has a molecular weight of 426.15 g/mol .[6] To make a 10 mM stock solution from 1 mg of powder, you will need to add 234.7 µL of DMSO.
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Add Solvent: Using a calibrated pipette, add the calculated volume of high-purity, anhydrous DMSO to the vial.
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Dissolve: Cap the vial tightly and vortex for 1-2 minutes. If the solid does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.[6] Visually inspect the solution to ensure there are no visible particles.
-
Aliquot and Store: Dispense the stock solution into single-use, low-retention microcentrifuge tubes. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Preparation of a 10 µM Working Solution in Aqueous Buffer
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare Dilution Buffer: Warm the desired aqueous buffer (e.g., PBS or cell culture medium) to 37°C.
-
Perform Dilution: Add 1 µL of the 10 mM stock solution to 999 µL of the pre-warmed aqueous buffer to achieve a final concentration of 10 µM. Important: Add the DMSO stock directly into the buffer and immediately vortex the solution vigorously for 30 seconds to prevent precipitation.
-
Use Immediately: Use the freshly prepared working solution for your experiment without delay. Do not store the diluted aqueous solution.
Visual Guides
The following diagrams illustrate key concepts related to this compound's mechanism of action and troubleshooting workflows.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. reddit.com [reddit.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Physical Mechanisms of Signal Integration by WASP Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of cytokinesis by this compound does not rely on N-WASP/Arp2/3 complex pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Wiskostatin-Induced Cell Death
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address Wiskostatin-induced cell death in experimental settings.
Understanding this compound and its Off-Target Effects
This compound is a widely used inhibitor of Neural Wiskott-Aldrich Syndrome Protein (N-WASP), a key regulator of actin polymerization through the Arp2/3 complex. By stabilizing the autoinhibited conformation of N-WASP, this compound effectively blocks actin-dependent processes such as cell motility and membrane trafficking.[1][2] However, a critical consideration when using this compound is its significant off-target effects, primarily the rapid and irreversible depletion of cellular ATP.[3][4][5] This profound decrease in cellular energy levels is a major contributor to cytotoxicity and can lead to apoptosis or necrosis, often overshadowing the specific effects of N-WASP inhibition.
Troubleshooting Guide: this compound-Induced Cell Death
This guide addresses common issues encountered during experiments with this compound and provides potential solutions to mitigate unintended cell death.
| Issue | Potential Cause | Troubleshooting Steps |
| High levels of acute cell death observed shortly after this compound treatment. | This compound is causing rapid and severe ATP depletion, leading to necrosis. | • Optimize this compound Concentration: Perform a dose-response experiment to determine the lowest effective concentration for N-WASP inhibition with minimal immediate cytotoxicity. • Reduce Treatment Duration: Use the shortest possible incubation time required to observe the desired effect on actin-dependent processes. • Consider ATP Supplementation: While challenging due to the irreversibility of this compound's effect on ATP levels, co-treatment with cell-permeable ATP precursors (e.g., adenosine) or substrates for glycolysis (e.g., glucose) may offer partial protection in some cell types. Experimental validation is crucial. |
| Increased apoptosis detected (e.g., via Annexin V staining or caspase activity assays). | ATP depletion is triggering the intrinsic or extrinsic apoptotic pathways. | • Co-treatment with Pan-Caspase Inhibitors: Use a broad-spectrum caspase inhibitor, such as Z-VAD-FMK, to block the execution phase of apoptosis. This can help to determine if the observed cellular phenotype is a direct result of N-WASP inhibition or a consequence of apoptosis. • Modulate Bcl-2 Family Proteins: Overexpression of anti-apoptotic Bcl-2 proteins (e.g., Bcl-2, Bcl-xL) may confer resistance to this compound-induced apoptosis. This can be achieved through transient or stable transfection. |
| Inconsistent results or high variability between experiments. | Cell density, metabolic state, or passage number may influence susceptibility to this compound. | • Standardize Cell Culture Conditions: Ensure consistent cell density at the time of treatment, use cells within a defined passage number range, and maintain consistent media composition. • Pre-condition Cells: Allow cells to fully adhere and reach a stable metabolic state before adding this compound. |
| Morphological changes unrelated to actin cytoskeleton disruption (e.g., extensive vacuolization). | Off-target effects of this compound on other cellular processes, potentially exacerbated by ATP depletion. | • Use Alternative N-WASP Inhibitors: If available and validated, consider using other small molecule inhibitors of N-WASP with different off-target profiles. • Employ Genetic Approaches: Utilize siRNA, shRNA, or CRISPR/Cas9 to specifically knockdown or knockout N-WASP as an alternative to chemical inhibition. This can help to dissect the specific roles of N-WASP from the off-target effects of this compound. |
Quantitative Data on this compound's Effects
The following tables summarize quantitative data on this compound's impact on cellular ATP levels and its inhibitory concentrations. Researchers should note that these values can vary significantly between cell lines and experimental conditions.
Table 1: Effect of this compound on Cellular ATP Levels in MDCK Cells
| This compound Concentration (µM) | Treatment Time | Remaining Cellular ATP (%) |
| 10 | 15 min | ~84% |
| 10 | 1 hour | ~81% |
| 25 | 15 min | ~57% |
| 25 | 1 hour | ~18% |
| 50 | 15 min | ~30% |
| 50 | 1 hour | ~9.4% |
| Data derived from Guerriero et al., Am J Physiol Cell Physiol, 2007.[3] |
Table 2: Reported IC50 and Effective Concentrations of this compound
| Parameter | Cell Line / System | Concentration | Reference |
| IC50 (N-WASP inhibition) | In vitro actin polymerization assay | ~10 µM | MedchemExpress[2] |
| IC50 (Dynamin inhibition) | In vitro assay | 20.7 µM | MedchemExpress[2] |
| IC50 (Clathrin-mediated endocytosis) | In vitro assay | 6.9 µM | MedchemExpress[2] |
| Effective Concentration (Inhibition of phagocytosis) | RAW/LR5 cells | 5 µM | MedchemExpress[2] |
| Effective Concentration (Inhibition of apical biosynthetic traffic) | MDCK cells | 10-50 µM | MedchemExpress[2] |
Signaling Pathways and Experimental Workflows
Diagram 1: this compound's Dual Mechanism of Cellular Disruption
Caption: this compound's primary and off-target effects leading to cell death.
Diagram 2: ATP Depletion-Induced Apoptotic Pathway
Caption: A simplified signaling cascade of apoptosis initiated by ATP depletion.
Diagram 3: Experimental Workflow for Assessing and Mitigating this compound-Induced Cell Death
Caption: A logical workflow for studying and preventing this compound's cytotoxic effects.
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Apoptosis using Annexin V/Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Cells of interest
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
This compound Treatment: Treat cells with a range of this compound concentrations (e.g., 0, 5, 10, 25, 50 µM) for the desired duration (e.g., 2, 6, 12, 24 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell Harvesting:
-
Suspension cells: Gently collect cells by centrifugation at 300 x g for 5 minutes.
-
Adherent cells: Carefully collect the supernatant (containing floating/dead cells). Wash the adherent cells with PBS and detach them using a gentle, non-enzymatic cell dissociation solution or brief trypsinization. Combine the detached cells with the supernatant.
-
-
Cell Washing: Wash the collected cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Set up appropriate compensation controls for FITC and PI.
-
Gate on the cell population and analyze the distribution of cells in the four quadrants:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Protocol 2: Measurement of Intracellular ATP Levels
Objective: To quantify the effect of this compound on cellular ATP concentration.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
PBS
-
ATP Bioluminescence Assay Kit (e.g., CellTiter-Glo®)
-
Luminometer-compatible opaque-walled multiwell plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density appropriate for the cell type and assay duration.
-
This compound Treatment: Treat cells with various concentrations of this compound for different time points (e.g., 15 min, 30 min, 1h, 2h). Include a vehicle control.
-
ATP Measurement:
-
Equilibrate the plate and the ATP assay reagent to room temperature.
-
Add a volume of the ATP assay reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Reading: Measure the luminescence of each well using a luminometer.
-
Data Analysis:
-
Subtract the background luminescence (from wells with medium but no cells).
-
Express the ATP levels as a percentage of the vehicle-treated control cells.
-
An ATP standard curve can be generated to determine the absolute ATP concentration.
-
Protocol 3: Caspase-3 Activity Assay
Objective: To measure the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
Cell Lysis Buffer
-
Caspase-3 Colorimetric or Fluorometric Assay Kit (containing a caspase-3 substrate, e.g., DEVD-pNA or DEVD-AFC)
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound as described in Protocol 1.
-
Harvest and wash the cells.
-
Lyse the cells according to the assay kit manufacturer's instructions.
-
Determine the protein concentration of the cell lysates.
-
-
Caspase-3 Assay:
-
Add an equal amount of protein from each lysate to the wells of a microplate.
-
Add the caspase-3 substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement:
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
-
Data Analysis:
-
Calculate the caspase-3 activity, often expressed as fold-change relative to the vehicle-treated control.
-
Frequently Asked Questions (FAQs)
Q1: At what concentration does this compound typically induce cell death?
A1: The cytotoxic concentration of this compound is highly cell-type dependent. As shown in Table 1, significant ATP depletion in MDCK cells is observed at concentrations of 25 µM and above.[3] It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration for your experiment, balancing N-WASP inhibition with cell viability.
Q2: Is this compound-induced cell death always apoptotic?
A2: Not necessarily. The mode of cell death can depend on the severity of ATP depletion. Severe and rapid ATP loss often leads to necrosis, characterized by cell swelling and membrane rupture. Milder ATP depletion may trigger the more controlled process of apoptosis. The specific outcome can vary between cell types and the concentration of this compound used.
Q3: Can I reverse the effects of this compound?
A3: The ATP depletion caused by this compound has been reported to be irreversible.[3][4][5] Washing out the compound does not typically restore cellular ATP levels. Therefore, it is critical to carefully plan the experimental design, particularly the concentration and duration of treatment.
Q4: Are there alternatives to this compound for inhibiting N-WASP?
A4: Yes, several alternatives can be considered. Other small molecule inhibitors of N-WASP may be available, though their off-target effects should also be carefully evaluated. A more specific approach is to use genetic methods such as siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of N-WASP. This allows for the specific assessment of N-WASP function without the confounding off-target effects of a chemical inhibitor.
Q5: How can I be sure that the phenotype I observe is due to N-WASP inhibition and not just a consequence of cell death?
A5: This is a critical question. To distinguish between specific on-target effects and general cytotoxicity, you can:
-
Use the lowest effective concentration of this compound.
-
Perform time-course experiments to observe the desired phenotype before significant cell death occurs.
-
Use a rescue strategy. For example, if you are studying a process you believe is N-WASP dependent, see if you can rescue the this compound-induced phenotype by overexpressing a this compound-resistant mutant of N-WASP.
-
Employ a caspase inhibitor. If the phenotype is blocked by a pan-caspase inhibitor, it is likely a consequence of apoptosis.
-
Confirm your findings with a genetic approach (e.g., N-WASP knockdown) that is less likely to have the same off-target effects.
By carefully considering the information and protocols provided in this technical support center, researchers can better design their experiments to minimize the confounding effects of this compound-induced cell death and obtain more reliable and interpretable results.
References
- 1. Intracellular Assessment of ATP Levels in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Uncoupling Proteins in the Mitochondrial Defense Against Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-WASP inhibitor this compound nonselectively perturbs membrane transport by decreasing cellular ATP levels - PubMed [pubmed.ncbi.nlm.nih.gov]
unexpected morphological changes with Wiskostatin
Welcome to the technical support center for Wiskostatin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding unexpected morphological changes observed during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the neuronal Wiskott-Aldrich syndrome protein (N-WASP).[1][2] It functions by binding to a cleft in the regulatory GTPase-binding domain (GBD) of N-WASP, which stabilizes the protein in its closed, autoinhibited conformation.[1][3] This prevents the activation of the Arp2/3 complex, a key mediator of actin polymerization.[1][2]
Q2: I'm observing rapid and widespread changes in cell morphology that seem unrelated to actin cytoskeleton rearrangement. What could be the cause?
A2: A significant off-target effect of this compound is a rapid, profound, and irreversible decrease in cellular ATP levels.[1][4][5][6] This depletion of cellular energy can lead to global and non-specific effects on various cellular functions, including membrane transport, which may manifest as unexpected morphological changes.[4][5] It is crucial to consider this ATP depletion effect when interpreting experimental results.
Q3: My cells are showing extensive vacuolization after this compound treatment. Is this a known effect?
A3: Yes, the formation of extensive vacuoles in the cytosol is a documented morphological change induced by this compound treatment in certain cell types, such as porcine trabecular meshwork (PTM) cells.[7] This effect has been observed to be dose-dependent.[7]
Q4: I've noticed an increase in binucleated cells after treating my cell cultures with this compound. Why is this happening?
A4: this compound has been shown to inhibit cytokinesis, the final stage of cell division, which can result in the formation of binucleated cells.[8][9] Interestingly, this effect on cytokinesis may not be directly linked to the inhibition of the N-WASP/Arp2/3 pathway, suggesting a potential off-target mechanism.[8][9]
Q5: What are the typical working concentrations for this compound in cell culture experiments?
A5: The effective concentration of this compound can vary depending on the cell type and the specific biological process being investigated. Published studies have used concentrations ranging from 5 µM to 50 µM.[1][7] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide: Unexpected Morphological Changes
This guide provides a structured approach to troubleshooting unexpected morphological alterations observed during experiments with this compound.
Problem 1: Cells exhibit rounding, detachment, and/or extensive vacuolization.
-
Possible Cause 1a: High this compound Concentration.
-
Troubleshooting Step: Perform a dose-response experiment using a range of this compound concentrations (e.g., 1 µM to 50 µM) to identify the lowest effective concentration that elicits the desired phenotype without causing excessive toxicity or off-target effects. In porcine trabecular meshwork cells, vacuolization was observed at 15 µM and became more extensive at 30 µM.[7]
-
-
Possible Cause 1b: Off-Target ATP Depletion.
-
Troubleshooting Step: Measure cellular ATP levels in this compound-treated and control cells. A significant drop in ATP levels would indicate that the observed morphological changes might be a consequence of energy depletion rather than specific N-WASP inhibition.[4][5] Consider using a lower concentration of this compound or a shorter incubation time to minimize this effect.
-
-
Possible Cause 1c: Cell-Type Specific Sensitivity.
-
Troubleshooting Step: Review the literature for studies using this compound in your specific cell line or a similar one to determine expected morphological outcomes. If limited information is available, consider testing the compound in a different cell line known to be less sensitive to these particular off-target effects.
-
Problem 2: Increased incidence of binucleated or multinucleated cells.
-
Possible Cause 2a: Inhibition of Cytokinesis.
-
Troubleshooting Step: This is a known, albeit potentially off-target, effect of this compound.[8][9] To confirm if this is due to N-WASP inhibition, consider alternative methods to suppress N-WASP activity, such as siRNA or shRNA knockdown. If these methods do not reproduce the binucleated phenotype, the effect of this compound on cytokinesis in your system is likely independent of N-WASP.
-
-
Possible Cause 2b: Cell Cycle Arrest.
-
Troubleshooting Step: Perform cell cycle analysis (e.g., by flow cytometry with propidium iodide staining) to determine if this compound is causing arrest at a specific phase of the cell cycle that might lead to failed cytokinesis.
-
Quantitative Data Summary
| Parameter | Value | Cell Type/System | Reference |
| IC50 (N-WASP inhibition) | < 10 µM | In vitro actin polymerization assay | [2] |
| IC50 (Clathrin-mediated endocytosis) | 6.9 µM | Not specified | [1] |
| IC50 (Dynamin inhibition) | 20.7 µM | Not specified | [1] |
| Effect on Cellular ATP Levels (1-hour treatment) | ~80% decrease at 25 µM, ~90% decrease at 50 µM | MDCK cells | [6][10] |
| Observed Vacuolization | Present at 15 µM, extensive at 30 µM | Porcine Trabecular Meshwork (PTM) cells | [7] |
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Morphological Changes in Cultured Cells
-
Cell Seeding: Plate cells on appropriate culture vessels (e.g., glass-bottom dishes for microscopy) at a density that allows for individual cell morphology assessment. Allow cells to adhere and grow for 24 hours.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO.[11] For a 10 mM stock, dissolve 4.26 mg of this compound (MW: 426.15 g/mol ) in 1 mL of DMSO. Store the stock solution at -20°C.
-
Treatment: On the day of the experiment, dilute the this compound stock solution in pre-warmed complete culture medium to the desired final concentrations (e.g., 5, 15, and 30 µM).[7] Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Incubation: Remove the old medium from the cells and replace it with the this compound-containing or vehicle control medium. Incubate the cells for the desired duration (e.g., 1 to 4 hours).[7]
-
Microscopy: Observe the cells using phase-contrast or differential interference contrast (DIC) microscopy to assess morphological changes such as cell rounding, detachment, and vacuole formation.[7] For more detailed analysis, cells can be fixed and stained for specific cytoskeletal components (e.g., phalloidin for F-actin).
Protocol 2: Measurement of Cellular ATP Levels
-
Cell Culture and Treatment: Seed cells in a multi-well plate (e.g., 96-well opaque white plate) and treat with this compound and vehicle control as described in Protocol 1.
-
ATP Assay: Utilize a commercial luciferin-luciferase-based ATP assay kit.
-
Lysis: At the end of the treatment period, remove the medium and add the ATP assay reagent directly to the wells. This reagent typically contains a cell lysis agent and the necessary components for the luciferase reaction.
-
Luminescence Reading: Incubate the plate at room temperature for the time recommended by the manufacturer to allow for cell lysis and stabilization of the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Analysis: Calculate the percentage of ATP remaining in the this compound-treated cells relative to the vehicle-treated control cells.
Visualizations
Caption: N-WASP signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for unexpected morphological changes with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. Chemical inhibition of N-WASP by stabilization of a native autoinhibited conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-WASP inhibitor this compound nonselectively perturbs membrane transport by decreasing cellular ATP levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. researchgate.net [researchgate.net]
- 7. Effects of Chemical Inhibition of N-WASP, a Critical Regulator of Actin Polymerization on Aqueous Humor Outflow through the Conventional Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of cytokinesis by this compound does not rely on N-WASP/Arp2/3 complex pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of cytokinesis by this compound does not rely on N-WASP/Arp2/3 complex pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. tribioscience.com [tribioscience.com]
Validation & Comparative
A Comparative Guide to Wiskostatin and its Alternatives for N-WASP Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Wiskostatin and its alternatives as inhibitors of the Neural Wiskott-Aldrich Syndrome Protein (N-WASP), a key regulator of actin polymerization. The information presented herein is intended to assist researchers in selecting the most appropriate tool for their studies of N-WASP-mediated cellular processes.
Mechanism of Action: Stabilizing the Autoinhibited State
This compound and its primary alternative, the cyclic peptide 187-1, share a common mechanism of action. They allosterically inhibit N-WASP by binding to and stabilizing its autoinhibited conformation.[1][2] In this closed state, the C-terminal VCA (Verprolin homology, Central, and Acidic) domain, which is responsible for activating the Arp2/3 complex, is masked. By locking N-WASP in this inactive state, these inhibitors prevent the initiation of actin polymerization downstream of upstream signals like Cdc42 and PIP2.
Quantitative Comparison of N-WASP Inhibitors
The following table summarizes the available quantitative data for this compound and its alternative, 187-1. It is important to note that direct comparisons of IC50 and EC50 values should be made with caution, as they are often determined under different experimental conditions.
| Inhibitor | Target/Process | Potency | Cell Type/System | Reference |
| This compound | PIP2-induced actin polymerization | EC50: ~4 µM | In vitro | [3] |
| Dynamin I GTPase activity | IC50: 20.7 µM | In vitro | [3] | |
| Clathrin-mediated endocytosis | IC50: 6.9 µM | Cellular | [3] | |
| Actin polymerization (direct) | IC50: 140 µM | In vitro | ||
| 187-1 | PIP2-stimulated actin assembly | IC50: ~2 µM | In vitro (Xenopus extract) | [2][3] |
Note: A lower IC50/EC50 value indicates higher potency.
Off-Target Effects and Selectivity
A critical consideration in the use of any inhibitor is its selectivity. While this compound is a potent N-WASP inhibitor, it has been shown to have off-target effects, most notably a rapid and profound decrease in cellular ATP levels.[3] This can globally affect numerous cellular functions, making it crucial to include appropriate controls to distinguish N-WASP-specific effects from those related to energy depletion. This compound also inhibits dynamin, a GTPase involved in endocytosis.[3]
The cyclic peptide 187-1 is presented as a more specific inhibitor of N-WASP, although comprehensive studies on its off-target effects are less documented in the available literature.
Experimental Data: A Head-to-Head Comparison in Cellular Assays
A study comparing the effects of this compound and 187-1 on human keratinocyte (HaCaT) and endothelial (HECV) cells provides valuable insights into their relative effects in a cellular context.
| Assay | Cell Line | This compound (0.1 µM) | 187-1 (10 µM) | Observations |
| Cell Migration | HaCaT | Rate of migration was ~90% of control (p=0.0572) | Rate of migration was significantly decreased to 85% of control (p=0.0234) | 187-1 showed a more potent inhibition of cell migration at the tested concentrations.[4] |
| Cell Adhesion (Spreading) | HaCaT | Significantly increased cell perimeter 6 hours after seeding (p=0.0137) | Increased cell perimeter, but the increase was very small (p=0.01) | This compound had a more pronounced effect on cell spreading.[4] |
| Monolayer Formation | HECV | 10 µM significantly delayed monolayer formation | Not reported | This compound impacts endothelial cell monolayer integrity.[4] |
These results suggest that while both inhibitors target N-WASP, their downstream cellular effects can differ in magnitude, highlighting the importance of empirical validation for specific experimental systems.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided in the DOT language for Graphviz.
N-WASP Activation and Inhibition Pathway```dot
Caption: Workflow for the pyrene-actin polymerization assay.
Experimental Workflow: Cell Migration (Wound Healing) Assay
Caption: Workflow for the wound healing (scratch) assay.
Experimental Protocols
Pyrene-Actin Polymerization Assay
This assay measures the rate of actin polymerization by monitoring the fluorescence increase of pyrene-labeled G-actin as it incorporates into F-actin filaments. [5][6][7] Materials:
-
Pyrene-labeled G-actin
-
Unlabeled G-actin
-
Recombinant N-WASP protein
-
Purified Arp2/3 complex
-
Activators: GTPγS-loaded Cdc42, PIP2-containing liposomes
-
This compound or 187-1 dissolved in an appropriate solvent (e.g., DMSO)
-
Polymerization buffer (e.g., 10 mM HEPES pH 7.5, 50 mM KCl, 1 mM MgCl2, 1 mM EGTA)
-
ATP
-
Fluorometer and microcuvettes
Procedure:
-
Prepare a master mix of unlabeled and pyrene-labeled G-actin (typically 5-10% labeled) in G-buffer (e.g., 5 mM Tris-HCl pH 8.0, 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT).
-
In a microcuvette, combine the polymerization buffer, N-WASP, Arp2/3 complex, and activators.
-
Add the inhibitor (this compound or 187-1) at various concentrations or the vehicle control.
-
Initiate the polymerization reaction by adding the G-actin master mix.
-
Immediately place the cuvette in the fluorometer and record the fluorescence intensity over time (excitation ~365 nm, emission ~407 nm).
-
Analyze the kinetic curves to determine the maximum polymerization rate and the time to reach half-maximal polymerization.
-
Plot the polymerization rate as a function of inhibitor concentration to determine the IC50 value.
Cell Migration (Wound Healing) Assay
This assay assesses the effect of inhibitors on collective cell migration. [8] Materials:
-
Confluent cell monolayer in a multi-well plate
-
Pipette tip or a culture insert to create the "wound"
-
Cell culture medium with reduced serum (to minimize proliferation)
-
This compound or 187-1
-
Microscope with a camera
Procedure:
-
Culture cells in a multi-well plate until they form a confluent monolayer.
-
Create a uniform "scratch" or gap in the monolayer using a sterile pipette tip or by removing a culture insert.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh, low-serum medium containing the desired concentration of the inhibitor or vehicle control.
-
Capture images of the gap at time zero (T0).
-
Incubate the plate under standard cell culture conditions.
-
Acquire images of the same fields at regular intervals (e.g., every 6, 12, 24 hours).
-
Measure the area of the gap at each time point using image analysis software (e.g., ImageJ).
-
Calculate the rate of wound closure and compare the migration rates between the inhibitor-treated and control groups.
Transwell Migration/Invasion Assay
This assay measures the chemotactic migration of cells through a porous membrane. For invasion assays, the membrane is coated with a basement membrane extract. [9] Materials:
-
Transwell inserts with appropriate pore size
-
Multi-well companion plates
-
Cell culture medium (serum-free for the upper chamber, serum-containing as a chemoattractant in the lower chamber)
-
This compound or 187-1
-
Basement membrane extract (for invasion assays)
-
Cotton swabs
-
Fixation and staining reagents (e.g., methanol and crystal violet)
-
Microscope
Procedure:
-
(For invasion assay) Coat the apical side of the Transwell insert membrane with a thin layer of basement membrane extract and allow it to solidify.
-
Pre-treat a suspension of cells with the inhibitor or vehicle control.
-
Seed the pre-treated cells in serum-free medium into the upper chamber of the Transwell insert.
-
Fill the lower chamber with medium containing a chemoattractant (e.g., 10% FBS).
-
Incubate the plate for a duration that allows for cell migration/invasion (typically 12-48 hours).
-
After incubation, remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells that have migrated to the bottom surface of the membrane with methanol.
-
Stain the migrated/invaded cells with crystal violet.
-
Count the number of stained cells in several fields of view under a microscope.
-
Compare the number of migrated/invaded cells between the inhibitor-treated and control groups.
References
- 1. Physical Mechanisms of Signal Integration by WASP Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 187-1, N-WASP inhibitor | CAS:380488-27-7 | N-WASP inhibitor; inhibits actin assembly | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. nWASP Inhibition Increases Wound Healing via TrKb/PLCγ Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement and Analysis of in vitro Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytoplasmic Actin: Purification and Single Molecule Assembly Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Actin polymerisation assay [wwwuser.gwdguser.de]
- 8. A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-WASP promotes invasion and migration of cervical cancer cells through regulating p38 MAPKs signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Wiskostatin and Other N-WASP Inhibitors for Researchers
For Immediate Release
[City, State] – [Date] – In the intricate world of cellular signaling and cytoskeletal dynamics, the Neural Wiskott-Aldrich Syndrome Protein (N-WASP) has emerged as a critical regulator of actin polymerization. Its role in various cellular processes, from membrane trafficking to cell motility, has made it a compelling target for therapeutic intervention and a subject of intense research. This guide provides a detailed comparison of Wiskostatin, a well-known N-WASP inhibitor, with other emerging alternatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms, performance, and associated experimental protocols.
Mechanism of Action: Stabilizing the Autoinhibited State
Both this compound and another prominent inhibitor, the cyclic peptide 187-1, function by targeting the autoinhibited conformation of N-WASP.[1][2] N-WASP is typically held in a closed, inactive state through an intramolecular interaction. Upon activation by signaling molecules like Cdc42 and PIP2, it undergoes a conformational change that exposes its VCA (verprolin-cofilin-acidic) domain, which then recruits and activates the Arp2/3 complex to initiate actin polymerization.
This compound and 187-1 bind to the GTPase-binding domain (GBD) of N-WASP, stabilizing its autoinhibited state and preventing this activation sequence.[1][2] This allosteric inhibition mechanism offers a degree of specificity by targeting a regulatory conformation rather than an active site.
Quantitative Comparison of N-WASP Inhibitors
The following table summarizes the available quantitative data for this compound and 187-1. Direct head-to-head comparisons in the same experimental setup are limited in the current literature, so data is presented from individual studies.
| Inhibitor | Chemical Nature | Mechanism of Action | Potency (IC50) | Key Off-Target Effects | Reference |
| This compound | N-alkylated carbazole | Stabilizes the autoinhibited conformation of N-WASP | < 10 μM (N-WASP inhibition) | Decreases cellular ATP levels, inhibits dynamin (IC50 = 20.7 μM) and clathrin-mediated endocytosis (IC50 = 6.9 μM) | [3] |
| 187-1 | 14-amino acid cyclic peptide | Stabilizes the autoinhibited conformation of N-WASP | ~ 2 μM (inhibition of PIP2-induced actin assembly) | Not well characterized, but appears more specific than this compound in some contexts. | [4] |
Experimental Data and Performance
Biochemical Assays: Potency in Actin Polymerization
The pyrene-actin polymerization assay is a cornerstone for evaluating N-WASP inhibitor activity in a controlled, in vitro setting. This assay measures the increase in fluorescence that occurs when pyrene-labeled actin monomers incorporate into growing actin filaments.
One study reported that this compound inhibits N-WASP-mediated actin polymerization with an IC50 value slightly less than 10 μM. In contrast, the cyclic peptide 187-1 was found to inhibit PIP2-induced actin assembly with an IC50 of approximately 2 μM, suggesting it may be more potent in this specific assay.[4]
Cellular Assays: Effects on Cell Migration and Viability
Cell-based assays are crucial for understanding the physiological effects of N-WASP inhibition. Wound healing or scratch assays are commonly used to assess collective cell migration. In one study comparing this compound and 187-1 in HaCaT keratinocyte migration, a 0.1 µM concentration of this compound resulted in a migration rate that was approximately 90% of the control, while 10 µM of 187-1 reduced the migration rate to about 85% of the control.[2][5] However, it is important to note that these were single-concentration experiments and do not provide a full dose-response comparison.
A significant concern with this compound is its off-target effects. Multiple studies have demonstrated that this compound can cause a rapid and profound decrease in cellular ATP levels, which can non-specifically inhibit numerous cellular processes.[3][6] This raises questions about its utility as a selective N-WASP inhibitor in living cells. The off-target profile of 187-1 has been less extensively studied.
Experimental Protocols
Pyrene-Actin Polymerization Assay
Objective: To measure the effect of inhibitors on N-WASP-mediated actin polymerization in vitro.
Materials:
-
Purified N-WASP protein
-
Purified Arp2/3 complex
-
Actin monomers (with a percentage labeled with pyrene)
-
Polymerization buffer (e.g., KMEI: 50 mM KCl, 1 mM MgCl2, 1 mM EGTA, 10 mM Imidazole, pH 7.0)
-
Activators (e.g., Cdc42, PIP2-containing liposomes)
-
N-WASP inhibitors (this compound, 187-1)
-
Fluorometer
Procedure:
-
Prepare a reaction mix containing the polymerization buffer, Arp2/3 complex, and N-WASP activators.
-
Add the N-WASP inhibitor at various concentrations to the reaction mix.
-
Initiate the reaction by adding pyrene-labeled actin monomers.
-
Immediately measure the fluorescence intensity over time using a fluorometer (Excitation: ~365 nm, Emission: ~407 nm).
-
The rate of actin polymerization is determined from the slope of the fluorescence curve.
-
Calculate IC50 values by plotting the polymerization rate against the inhibitor concentration.
Cell Migration (Wound Healing) Assay
Objective: To assess the effect of N-WASP inhibitors on collective cell migration.
Materials:
-
Adherent cell line (e.g., HaCaT, fibroblasts)
-
Cell culture medium
-
Multi-well plates (e.g., 12-well or 24-well)
-
Pipette tips (e.g., p200) or a dedicated scratch tool
-
Microscope with imaging capabilities
-
N-WASP inhibitors
Procedure:
-
Seed cells in a multi-well plate and grow to a confluent monolayer.
-
Create a "scratch" or wound in the monolayer using a sterile pipette tip.
-
Gently wash the cells with media to remove detached cells.
-
Add fresh media containing the N-WASP inhibitor at the desired concentrations. A vehicle control (e.g., DMSO) should be included.
-
Image the wound at time zero and at regular intervals (e.g., every 6-12 hours) until the wound in the control well is nearly closed.
-
Quantify the wound area at each time point using image analysis software (e.g., ImageJ).
-
Compare the rate of wound closure between inhibitor-treated and control cells.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the N-WASP signaling pathway and a typical experimental workflow for inhibitor comparison.
Caption: N-WASP Signaling Pathway and Inhibition.
Caption: Experimental Workflow for N-WASP Inhibitor Comparison.
Conclusion
This compound has been a valuable tool for studying the roles of N-WASP in cellular processes. However, its off-target effect on cellular energy metabolism necessitates careful interpretation of in vivo data and highlights the need for more specific inhibitors. The cyclic peptide 187-1 presents a promising alternative with potentially higher potency and a more favorable specificity profile, although further characterization of its off-target effects is warranted. As the field of chemical biology continues to advance, the development of novel N-WASP inhibitors with improved properties will undoubtedly provide researchers with more precise tools to dissect the complex world of actin dynamics and its implications in health and disease. This guide serves as a foundational resource for researchers to make informed decisions when selecting and utilizing N-WASP inhibitors in their studies.
References
- 1. A chemical inhibitor of N-WASP reveals a new mechanism for targeting protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nWASP Inhibition Increases Wound Healing via TrKb/PLCγ Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 187-1, N-WASP inhibitor | CAS:380488-27-7 | N-WASP inhibitor; inhibits actin assembly | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. researchgate.net [researchgate.net]
- 6. N-WASP inhibitor this compound nonselectively perturbs membrane transport by decreasing cellular ATP levels - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Wiskostatin and Arp2/3 Inhibitors in Actin Dynamics Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key classes of inhibitors used to probe the actin cytoskeleton: Wiskostatin, a specific inhibitor of Neural Wiskott-Aldrich syndrome protein (N-WASP), and small molecule inhibitors of the Arp2/3 complex, such as CK-666 and CK-869. Understanding the distinct mechanisms and experimental effects of these inhibitors is crucial for the accurate interpretation of studies on actin-dependent cellular processes.
Mechanism of Action: Targeting Different Steps in Actin Nucleation
This compound and Arp2/3 inhibitors intervene at different points in the signaling cascade that leads to branched actin filament formation.
This compound acts upstream of the Arp2/3 complex by targeting its activator, N-WASP. It stabilizes the autoinhibited conformation of N-WASP, preventing its activation by upstream signals like Cdc42 and PIP2.[1][2] This blockade indirectly prevents the activation of the Arp2/3 complex.
Arp2/3 inhibitors , such as the widely used compounds CK-666 and CK-869, directly bind to the Arp2/3 complex.[3]
-
CK-636 and its more potent analog, CK-666, bind to a pocket between the Arp2 and Arp3 subunits, locking the complex in an inactive conformation and preventing the conformational change required for actin nucleation.[3]
-
CK-548 and its analog, CK-869, insert into a hydrophobic pocket on the Arp3 subunit, which also prevents the activation of the complex.[3]
This fundamental difference in their primary targets is a critical consideration when designing experiments and interpreting results.
Quantitative Comparison of Inhibitor Potency
The following tables summarize the reported inhibitory concentrations (IC50) for this compound and representative Arp2/3 inhibitors. It is important to note that these values are derived from different studies and experimental conditions, and therefore, direct comparison of absolute values should be made with caution.
Table 1: this compound Inhibitory Concentrations
| Target/Process | IC50/Effective Concentration | Cell/System | Reference |
| N-WASP-mediated actin polymerization | ~5-10 µM | In vitro | [1] |
| Clathrin-mediated endocytosis | 6.9 µM | Cellular assay | [1] |
| Dynamin I GTPase activity | 20.7 µM | In vitro | [1] |
| Inhibition of phagocytosis | 5 µM | Bone marrow-derived macrophages | [1] |
| Podosome disassembly | 5 µM | Murine monocyte cell line | [1] |
| Inhibition of actin polymerization (direct) | 140 µM | In vitro | [4] |
Table 2: Arp2/3 Inhibitor (CK-666 & CK-869) Inhibitory Concentrations
| Inhibitor | Target/Process | IC50 | Species/System | Reference |
| CK-666 | Arp2/3 complex-mediated actin polymerization | 4 µM | Human | [3] |
| Arp2/3 complex-mediated actin polymerization | 17 µM | Bovine | [3] | |
| Arp2/3 complex-mediated actin polymerization | 5 µM | Fission Yeast | [3] | |
| Listeria comet tail formation | Lower concentration than CK-636 | Infected SKOV3 cells | [3] | |
| CK-869 | Arp2/3 complex-mediated actin polymerization | 11 µM | Bovine | [3] |
| Listeria comet tail formation | 7 µM | Infected SKOV3 cells | [3] |
Cellular Effects: A Comparative Overview
Both this compound and Arp2/3 inhibitors impact a wide range of cellular processes that depend on branched actin networks.
This compound has been shown to:
-
Inhibit the formation of podosomes and invadopodia.[1]
-
Reduce cell motility and invasion in cancer cell lines.[5][6]
-
Inhibit phagocytosis.[1]
Arp2/3 inhibitors (CK-666/CK-869) have been demonstrated to:
-
Inhibit the formation of Listeria monocytogenes actin comet tails, a hallmark of Arp2/3-dependent motility.[3]
-
Disrupt podosome formation in monocytes.[3]
-
Differentially affect Arp2/3 iso-complexes, with CK-666 being less effective against complexes containing the ArpC1B subunit.[7]
Off-Target Effects and Considerations
A critical aspect of using chemical inhibitors is understanding their potential off-target effects.
This compound has a significant off-target effect: it causes a rapid and profound decrease in cellular ATP levels.[1][8][9] This effect is dose-dependent and can globally impact numerous cellular functions, making it crucial to carefully control for and consider this when interpreting data from cell-based assays.[8][9] At concentrations of 25-50 µM, this compound can lead to a near-complete loss of cellular ATP within an hour.[8]
Arp2/3 inhibitors of the CK family are generally considered more specific to the Arp2/3 complex. However, as with any small molecule inhibitor, the potential for off-target effects should not be entirely dismissed, especially at high concentrations.
Signaling Pathways and Experimental Workflows
To visualize the points of intervention of these inhibitors and common experimental setups, the following diagrams are provided.
Caption: Inhibition points of this compound and Arp2/3 inhibitors in the actin nucleation pathway.
Caption: A generalized workflow for in vitro actin polymerization assays.
Experimental Protocols
Pyrene-Actin Polymerization Assay
This assay measures the change in fluorescence of pyrene-labeled G-actin as it incorporates into F-actin, providing a quantitative measure of actin polymerization kinetics.
Materials:
-
Pyrene-labeled rabbit skeletal muscle actin
-
Unlabeled rabbit skeletal muscle actin
-
General Actin Buffer (G-buffer): 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.5 mM DTT, 0.1 mM CaCl2
-
10x Polymerization Buffer (KMEI): 500 mM KCl, 10 mM MgCl2, 10 mM EGTA, 100 mM Imidazole-HCl pH 7.0
-
Recombinant N-WASP VCA domain
-
Purified Arp2/3 complex
-
This compound and/or Arp2/3 inhibitor stock solutions in DMSO
-
DMSO (vehicle control)
-
Fluorometer with excitation at ~365 nm and emission at ~407 nm
Procedure:
-
Prepare a G-actin monomer solution by mixing pyrene-labeled and unlabeled actin to the desired final concentration and percentage of labeling (typically 5-10%) in G-buffer on ice.
-
In a fluorometer cuvette, prepare the reaction mixture by adding G-buffer, the activator (N-WASP VCA and Arp2/3 complex), and the inhibitor (this compound or Arp2/3 inhibitor) or DMSO vehicle control.
-
Initiate the polymerization reaction by adding the G-actin monomer solution and 1/10th volume of 10x KMEI buffer.
-
Immediately place the cuvette in the fluorometer and begin recording fluorescence intensity over time.
-
Analyze the resulting polymerization curves to determine the maximum rate of polymerization.
-
To determine the IC50 value, perform the assay with a range of inhibitor concentrations and plot the maximum polymerization rate as a function of inhibitor concentration.
Listeria monocytogenes Comet Tail Assay
This cell-based assay visualizes the formation of actin "comet tails" that propel the intracellular bacterium Listeria monocytogenes, a process dependent on the Arp2/3 complex.
Materials:
-
Mammalian host cells (e.g., SKOV3, PtK2) cultured on coverslips
-
Listeria monocytogenes strain
-
Cell culture medium
-
Inhibitor stock solutions (this compound or Arp2/3 inhibitor) in DMSO
-
DMSO (vehicle control)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488 phalloidin) to stain F-actin
-
DAPI to stain bacterial and host cell DNA
-
Fluorescence microscope
Procedure:
-
Seed host cells on coverslips and allow them to adhere overnight.
-
Infect the host cells with Listeria monocytogenes for a specified period (e.g., 1 hour).
-
Wash the cells to remove extracellular bacteria and add fresh medium containing a bacteriostatic agent (e.g., gentamicin) to prevent the growth of any remaining extracellular bacteria.
-
Add the inhibitor or DMSO vehicle control to the medium and incubate for the desired time.
-
Fix, permeabilize, and stain the cells with fluorescently labeled phalloidin and DAPI.
-
Mount the coverslips on microscope slides and visualize using fluorescence microscopy.
-
Quantify the percentage of bacteria associated with actin comet tails and the length of the tails in the presence and absence of the inhibitor.
Podosome Formation and Disassembly Assay
This assay is used to study the dynamics of podosomes, which are actin-rich adhesive and migratory structures, in cells such as macrophages or vascular smooth muscle cells.
Materials:
-
Cells that form podosomes (e.g., primary human macrophages, THP-1 monocytes)
-
Cell culture medium
-
Inhibitor stock solutions (this compound or Arp2/3 inhibitor) in DMSO
-
DMSO (vehicle control)
-
Fixation and permeabilization solutions
-
Fluorescently labeled phalloidin
-
Antibodies against podosome core components (e.g., vinculin, cortactin) for immunofluorescence
-
Fluorescence microscope
Procedure:
-
Culture podosome-forming cells on a suitable substrate (e.g., glass coverslips).
-
To study disassembly, treat the cells with the inhibitor at various concentrations and for different durations.
-
To study reformation, a stimulus to induce podosome disassembly (e.g., treatment with a Src kinase inhibitor like PP2) can be applied, followed by washout and addition of medium with or without the inhibitor of interest.
-
At the desired time points, fix, permeabilize, and stain the cells for F-actin and other podosome markers.
-
Acquire images using fluorescence microscopy.
-
Quantify the number of cells with podosomes, the number of podosomes per cell, and the area of podosome clusters.
Conclusion and Recommendations
The choice between this compound and an Arp2/3 inhibitor depends on the specific research question.
-
To investigate the role of N-WASP-mediated signaling in a particular process, this compound is the more direct tool. However, its significant off-target effect on cellular ATP levels necessitates careful experimental design, including the use of the lowest effective concentration and appropriate controls to rule out artifacts due to energy depletion.
-
To directly probe the function of the Arp2/3 complex in actin nucleation and branching, inhibitors like CK-666 are generally preferred due to their higher specificity. The differential activity of some of these inhibitors on Arp2/3 iso-complexes should also be considered depending on the cell type and context.
For all studies employing these inhibitors, it is recommended to:
-
Perform dose-response experiments to determine the optimal concentration.
-
Use an inactive analog of the inhibitor as a negative control where available (e.g., CK-689 for CK-666).
-
Validate the findings using complementary approaches, such as siRNA-mediated knockdown of the target protein, to confirm the specificity of the observed effects.
By carefully considering the distinct properties of this compound and Arp2/3 inhibitors, researchers can more effectively dissect the intricate roles of the actin cytoskeleton in a multitude of cellular functions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of Chemical Inhibition of N-WASP, a Critical Regulator of Actin Polymerization on Aqueous Humor Outflow through the Conventional Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of two classes of small molecule inhibitors of Arp2/3 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. N-WASP promotes invasion and migration of cervical cancer cells through regulating p38 MAPKs signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
- 8. researchgate.net [researchgate.net]
- 9. N-WASP inhibitor this compound nonselectively perturbs membrane transport by decreasing cellular ATP levels - PubMed [pubmed.ncbi.nlm.nih.gov]
Wiskostatin vs. CK-666: A Comparative Guide for Actin Dynamics Research
In the intricate world of cellular biology, the dynamic regulation of the actin cytoskeleton is paramount for a multitude of processes, from cell motility and morphogenesis to intracellular transport. Researchers keen on dissecting these mechanisms often turn to small molecule inhibitors to perturb actin dynamics with temporal and spatial precision. Among the arsenal of available tools, Wiskostatin and CK-666 have emerged as prominent inhibitors targeting the Arp2/3 complex-mediated actin nucleation pathway, albeit through distinct mechanisms. This guide provides a comprehensive comparison of this compound and CK-666, offering researchers, scientists, and drug development professionals a detailed overview of their performance, supported by experimental data and protocols, to inform the selection of the most appropriate tool for their actin studies.
Mechanism of Action: An Indirect vs. Direct Approach
The fundamental difference between this compound and CK-666 lies in their mode of inhibiting the Arp2/3 complex, a key player in the formation of branched actin networks.
This compound acts as an indirect inhibitor of the Arp2/3 complex. It targets the Neuronal Wiskott-Aldrich syndrome protein (N-WASP), a nucleation-promoting factor (NPF).[1][2][3] this compound stabilizes the autoinhibited conformation of N-WASP, preventing its activation by upstream signals such as Cdc42 and PIP2.[1][3] By keeping N-WASP in an inactive state, this compound effectively blocks the subsequent activation of the Arp2/3 complex and the initiation of new actin filament branches. However, a significant caveat of this compound is its reported off-target effects, most notably its ability to cause a rapid and profound decrease in cellular ATP levels.[1][4][5] This can lead to non-specific perturbations of numerous cellular processes, complicating the interpretation of experimental results. Some studies also suggest that the effects of this compound on processes like cytokinesis may not be solely dependent on the N-WASP/Arp2/3 pathway.[6][7]
CK-666 , in contrast, is a direct inhibitor of the Arp2/3 complex.[8][9][10] It binds to a hydrophobic pocket between the Arp2 and Arp3 subunits, stabilizing the inactive conformation of the complex.[10][11][12][13] This direct interaction prevents the conformational changes necessary for the Arp2/3 complex to nucleate new actin filaments. CK-666 is generally considered more specific for the Arp2/3 complex than this compound. However, recent studies have revealed that the inhibitory activity of CK-666 can be dependent on the specific isoform composition of the Arp2/3 complex.[11][14][15] For instance, it shows reduced efficacy against Arp2/3 complexes containing the ArpC1B subunit.[11][14][15]
Performance and Specificity: A Head-to-Head Comparison
The choice between this compound and CK-666 often hinges on the specific experimental question and the acceptable trade-off between targeting a specific signaling pathway upstream of Arp2/3 and directly inhibiting the complex itself, while considering potential off-target effects.
| Feature | This compound | CK-666 |
| Target | N-WASP (Neuronal Wiskott-Aldrich syndrome protein)[1][2][3] | Arp2/3 complex[8][9][10] |
| Mechanism of Action | Stabilizes the autoinhibited conformation of N-WASP, preventing Arp2/3 activation[1][3] | Binds to the Arp2/3 complex, stabilizing its inactive state[10][11][12] |
| Specificity | Can have significant off-target effects, notably decreasing cellular ATP levels[1][4][16][5] | Generally more specific for the Arp2/3 complex, but its efficacy can be isoform-dependent[11][14][15] |
| Reported IC50 Values | ~10 µM for N-WASP inhibition[3]; 6.9 µM for clathrin-mediated endocytosis; 20.7 µM for dynamin[1] | 4-17 µM for Arp2/3 complex inhibition depending on the species and isoform composition[8][11][12] |
Experimental Protocols
To aid in the practical application of these inhibitors, detailed methodologies for key experiments are provided below.
In Vitro Pyrene-Actin Polymerization Assay
This assay is a standard method to measure the effect of inhibitors on actin polymerization kinetics in a controlled, cell-free environment.
Protocol:
-
Reagents: Monomeric pyrene-labeled actin, purified Arp2/3 complex, a nucleation-promoting factor (e.g., the VCA domain of N-WASP), this compound or CK-666 dissolved in DMSO, and a suitable buffer (e.g., KMEI buffer: 50 mM KCl, 1 mM MgCl2, 1 mM EGTA, 10 mM imidazole, pH 7.0).
-
Procedure:
-
Prepare a reaction mix containing the buffer, Arp2/3 complex, and the nucleation-promoting factor.
-
Add the desired concentration of this compound, CK-666, or DMSO (as a vehicle control) to the reaction mix and incubate for a specified time (e.g., 10 minutes at room temperature).
-
Initiate the polymerization by adding pyrene-labeled actin to the reaction mix.
-
Immediately measure the increase in fluorescence intensity over time using a fluorometer (excitation at ~365 nm, emission at ~407 nm). The rate of fluorescence increase is proportional to the rate of actin polymerization.
-
-
Data Analysis: Calculate the maximum polymerization rate for each condition. The IC50 value can be determined by plotting the polymerization rate as a function of inhibitor concentration. A study showed that at 10 µM, this compound does not inhibit the activity of the Arp2/3 complex directly, but does inhibit N-WASP's basal activity.[17]
Cellular Assays: Lamellipodia Formation and Cell Migration
These assays assess the impact of the inhibitors on actin-dependent cellular processes in a more physiological context.
Protocol for Lamellipodia Formation:
-
Cell Culture: Plate cells (e.g., B16-F1 melanoma cells) on fibronectin-coated coverslips and allow them to adhere and spread.[18]
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound, CK-666, or DMSO for a specific duration (e.g., 30-60 minutes).
-
Fixation and Staining: Fix the cells with paraformaldehyde, permeabilize with Triton X-100, and stain for F-actin using fluorescently labeled phalloidin. The Arp2/3 complex can be visualized by immunofluorescence using an antibody against one of its subunits (e.g., ARPC2).[18]
-
Imaging and Analysis: Acquire images using fluorescence microscopy. Quantify the percentage of cells with lamellipodia or measure the area of lamellipodia per cell. One study found that 100 µM of CK-666 almost completely blocked lamellipodium formation.[18]
Protocol for Wound Healing (Scratch) Assay:
-
Cell Culture: Grow cells to a confluent monolayer in a multi-well plate.
-
Wound Creation: Create a "scratch" or cell-free zone in the monolayer using a sterile pipette tip.
-
Inhibitor Treatment: Immediately wash the cells to remove debris and add fresh media containing the desired concentration of this compound, CK-666, or DMSO.
-
Time-Lapse Imaging: Acquire images of the scratch at regular intervals (e.g., every 2-4 hours) using a microscope with an automated stage.
-
Data Analysis: Measure the area of the cell-free zone at each time point. The rate of wound closure is a measure of collective cell migration.
Visualizing the Pathways
To better understand the distinct points of intervention of this compound and CK-666, the following diagrams illustrate their respective signaling pathways and the experimental workflow for their comparison.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Inhibition of cytokinesis by this compound does not rely on N-WASP/Arp2/3 complex pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of cytokinesis by this compound does not rely on N-WASP/Arp2/3 complex pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. agscientific.com [agscientific.com]
- 10. Small molecules CK-666 and CK-869 inhibit actin-related protein 2/3 complex by blocking an activating conformational change - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. embopress.org [embopress.org]
- 12. CK-666 ≥95% (HPLC), solid, Arp2/3 complex inhibitor, Calbiochem | Sigma-Aldrich [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. CK-666 and CK-869 differentially inhibit Arp2/3 iso-complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Synthesis, Screening and Characterization of Novel Potent Arp2/3 Inhibitory Compounds Analogous to CK-666 [frontiersin.org]
A Comparative Guide: Genetic Knockdown of N-WASP versus Wiskostatin Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between two common methods for studying the function of Neural Wiskott-Aldrich Syndrome Protein (N-WASP): genetic knockdown (using siRNA/shRNA) and pharmacological inhibition with Wiskostatin. Understanding the nuances, advantages, and limitations of each approach is critical for designing robust experiments and accurately interpreting results in cell biology and drug development.
At a Glance: Key Differences
| Feature | Genetic Knockdown (siRNA/shRNA) | This compound Treatment |
| Mechanism of Action | Reduces N-WASP protein expression by targeting its mRNA for degradation. | A small molecule inhibitor that binds to N-WASP, stabilizing its autoinhibited conformation and preventing its activation.[1] |
| Specificity | Can have off-target effects by unintentionally silencing other genes.[2] The specificity is dependent on the siRNA/shRNA sequence. | Known to have off-target effects, including inhibition of dynamin, clathrin-mediated endocytosis, and depletion of cellular ATP.[1][3][4] |
| Kinetics of Inhibition | Slower onset, as it relies on the turnover of existing protein. Effects are typically observed 24-72 hours post-transfection. | Rapid onset of action, with effects observable within minutes to a few hours of treatment.[1] |
| Reversibility | Long-lasting and can be stable in the case of shRNA-mediated knockdown. | Reversible upon removal of the compound, although some cellular effects may persist. |
| Cellular Context | Allows for the study of long-term consequences of N-WASP depletion. | Ideal for studying acute effects and dissecting the immediate role of N-WASP activity in dynamic cellular processes. |
Performance in Key Experiments: A Data-Driven Comparison
The choice between genetic knockdown and this compound treatment can significantly impact experimental outcomes. Below is a summary of quantitative data from studies utilizing these methods to investigate cell migration and invasion, critical processes regulated by N-WASP.
Cell Migration and Invasion
| Experimental Assay | Method | Cell Line | Key Findings |
| Wound Healing Assay | N-WASP Knockdown (shRNA) | Hela (Cervical Cancer) | Significantly inhibited cell migration compared to control cells.[5] |
| Transwell Migration Assay | N-WASP Knockdown (shRNA) | Hela (Cervical Cancer) | Significantly inhibited the motility of cells.[5] |
| Transwell Invasion Assay | N-WASP Knockdown (shRNA) | Hela (Cervical Cancer) | Significantly inhibited cell invasion.[5] |
| Electric Cell-substrate Impedance Sensing (ECIS) | This compound Treatment (10 µM) | SK-MES-1 (Lung Cancer) | Significantly increased capacitance following an electrical wound, suggesting impaired migratory/invasive capacity.[6] |
| Electric Cell-substrate Impedance Sensing (ECIS) | N-WASP Knockdown (siRNA) | SK-MES-1 (Lung Cancer) | Caused a significant increase in capacitance following an electrical wound, indicating impaired cell migration.[6] |
| Invasion Assay | This compound Treatment | A-549 and SK-MES-1 (Lung Cancer) | Reduced the invasive capacity of both cell lines, with a more significant effect on SK-MES-1 cells.[7] |
Signaling Pathways and Mechanisms of Action
To visually represent the molecular interactions, the following diagrams illustrate the N-WASP signaling pathway and the distinct mechanisms of genetic knockdown and this compound treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Genetic and chemical knockdown: a complementary strategy for evaluating an anti-infective target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-WASP inhibitor this compound nonselectively perturbs membrane transport by decreasing cellular ATP levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-WASP promotes invasion and migration of cervical cancer cells through regulating p38 MAPKs signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Confirming Wiskostatin Specificity in Cells: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the specificity of chemical probes is paramount to generating reliable and reproducible data. This guide provides a comprehensive comparison of Wiskostatin, a widely used inhibitor of Neural Wiskott-Aldrich syndrome protein (N-WASP), with a common alternative, CK-666. We present supporting experimental data, detailed protocols for key validation assays, and visual aids to clarify the underlying biological pathways and experimental workflows.
This compound is a cell-permeable small molecule that targets N-WASP, a key regulator of actin dynamics. It functions by stabilizing the autoinhibited conformation of N-WASP, thereby preventing its activation and subsequent stimulation of the Arp2/3 complex, which is essential for actin nucleation and branching. While this compound has been instrumental in dissecting N-WASP-mediated cellular processes, concerns regarding its specificity have been raised. This guide aims to provide an objective overview to aid researchers in designing well-controlled experiments and interpreting their results with confidence.
Comparative Analysis of Inhibitor Specificity
To objectively assess the specificity of this compound, it is crucial to compare its on-target potency with its effects on known off-targets. Furthermore, comparing these parameters to an alternative inhibitor targeting the same pathway, such as the Arp2/3 complex inhibitor CK-666, provides valuable context.
| Inhibitor | Primary Target | On-Target IC50 | Off-Target | Off-Target IC50 | Key Cellular Effects |
| This compound | N-WASP | ~5-10 µM (in vitro) | Dynamin | 20.7 µM[1] | Inhibition of N-WASP-mediated actin polymerization, disruption of filopodia and podosome formation.[2] |
| Clathrin-mediated endocytosis | 6.9 µM[1] | Inhibition of endocytosis, reduction in cellular ATP levels.[1] | |||
| Cellular ATP levels | Dose-dependent decrease | Global effects on cellular function. | |||
| CK-666 | Arp2/3 complex | 17 µM (Bovine Arp2/3)[3], 5 µM (Fission yeast Arp2/3)[3] | Microtubule assembly (reported for CK-869, a related compound) | Not specified for CK-666 | Inhibition of Arp2/3-mediated actin nucleation, affecting lamellipodia formation and cell migration.[4][5] |
Note: IC50 values can vary depending on the experimental conditions (e.g., cell type, assay format). The data presented here are for comparative purposes.
Signaling Pathway and Inhibition Mechanisms
To visualize the points of intervention for this compound and CK-666, it is helpful to understand the N-WASP signaling pathway leading to actin polymerization.
Caption: N-WASP signaling pathway and points of inhibition.
Experimental Workflow for Specificity Confirmation
A logical workflow is essential to systematically validate the specificity of an inhibitor in a cellular context.
Caption: Experimental workflow for assessing inhibitor specificity.
Key Experimental Protocols
Here, we provide detailed methodologies for essential experiments to confirm this compound's specificity.
In Vitro Pyrene-Actin Polymerization Assay
This assay directly measures the effect of an inhibitor on N-WASP- and Arp2/3-mediated actin polymerization.
Materials:
-
Purified N-WASP protein
-
Purified Arp2/3 complex
-
Monomeric actin (with a fraction labeled with pyrene)
-
Polymerization buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM MgCl2, 0.2 mM ATP)
-
This compound and CK-666 (and inactive analogs, if available)
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a master mix of actin monomers (e.g., 2 µM final concentration, with 5-10% pyrene-labeled actin) in polymerization buffer on ice.
-
In a 96-well plate, add the desired concentrations of this compound, CK-666, or vehicle control (DMSO).
-
Add purified N-WASP (e.g., 100 nM) and Arp2/3 complex (e.g., 20 nM) to the wells.
-
Initiate the polymerization reaction by adding the actin master mix to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the increase in pyrene fluorescence (Excitation: ~365 nm, Emission: ~407 nm) over time.
-
Analyze the polymerization kinetics (e.g., initial rate, lag time, maximal polymerization) to determine the inhibitory effect.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement of an inhibitor within intact cells.
Materials:
-
Cultured cells of interest
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., Tris-buffered saline with protease and phosphatase inhibitors and a mild detergent)
-
PCR tubes
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibody specific to N-WASP
Procedure:
-
Treat cultured cells with this compound or vehicle control for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions across a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Collect the supernatant and determine the protein concentration.
-
Analyze the amount of soluble N-WASP in each sample by SDS-PAGE and Western blotting using an N-WASP specific antibody.
-
A shift in the melting curve to higher temperatures in the presence of this compound indicates target stabilization and direct binding.
Luciferase-Based Cellular ATP Assay
This assay quantifies the effect of this compound on cellular energy levels.
Materials:
-
Cultured cells in a 96-well white plate
-
This compound
-
Commercially available luciferase-based ATP assay kit (containing a cell lysis reagent, luciferase, and luciferin substrate)
-
Luminometer
Procedure:
-
Seed cells in a 96-well white, opaque-walled plate and allow them to adhere.
-
Treat the cells with a dose-range of this compound or vehicle control for the desired time.
-
Equilibrate the plate to room temperature.
-
Add the ATP releasing/assay reagent provided in the kit to each well. This reagent lyses the cells and provides the necessary components for the luciferase reaction.
-
Incubate for the time recommended by the manufacturer (typically 5-10 minutes) to allow for cell lysis and stabilization of the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
A decrease in luminescence in this compound-treated cells compared to the control indicates a reduction in cellular ATP levels.
Conclusion and Recommendations
The evidence strongly suggests that while this compound is a potent inhibitor of N-WASP, it exhibits significant off-target effects, most notably the depletion of cellular ATP. This can lead to global cellular dysfunction, potentially confounding the interpretation of experimental results.
For researchers investigating N-WASP-mediated processes, we recommend the following:
-
Use the lowest effective concentration of this compound and perform dose-response experiments.
-
Employ essential controls , including an alternative inhibitor like CK-666, which targets the downstream effector Arp2/3 complex and appears to have a different off-target profile.
-
Validate on-target engagement using methods like CETSA.
-
Routinely assess cellular ATP levels when using this compound to rule out non-specific effects due to energy depletion.
-
Consider genetic approaches , such as siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of N-WASP, as orthogonal methods to confirm phenotypes observed with chemical inhibitors.
By employing a multi-faceted and well-controlled experimental approach, researchers can confidently dissect the specific roles of N-WASP in cellular processes and generate robust and reliable data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of Chemical Inhibition of N-WASP, a Critical Regulator of Actin Polymerization on Aqueous Humor Outflow through the Conventional Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of two classes of small molecule inhibitors of Arp2/3 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arp2/3 complex inhibitors adversely affect actin cytoskeleton remodeling in the cultured murine kidney collecting duct M-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Screening and Characterization of Novel Potent Arp2/3 Inhibitory Compounds Analogous to CK-666 - PMC [pmc.ncbi.nlm.nih.gov]
Wiskostatin as a Negative Control in Actin Studies: A Critical Comparison
For Researchers, Scientists, and Drug Development Professionals
The study of actin dynamics is fundamental to understanding a vast array of cellular processes, from motility and morphogenesis to intracellular trafficking. Pharmacological inhibitors are invaluable tools in dissecting the complex signaling pathways that govern the actin cytoskeleton. Wiskostatin, a well-known inhibitor of Neural Wiskott-Aldrich Syndrome Protein (N-WASP), has been frequently employed in actin-related studies. However, its suitability as a specific negative control is a subject of critical concern due to significant off-target effects. This guide provides an objective comparison of this compound with more appropriate alternatives, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their experimental designs.
This compound: An N-WASP Inhibitor with Caveats
This compound acts by binding to the GTPase-binding domain (GBD) of N-WASP, stabilizing it in an autoinhibited conformation.[1] This prevents N-WASP from activating the Arp2/3 complex, a key nucleator of branched actin filaments. While this mechanism of action is specific to N-WASP, the cellular consequences of this compound treatment extend far beyond this interaction, complicating the interpretation of experimental results.
A primary concern is that this compound has been shown to cause a rapid, profound, and irreversible decrease in cellular ATP levels.[2][3][4] This depletion of cellular energy has global and nonspecific effects on numerous cellular functions that are not directly dependent on N-WASP, including membrane trafficking and protein synthesis.[2][3][4] Therefore, attributing an observed phenotype solely to the inhibition of N-WASP-mediated actin polymerization in the presence of this compound is problematic.
Superior Alternatives for Negative Control in Actin Studies
A more rigorous approach to dissecting the role of Arp2/3-dependent actin polymerization involves the use of direct Arp2/3 complex inhibitors and their corresponding inactive analogs.
-
CK-666: This small molecule directly inhibits the Arp2/3 complex by stabilizing its inactive conformation, preventing the conformational change required for actin nucleation.[5][6] It is a widely used and specific tool to probe the function of the Arp2/3 complex in various cellular processes.[5][6]
-
CK-689: Crucially, CK-689 is a close structural analog of CK-666 that does not inhibit the Arp2/3 complex.[5][6] This makes it an ideal negative control for experiments using CK-666, allowing researchers to distinguish between specific effects of Arp2/3 inhibition and any potential off-target effects of the chemical scaffold. Studies have demonstrated that CK-689 has no effect on Arp2/3-mediated processes like Listeria comet tail formation or lamellipodia formation, in stark contrast to the inhibitory action of CK-666.[5]
Data Presentation: A Comparative Overview
The following table summarizes the key characteristics and effective concentrations of this compound and the recommended alternatives.
| Compound | Target | Mechanism of Action | IC50 (in vitro) | Recommended in vivo concentration | Key Considerations |
| This compound | N-WASP | Stabilizes autoinhibited conformation | ~5 µM (N-WASP inhibition) | 10-50 µM | Significant off-target effects, including severe ATP depletion. Not recommended as a specific negative control for Arp2/3-dependent actin dynamics. |
| CK-666 | Arp2/3 complex | Stabilizes inactive conformation | 4-17 µM (depending on species) | 50-100 µM | Specific inhibitor of the Arp2/3 complex. |
| CK-689 | None (inactive) | Inactive analog of CK-666 | No inhibition of Arp2/3 | 50-100 µM | Ideal negative control for CK-666. |
Mandatory Visualizations
To further clarify the mechanisms of action of these compounds, the following diagrams illustrate the relevant signaling pathways and experimental workflows.
Caption: this compound inhibits N-WASP activation of the Arp2/3 complex.
Caption: CK-666 directly inhibits the Arp2/3 complex.
Caption: Recommended experimental design for comparing actin inhibitors.
Experimental Protocols
Pyrene-Actin Polymerization Assay
This in vitro assay measures the rate of actin polymerization by monitoring the fluorescence increase of pyrene-labeled G-actin as it incorporates into F-actin filaments.
Materials:
-
Monomeric actin (unlabeled and pyrene-labeled)
-
Arp2/3 complex
-
N-WASP VCA domain (as an activator)
-
Polymerization buffer (e.g., 10 mM imidazole, pH 7.0, 50 mM KCl, 1 mM MgCl2, 1 mM EGTA, 0.2 mM ATP)
-
This compound, CK-666, CK-689 (dissolved in DMSO)
-
DMSO (vehicle control)
-
Fluorometer
Procedure:
-
Prepare a master mix of G-actin (typically 5-10% pyrene-labeled) in G-buffer (e.g., 5 mM Tris-HCl, pH 8.0, 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT).
-
In a multi-well plate or cuvette, add the polymerization buffer.
-
Add the respective inhibitors (this compound, CK-666, CK-689) or DMSO to the wells.
-
Add the Arp2/3 complex and N-WASP VCA domain.
-
Initiate the polymerization by adding the G-actin master mix.
-
Immediately place the plate/cuvette in the fluorometer and measure the increase in pyrene fluorescence (Excitation: ~365 nm, Emission: ~407 nm) over time.
-
Analyze the data by plotting fluorescence intensity versus time. The slope of the linear portion of the curve represents the rate of actin polymerization.
Cell Spreading Assay
This cell-based assay assesses the ability of cells to adhere and spread on an extracellular matrix (ECM), a process that is highly dependent on actin cytoskeleton dynamics.
Materials:
-
Adherent cells (e.g., fibroblasts, epithelial cells)
-
Cell culture medium
-
Fibronectin-coated coverslips or plates
-
This compound, CK-666, CK-689 (dissolved in DMSO)
-
DMSO (vehicle control)
-
Paraformaldehyde (PFA) for fixation
-
Phalloidin conjugated to a fluorophore (for F-actin staining)
-
DAPI (for nuclear staining)
-
Fluorescence microscope and image analysis software
Procedure:
-
Seed cells onto fibronectin-coated coverslips and allow them to adhere for a short period (e.g., 15-30 minutes).
-
Treat the cells with the inhibitors (this compound, CK-666, CK-689) or DMSO at the desired concentrations for the specified duration.
-
Fix the cells with 4% PFA in PBS for 10-15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Stain the F-actin with fluorescently labeled phalloidin and the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope.
-
Quantify cell spreading by measuring the cell area using image analysis software. Compare the average cell area across the different treatment groups.
Conclusion
While this compound can be a useful tool for studying N-WASP in purified systems, its significant off-target effect of ATP depletion makes it a poor choice for a specific negative control in cellular actin studies. The use of the direct Arp2/3 inhibitor CK-666 in conjunction with its inactive analog CK-689 provides a much more robust and reliable experimental design to specifically probe the role of Arp2/3-dependent actin polymerization. By employing these more appropriate controls, researchers can ensure the validity and clear interpretation of their findings in the complex and dynamic field of actin cytoskeleton research.
References
- 1. Frontiers | Synthesis, Screening and Characterization of Novel Potent Arp2/3 Inhibitory Compounds Analogous to CK-666 [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of two classes of small molecule inhibitors of Arp2/3 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arp2/3 complex inhibitors adversely affect actin cytoskeleton remodeling in the cultured murine kidney collecting duct M-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CK-666 protects against ferroptosis and renal ischemia-reperfusion injury through a microfilament-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Screening and Characterization of Novel Potent Arp2/3 Inhibitory Compounds Analogous to CK-666 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Wiskostatin Effects: A Cross-Methodological Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Wiskostatin's performance against alternative methods for studying the role of the Neural Wiskott-Aldrich Syndrome Protein (N-WASP). We delve into supporting experimental data, detailed protocols, and the critical off-target effects of this compound to aid in the rigorous validation of experimental findings.
This compound is widely utilized as a potent, cell-permeable inhibitor of N-WASP, a key regulator of actin polymerization through the Arp2/3 complex. It functions by stabilizing the autoinhibited conformation of N-WASP, thereby preventing its activation and subsequent actin nucleation.[1][2] However, accumulating evidence highlights significant off-target effects, primarily a rapid and irreversible depletion of cellular ATP, which can confound experimental results.[3][4] This guide cross-validates the effects of this compound with genetic approaches, namely RNA interference (RNAi) and CRISPR-Cas9, to provide a clearer understanding of its utility and limitations.
Data Presentation: this compound vs. Genetic Knockdown
The following tables summarize quantitative data from studies comparing the effects of this compound with N-WASP knockdown on various cellular processes.
| Parameter | Method | Cell Line | Concentration/Targeting | Observed Effect | Citation |
| Cell Spreading & Adhesion (Capacitance) | This compound | A-549 | 10 µM | Significant increase in capacitance following seeding, suggesting impaired attachment and spreading. | [1] |
| N-WASP siRNA | A-549 | Not specified | No significant effect on capacitance following seeding. | [1] | |
| This compound | SK-MES-1 | 10 µM | Significant increase in capacitance following seeding. | [1] | |
| N-WASP siRNA | SK-MES-1 | Not specified | No significant effect on capacitance following seeding. | [1] | |
| Cell Migration (Wound Healing) | This compound | HaCaT | 0.1 µM | Rate of migration was ~90% of the control (p=0.0572). | [3] |
| N-WASP siRNA | HaCaT | 1.0 µg/mL | Significant decrease in migration rate. | [3] | |
| This compound | Cervical Cancer Cells | Not specified | Significant decrease in cell motility. | [5] | |
| N-WASP siRNA | Cervical Cancer Cells | Not specified | Significantly inhibited cell migration and invasion. | [5] | |
| Cytokinesis | This compound | HeLa | 10 µM | 85% of cells became binucleated, indicating failed cytokinesis. | [2] |
| N-WASP/Arp2/3 siRNA | HeLa | >80% knockdown | Did not reproduce the binucleated phenotype observed with this compound. | [2] | |
| Cellular ATP Levels | This compound | MDCK | 25 µM | ATP levels decreased to 18% of control within 1 hour. | [6] |
| This compound | MDCK | 50 µM | ATP levels decreased to 9.4% of control within 1 hour. | [6] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental approaches, the following diagrams are provided in Graphviz DOT language.
Caption: this compound's dual effect on N-WASP inhibition and ATP depletion.
Caption: Workflow for cross-validating this compound's effects.
Experimental Protocols
This compound Treatment
-
Cell Culture: Plate cells at a desired density and allow them to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and store at -20°C.
-
Treatment: On the day of the experiment, dilute the this compound stock solution in pre-warmed cell culture medium to the final desired concentration (typically 5-50 µM).[7]
-
Incubation: Remove the old medium from the cells and replace it with the this compound-containing medium. Incubate for the desired period (e.g., 30 minutes to 24 hours) depending on the assay.
-
Analysis: Proceed with the specific cellular assay (e.g., immunofluorescence, migration assay).
N-WASP Knockdown using siRNA
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free medium to be 60-80% confluent at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
Dilute N-WASP specific siRNA and a non-targeting control siRNA in a serum-free medium.
-
In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine) in the same serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells and incubate for 4-6 hours.
-
Medium Change: After incubation, replace the transfection medium with a complete growth medium.
-
Gene Silencing: Allow 24-72 hours for the siRNA to induce N-WASP knockdown.
-
Validation and Analysis: Confirm knockdown efficiency by Western blot or qPCR and proceed with the desired cellular assay.
N-WASP Knockout using CRISPR-Cas9
-
Guide RNA (gRNA) Design: Design and clone gRNAs targeting an early exon of the N-WASP gene into a Cas9 expression vector.
-
Transfection: Transfect the gRNA/Cas9 plasmid into the target cells using a suitable transfection method (e.g., electroporation, lipofection).
-
Clonal Selection:
-
After 48-72 hours, isolate single cells by fluorescence-activated cell sorting (FACS) if the vector contains a fluorescent marker, or by limiting dilution.
-
Culture single cells to form clonal populations.
-
-
Screening and Validation:
-
Expand the clonal populations and screen for N-WASP knockout by Western blot.
-
Sequence the genomic DNA of positive clones to confirm the presence of insertions or deletions (indels) at the target site.
-
-
Phenotypic Analysis: Use the validated N-WASP knockout cell line for phenotypic experiments.
Cellular ATP Level Measurement
-
Cell Treatment: Treat cells with this compound or vehicle control as described above.
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them using a suitable buffer that inactivates ATPases.
-
ATP Assay: Use a commercial ATP bioluminescence assay kit.
-
Add the luciferase-luciferin reagent to the cell lysates.
-
Measure the luminescence using a luminometer.
-
-
Data Normalization: Normalize the luminescence signal to the protein concentration of the cell lysate to determine the relative ATP levels.[6]
Discussion and Recommendations
The data presented clearly demonstrate that while this compound can induce phenotypes consistent with the inhibition of N-WASP, its effects are not always directly comparable to those of genetic knockdown or knockout. The significant off-target effect of ATP depletion can lead to widespread cellular dysfunction, potentially masking or exaggerating the specific consequences of N-WASP inhibition.[4]
For instance, the discrepancy in the effects on cell spreading and cytokinesis between this compound and siRNA-mediated knockdown suggests that this compound may have additional targets or that the acute and global cellular stress induced by ATP depletion leads to phenotypes not solely attributable to N-WASP inhibition.[1][2]
Therefore, for a rigorous investigation of N-WASP function, we recommend the following:
-
Use Genetic Methods as the Gold Standard: RNAi and particularly CRISPR-Cas9 provide more specific and long-term inhibition of N-WASP function, avoiding the acute off-target effects of small molecule inhibitors.
-
Employ this compound with Caution: When using this compound, it is crucial to use the lowest effective concentration and shortest incubation time possible.
-
Mandatory Control Experiments: Always include a control to measure cellular ATP levels when using this compound to assess the extent of its off-target effects.
-
Cross-Validation is Key: Whenever possible, validate findings from this compound experiments with at least one genetic method to ensure that the observed phenotype is a direct result of N-WASP inhibition.
By adopting this multi-faceted approach, researchers can more confidently dissect the specific roles of N-WASP in various cellular processes and avoid the potential pitfalls of relying solely on chemical inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of cytokinesis by this compound does not rely on N-WASP/Arp2/3 complex pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nWASP Inhibition Increases Wound Healing via TrKb/PLCγ Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-WASP inhibitor this compound nonselectively perturbs membrane transport by decreasing cellular ATP levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-WASP promotes invasion and migration of cervical cancer cells through regulating p38 MAPKs signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Efficacy of Wiskostatin and its Analogs in N-WASP Inhibition
For Researchers, Scientists, and Drug Development Professionals
Wiskostatin: Mechanism of Action and Efficacy
This compound is a selective inhibitor of N-WASP, a key regulator of actin polymerization. It functions by binding to the GTPase-binding domain (GBD) of N-WASP, which stabilizes the protein in its autoinhibited conformation[1]. This allosteric inhibition prevents the release of the C-terminal VCA (verprolin homology, cofilin homology, and acidic) domain, thereby blocking the activation of the Arp2/3 complex and subsequent actin nucleation[1][2]. This targeted action makes this compound a valuable tool for studying actin dynamics in various cellular processes.
However, it is crucial to note that this compound can exhibit off-target effects, most notably a dose-dependent decrease in cellular ATP levels, which can impact a wide range of cellular functions[3][4]. This underscores the importance of careful dose selection and the use of appropriate controls in experimental design.
Quantitative Efficacy of this compound
The following table summarizes the key quantitative data regarding the efficacy of this compound from published studies.
| Compound | Target | Assay Type | Efficacy (IC50/EC50) | Reference |
| This compound | N-WASP | N-WASP Inhibition | ~10 µM (IC50) | [4] |
| This compound | PIP2-induced Actin Polymerization | Pyrene-Actin Polymerization | ~4 µM (EC50) | [5] |
| This compound | Dynamin | Dynamin Inhibition | 20.7 µM (IC50) | [5] |
| This compound | Clathrin-mediated Endocytosis | Endocytosis Inhibition | 6.9 µM (IC50) | [5] |
This compound Analogs: A Research Gap
Despite the well-characterized activity of this compound, a significant gap exists in the scientific literature regarding the synthesis and comparative efficacy of its analogs. While structure-activity relationship (SAR) studies on the this compound scaffold have been alluded to, highlighting the importance of the brominated carbazole moiety for its inhibitory activity, specific data on analogs with improved potency or selectivity are not publicly available[6]. The development of analogs with a better therapeutic window, particularly with reduced off-target effects on cellular energy metabolism, remains a critical area for future research.
Experimental Protocols
Pyrene-Actin Polymerization Assay
This assay is a standard method to quantify the effect of inhibitors on actin polymerization kinetics. The fluorescence of pyrene-labeled actin monomers is quenched in the globular form (G-actin) and increases significantly upon incorporation into the filamentous form (F-actin).
Materials:
-
Actin (unlabeled and pyrene-labeled)
-
Polymerization Buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 2 mM MgCl2, 1 mM ATP)
-
N-WASP
-
Arp2/3 complex
-
This compound or its analogs dissolved in a suitable solvent (e.g., DMSO)
-
Fluorometer
Procedure:
-
Preparation of Monomeric Actin: Resuspend lyophilized actin in G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.2 mM CaCl2, 0.5 mM DTT) and dialyze against the same buffer overnight at 4°C to remove polymerization inhibitors. Centrifuge at high speed to pellet any F-actin, and use the supernatant containing G-actin.
-
Reaction Mixture Preparation: In a fluorometer cuvette, prepare a reaction mixture containing the desired concentrations of N-WASP and Arp2/3 complex in polymerization buffer.
-
Inhibitor Addition: Add this compound or its analog at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Initiation of Polymerization: Initiate the reaction by adding a mixture of unlabeled and pyrene-labeled G-actin (typically 5-10% pyrene-labeled).
-
Fluorescence Measurement: Immediately start monitoring the increase in pyrene fluorescence over time using a fluorometer with excitation and emission wavelengths of approximately 365 nm and 407 nm, respectively[7][8][9].
-
Data Analysis: Plot fluorescence intensity versus time. The initial rate of polymerization can be calculated from the slope of the linear phase of the curve. The IC50 or EC50 value can be determined by plotting the initial rates against the inhibitor concentrations.
Arp2/3 Complex Activation Assay
This assay directly measures the ability of N-WASP to activate the Arp2/3 complex, leading to actin nucleation.
Materials:
-
Actin (unlabeled and pyrene-labeled)
-
N-WASP
-
Arp2/3 complex
-
This compound or its analogs
-
VCA domain of N-WASP (as a positive control for direct Arp2/3 activation)
-
Polymerization Buffer
-
Fluorometer
Procedure:
-
Prepare Reaction Mixtures: In separate tubes, prepare reaction mixtures containing actin (with a percentage of pyrene-labeled actin), Arp2/3 complex, and either full-length N-WASP or the VCA domain.
-
Inhibitor Incubation: To the tubes containing full-length N-WASP, add different concentrations of this compound or its analogs. Incubate for a short period to allow for binding.
-
Initiate Nucleation: Add the N-WASP/inhibitor mixture or the VCA domain to the actin and Arp2/3 complex mixture to initiate actin nucleation.
-
Monitor Polymerization: Immediately measure the change in pyrene fluorescence over time as described in the pyrene-actin polymerization assay.
-
Data Analysis: Compare the polymerization curves. A decrease in the rate and extent of polymerization in the presence of the inhibitor indicates inhibition of N-WASP-mediated Arp2/3 complex activation. The IC50 can be calculated by titrating the inhibitor concentration.
Visualizing the Molecular Pathways
The following diagrams illustrate the key signaling pathway and a typical experimental workflow.
References
- 1. Chemical inhibition of N-WASP by stabilization of a native autoinhibited conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A chemical inhibitor of N-WASP reveals a new mechanism for targeting protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-WASP inhibitor this compound nonselectively perturbs membrane transport by decreasing cellular ATP levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Actin polymerisation assay [wwwuser.gwdguser.de]
- 8. mullinslab.ucsf.edu [mullinslab.ucsf.edu]
- 9. Pyrene actin prep [maciverlab.bms.ed.ac.uk]
Safety Operating Guide
Proper Disposal of Wiskostatin: A Guide for Laboratory Professionals
Wiskostatin is a potent and selective inhibitor of the neuronal Wiskott-Aldrich syndrome protein (N-WASP) and is classified as a hazardous substance.[1][2] Proper handling and disposal are crucial to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides detailed procedures for the safe disposal of this compound in a research setting.
I. This compound Safety Profile
Before handling this compound, it is essential to be aware of its chemical properties and associated hazards. This information is critical for implementing appropriate safety measures.
Hazard Classification:
-
Acute Toxicity, Oral (Category 3): Toxic if swallowed.[1][2]
-
Hazardous to the Aquatic Environment, Long-term Hazard (Category 4): May cause long-lasting harmful effects to aquatic life.[1][2]
GHS Pictogram:
![]()
| Property | Data | Reference |
| CAS Number | 253449-04-6 | [1][2] |
| Molecular Formula | C₁₇H₁₈Br₂N₂O | [2][3] |
| Molecular Weight | 426.15 g/mol | [2] |
| Appearance | Crystalline solid, typically white | [2][4] |
| Solubility | Soluble in DMSO (e.g., 5 mg/mL or 100 mM) | [2][3] |
| Storage Temperature | -20°C | [2][4] |
| Transport Designation | UN2811, Toxic solids, organic, n.o.s. (this compound) | [1] |
II. Step-by-Step Disposal Protocol
The following procedures outline the mandatory steps for the safe disposal of this compound waste, including pure compound, contaminated labware, and solutions.
1. Personal Protective Equipment (PPE):
-
Always wear standard laboratory PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile) when handling this compound in any form.
2. Segregation of Waste:
-
All this compound waste must be segregated from general laboratory trash.
-
Establish a designated waste container specifically for this compound and this compound-contaminated materials.
3. Disposal of Unused or Expired this compound (Solid):
-
Do not dispose of solid this compound down the drain or in the regular trash.
-
Keep the compound in its original, clearly labeled container.
-
Place the container into a secondary, sealable waste bag or container labeled as "Hazardous Waste: this compound."
4. Disposal of this compound Solutions (e.g., in DMSO):
-
Collect all liquid waste containing this compound in a dedicated, leak-proof, and sealable container.
-
The container must be made of a material compatible with the solvent (e.g., a chemical waste jug for DMSO solutions).
-
Label the container clearly with "Hazardous Waste: this compound in [Solvent Name]" and the approximate concentration.
-
Crucially, do not pour this compound solutions down the drain. [1] This is to avoid release into the environment, where it can be harmful to aquatic life.[1][2]
5. Disposal of Contaminated Labware:
-
Sharps: Needles, syringes, or other sharps contaminated with this compound should be placed directly into a designated sharps container for hazardous chemical waste.
-
Non-Sharps: Pipette tips, centrifuge tubes, gloves, and other disposable labware that have come into contact with this compound should be collected in a designated hazardous waste bag.
-
Glassware: Reusable glassware should be decontaminated. A common procedure is to rinse the glassware with a suitable solvent (one that dissolves this compound, like DMSO, followed by ethanol and then water) to remove any residue. The rinseate must be collected and disposed of as hazardous liquid waste.
6. Final Disposal Procedure:
-
All collected this compound waste (solid, liquid, and contaminated materials) must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for waste pickup, ensuring all containers are properly labeled and sealed.
-
The classification UN2811 indicates that the waste must be transported as a toxic organic solid.[1]
Visual Guide: this compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of various forms of this compound waste.
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Wiskostatin
This guide provides immediate and essential safety, handling, and disposal information for the use of Wiskostatin in a laboratory setting. All procedures outlined are designed to ensure the safety of researchers and maintain the integrity of experiments.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a toxic substance and requires careful handling to avoid exposure.
Hazard Classification:
-
Oral Toxicity: Toxic if swallowed (Acute Toxicity - Oral 3).[1]
-
Environmental Hazard: May cause long-lasting harmful effects to aquatic life (Aquatic Chronic 4).[1]
-
Irritation: Not classified as a skin or eye irritant.[1]
Recommended Personal Protective Equipment (PPE):
Due to its toxicity, the following PPE is mandatory when handling this compound:
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Nitrile Gloves | ASTM D6978 tested or equivalent for chemotherapy drug handling.[2] | Prevents skin contact and absorption. |
| Eye Protection | Safety Goggles | Chemical splash goggles providing full coverage.[3] | Protects eyes from splashes. |
| Body Protection | Laboratory Coat | Non-porous, long-sleeved lab coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Not generally required | Use in a certified chemical fume hood. | A fume hood provides adequate ventilation to prevent inhalation. |
Chemical and Physical Properties
A summary of this compound's key quantitative data is provided below.
| Property | Value | Source |
| Molecular Weight | 426.1 - 426.15 Da | [4][5] |
| Purity | ≥98% | [4][5][6] |
| Solubility | Soluble in DMSO up to 100 mM | [4][5] |
| IC₅₀ (Dynamin) | 20.7 µM | [6] |
| IC₅₀ (Clathrin-Mediated Endocytosis) | 6.9 µM | [6] |
| EC₅₀ (PIP₂-induced actin polymerization) | ~4 µM | [5] |
Storage and Handling Protocols
Proper storage and handling are critical to maintain the compound's stability and ensure user safety.
Storage:
-
Solid Form: Store at +4°C for up to 12 months.[4]
-
Stock Solutions: For solutions in DMSO, short-term storage at -20°C (up to 1 month) and long-term storage at -80°C (up to 6 months) is recommended.[6]
-
Always allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.
Handling:
-
Preparation: All handling of solid this compound and preparation of stock solutions should be performed in a certified chemical fume hood.
-
Weighing: Use a precision balance within the fume hood. Handle with care to avoid creating dust.
-
Dissolving: To prepare a stock solution, dissolve this compound in DMSO.[4][5] For a 10 mM stock, for example, add the appropriate volume of DMSO to your weighed solid.
-
Usage: When using in experiments, do not eat, drink, or smoke.[1] Wash hands thoroughly after handling.[1]
Experimental Workflow and Disposal Plan
The following diagrams illustrate a standard workflow for handling this compound and its mechanism of action.
Caption: Experimental workflow for handling this compound.
Caption: this compound's mechanism of action on the N-WASP pathway.
Disposal Plan:
-
Waste Segregation: All materials contaminated with this compound, including pipette tips, tubes, and culture media, must be collected as hazardous chemical waste.[1]
-
Liquid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container.
-
Solid Waste: Collect in a separate, labeled hazardous waste container.
-
Environmental Precaution: Do not allow this compound to enter sewers or any surface or ground water systems.[1] Follow your institution's specific guidelines for hazardous chemical waste disposal.[7]
Off-Target Effects and Experimental Considerations
Researchers should be aware of this compound's known off-target effects, which can influence experimental outcomes.
-
ATP Depletion: this compound has been shown to cause a rapid and significant decrease in cellular ATP levels.[6][8][9] This can globally affect cellular processes, including membrane transport.[9]
-
Cytokinesis Inhibition: Some studies have noted that this compound can inhibit cytokinesis through mechanisms that may be independent of the N-WASP/Arp2/3 pathway.[10]
It is crucial to include appropriate controls in experiments to account for these potential off-target effects. The selectivity of this compound in intact cells should be carefully considered when interpreting data.[9]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. gerpac.eu [gerpac.eu]
- 3. youtube.com [youtube.com]
- 4. This compound, N-WASP inhibitor (CAS 253449-04-6) | Abcam [abcam.com]
- 5. rndsystems.com [rndsystems.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. orf.od.nih.gov [orf.od.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. N-WASP inhibitor this compound nonselectively perturbs membrane transport by decreasing cellular ATP levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of cytokinesis by this compound does not rely on N-WASP/Arp2/3 complex pathway - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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